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  • Product: 1-(Methoxymethyl)-1H-indol-7-amine

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 1-(Methoxymethyl)-1H-indol-7-amine

This guide outlines the optimized synthetic pathway for 1-(Methoxymethyl)-1H-indol-7-amine , a critical heterocyclic building block in medicinal chemistry, particularly for kinase inhibitor development.[1] The synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the optimized synthetic pathway for 1-(Methoxymethyl)-1H-indol-7-amine , a critical heterocyclic building block in medicinal chemistry, particularly for kinase inhibitor development.[1]

The synthesis prioritizes regiochemical fidelity and safety , utilizing a robust protection-reduction strategy starting from 7-nitroindole.[1]

Executive Summary & Strategic Analysis

The target molecule features an indole core with a primary amine at the C7 position and a methoxymethyl (MOM) protecting group at the N1 position.

  • Challenge: The indole nitrogen (N1) is weakly acidic (pKa ~16) and must be protected to prevent side reactions during subsequent functionalization or coupling steps.

  • Strategy: The most reliable route employs a Functional Group Interconversion (FGI) approach. We begin with 7-nitroindole , install the MOM group under basic conditions, and subsequently reduce the nitro group to the amine.

  • Why this route? Direct amination of N-protected indoles at C7 is electronically unfavorable and difficult to control using Directed Ortho Metalation (DoM) without specific blocking groups at C2.[1] The nitro-reduction pathway guarantees 100% regioselectivity for the amine.

Retrosynthetic Logic

The synthesis is disconnected into two primary phases:

  • Chemo-selective Reduction: Transforming the nitroarene to an aniline derivative without cleaving the acid-sensitive MOM ether.[1]

  • Nucleophilic Substitution: N-alkylation of the indole anion with chloromethyl methyl ether (MOM-Cl).[1]

Retrosynthesis Target 1-(Methoxymethyl)-1H-indol-7-amine (Target) Intermediate 1-(Methoxymethyl)-7-nitro-1H-indole (Protected Precursor) Target->Intermediate Nitro Reduction (H2, Pd/C) SM 7-Nitroindole (Starting Material) Intermediate->SM N-Alkylation (MOM-Cl, NaH)

Caption: Retrosynthetic disconnection showing the protection-reduction sequence.

Critical Safety Protocol: Handling MOM-Cl

WARNING: Chloromethyl methyl ether (MOM-Cl) is a potent alkylating agent and a known human carcinogen (OSHA regulated).[1]

  • Engineering Controls: All operations must occur in a certified chemical fume hood.

  • In-Situ Generation (Recommended): To avoid isolating neat MOM-Cl, generate it in situ using dimethoxymethane and acetyl chloride with a Lewis acid catalyst (ZnBr₂).[1] This significantly lowers exposure risk.[1]

  • Quenching: Quench all MOM-Cl waste with aqueous ammonium hydroxide or concentrated sodium hydroxide to hydrolyze the alkyl halide before disposal.[1]

Experimental Protocols

Step 1: Synthesis of 1-(Methoxymethyl)-7-nitro-1H-indole

This step involves the deprotonation of the indole N-H followed by SN2 attack on the electrophilic MOM-Cl.

Reagents:

  • 7-Nitroindole (1.0 equiv)[1]

  • Sodium Hydride (NaH, 60% dispersion in oil, 1.2 equiv)

  • Chloromethyl methyl ether (MOM-Cl) (1.2 equiv)[1]

  • Solvent: Anhydrous DMF (Dimethylformamide)

Procedure:

  • Preparation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve 7-nitroindole (e.g., 5.0 g, 30.8 mmol) in anhydrous DMF (50 mL). Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Carefully add NaH (1.48 g, 37.0 mmol) portion-wise over 15 minutes. Evolution of H₂ gas will be observed.[1] Stir at 0 °C for 30 minutes until gas evolution ceases and the solution turns a deep red/orange (characteristic of the indolyl anion).

  • Alkylation: Add MOM-Cl (2.8 mL, 37.0 mmol) dropwise via syringe over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–3 hours. Monitor by TLC (Hexane/EtOAc 3:1).[1] The starting material (Rf ~0.4) should disappear, yielding a less polar product (Rf ~0.6).

  • Work-up: Carefully quench with saturated aqueous NH₄Cl (50 mL) at 0 °C. Extract with EtOAc (3 x 50 mL). Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes) to afford 1-(methoxymethyl)-7-nitro-1H-indole as a yellow solid.

Yield Expectation: 85–92%.

Step 2: Reduction to 1-(Methoxymethyl)-1H-indol-7-amine

Critical Note: The MOM group is an acetal and is sensitive to acidic conditions (e.g., HCl, TFA). Therefore, acidic reduction methods (Fe/AcOH, SnCl₂/HCl) should be avoided or strictly buffered. Catalytic hydrogenation is the gold standard here.

Reagents:

  • 1-(Methoxymethyl)-7-nitro-1H-indole (1.0 equiv)[1]

  • Palladium on Carbon (Pd/C, 10 wt% loading, 0.1 equiv by mass)

  • Hydrogen Gas (H₂, balloon pressure)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)[2]

Procedure:

  • Setup: Dissolve the nitroindole intermediate (e.g., 4.0 g, 19.4 mmol) in MeOH (40 mL) in a hydrogenation flask.

  • Catalyst Addition: Under a stream of nitrogen (to prevent ignition), carefully add 10% Pd/C (400 mg).

  • Hydrogenation: Purge the flask with H₂ gas (vacuum/fill cycle x3). Stir vigorously under a balloon of H₂ (1 atm) at RT for 4–6 hours.

  • Monitoring: Monitor by TLC. The yellow nitro compound will convert to a fluorescent blue spot (amine) under UV.

  • Work-up: Filter the mixture through a pad of Celite to remove the Pd catalyst. Wash the pad with MeOH.

    • Safety: Do not let the Pd/C dry out completely on the filter paper, as it is pyrophoric. Keep it wet with water after filtration.[1]

  • Isolation: Concentrate the filtrate in vacuo. The resulting oil often crystallizes upon standing or trituration with cold pentane.

Yield Expectation: 90–95%.

Process Data & Analysis

Characterization Table
Component1H NMR Diagnostic Signals (CDCl₃, 400 MHz)Key Features
MOM CH₂ δ 5.45 (s, 2H)Singlet, deshielded by two oxygens/nitrogen.[1]
MOM CH₃ δ 3.28 (s, 3H)Sharp singlet, typical methoxy region.
Indole C2-H δ 7.10 (d, J=3.2 Hz, 1H)Characteristic heteroaromatic proton.[1]
Amine NH₂ δ 3.80–4.50 (br s, 2H)Broad exchangeable signal (Step 2 product only).
Nitro C6-H δ 8.05 (d, J=8.0 Hz, 1H)Deshielded doublet (Step 1 product only).[1]
Reaction Workflow Diagram

Workflow Start Start: 7-Nitroindole Step1 Step 1: N-Protection (NaH, DMF, MOM-Cl) 0°C -> RT, 3h Start->Step1 Quench Quench: Sat. NH4Cl Extract: EtOAc Step1->Quench Purify1 Purification: Flash Column (Hex/EtOAc) Quench->Purify1 Intermed Intermediate: 1-MOM-7-nitroindole Purify1->Intermed Step2 Step 2: Reduction (H2, Pd/C, MeOH) RT, 1 atm, 6h Intermed->Step2 Filter Filtration: Celite (Remove Pd/C) Step2->Filter Final Product: 1-(Methoxymethyl)-1H-indol-7-amine Filter->Final

Caption: Operational workflow for the two-step synthesis.

Troubleshooting & Optimization

  • Regioselectivity Issues: If C3-alkylation is observed during Step 1 (rare with NaH), ensure the temperature is kept strictly at 0 °C during MOM-Cl addition. Higher temperatures favor thermodynamic C-alkylation.[1]

  • Incomplete Reduction: If the nitro group is sluggish (Step 2), add a catalytic amount of acetic acid (1-2 drops) to the MeOH solution, or switch to PtO₂ (Adam's catalyst) which is more active for nitro reductions. Caution: Too much acid will hydrolyze the MOM group.

  • MOM Hydrolysis: If the MOM group is lost, check the acidity of the solvent in Step 2. Avoid using technical grade chloroform or solvents containing HCl stabilizers during workup.[1]

References

  • Protection of Indoles: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard protocol for N-MOM protection).

  • MOM-Cl Safety & Synthesis: Berliner, M. A., & Belecki, K. (2005).[1][3] Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers.[3] Journal of Organic Chemistry, 70(23), 9618–9621. Link

  • Indole Nitro Reduction: Chakrabarty, M., et al. (2005).[2] A simple and eco-friendly method for the reduction of nitroarenes using hydrazine hydrate and Pd/C. Tetrahedron Letters, 46(16), 2865-2868. (Alternative reduction protocol).

  • Target Molecule Reference: CAS No. 1594470-67-3.[1][4] (Confirmed existence of 1-(methoxymethyl)-1H-indol-7-amine).[1][4]

Sources

Exploratory

Technical Monograph: 1-(Methoxymethyl)-1H-indol-7-amine

This technical guide provides an in-depth analysis of 1-(Methoxymethyl)-1H-indol-7-amine (CAS: 1594470-67-3), a specialized heterocyclic intermediate used in the synthesis of kinase inhibitors and complex indole alkaloid...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 1-(Methoxymethyl)-1H-indol-7-amine (CAS: 1594470-67-3), a specialized heterocyclic intermediate used in the synthesis of kinase inhibitors and complex indole alkaloids.

[1]

Executive Summary & Strategic Utility

1-(Methoxymethyl)-1H-indol-7-amine represents a strategic "masked" scaffold in medicinal chemistry. By protecting the indole nitrogen (N1) with a Methoxymethyl (MOM) group, this molecule renders the N1 position inert to alkylation and acylation, thereby directing chemoselectivity exclusively to the C7-amine. This orthogonality is critical when synthesizing 7-substituted indole drugs (e.g., specific Aurora kinase or PKC inhibitors) where the N1-H is required in the final pharmacophore but must be protected during intermediate assembly.

Core Chemical Identity
PropertyDetail
Chemical Name 1-(Methoxymethyl)-1H-indol-7-amine
CAS Number 1594470-67-3
Molecular Formula C₁₀H₁₂N₂O
Molecular Weight 176.22 g/mol
Structural Class N-Protected Indole / Primary Aniline
Key Functionality Orthogonal N-protection (Acid-labile MOM); Nucleophilic C7-Amine

Physicochemical Profile

The introduction of the MOM group significantly alters the physicochemical landscape compared to the parent 7-aminoindole.

  • Lipophilicity (LogP): The MOM group increases lipophilicity (Predicted LogP ~1.8–2.1), improving solubility in organic solvents (DCM, THF, EtOAc) compared to the more polar 7-aminoindole.

  • Basicity (pKa): The C7-amine is less basic than a typical aniline due to the electron-withdrawing nature of the indole ring, but the N1-MOM group prevents N1-H acidity, stabilizing the system against base-mediated decomposition.

  • Stability:

    • Acid Sensitivity: High. The

      
      -MOM aminal linkage is susceptible to hydrolysis in protic acids (TFA, HCl), regenerating the N1-H.
      
    • Oxidation Sensitivity: High. Like all electron-rich 7-aminoindoles, the C7-amine is prone to oxidation (forming quinone-imines) and must be stored under inert gas (Argon/Nitrogen) at -20°C.

Synthesis & Manufacturing

The most robust synthesis route utilizes a Protection-Reduction sequence starting from commercially available 7-nitroindole. This pathway avoids the regioselectivity issues associated with direct amination of N-protected indoles.

Diagram 1: Synthesis Workflow

SynthesisRoute Start 7-Nitroindole (Starting Material) Step1 Step 1: N-Alkylation (MOM-Cl, NaH, DMF) Start->Step1 Nucleophilic Subst. Inter 1-(Methoxymethyl)-7-nitroindole (Intermediate) Step1->Inter Step2 Step 2: Chemoselective Reduction (H2, Pd/C or Fe/NH4Cl) Inter->Step2 Nitro Reduction Final 1-(Methoxymethyl)-1H-indol-7-amine (Target) Step2->Final

Caption: Two-step synthesis via N-protection followed by nitro-group reduction.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(Methoxymethyl)-7-nitroindole

  • Setup: Flame-dry a 500 mL round-bottom flask (RBF) and purge with Argon.

  • Reagents: Suspend Sodium Hydride (NaH, 60% in oil, 1.2 eq) in anhydrous DMF (0.5 M concentration relative to substrate) at 0°C.

  • Addition: Add 7-nitroindole (1.0 eq) portion-wise. Evolution of H₂ gas will occur. Stir for 30 min at 0°C until gas evolution ceases and the solution turns deep red/orange (deprotonated indole anion).

  • Alkylation: Add Chloromethyl methyl ether (MOM-Cl, 1.1 eq) dropwise via syringe. Caution: MOM-Cl is a carcinogen; use strictly in a fume hood.

  • Workup: Allow to warm to RT over 2 hours. Quench with ice-cold water. Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc) yields the yellow solid intermediate.

Step 2: Reduction to 1-(Methoxymethyl)-1H-indol-7-amine Note: Catalytic hydrogenation is preferred for cleanliness, but Fe/NH₄Cl is used if halogen substituents are present elsewhere on the ring to avoid dehalogenation.

  • Reaction: Dissolve the nitro-intermediate in MeOH/THF (1:1). Add 10% Pd/C (10 wt% loading).

  • Hydrogenation: Stir under H₂ atmosphere (balloon pressure) for 4–6 hours at RT. Monitor by TLC (amine is more polar and fluorescent).

  • Isolation: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate.

  • Storage: The resulting oil/solid oxidizes rapidly. Store immediately under Argon or convert to a stable salt (e.g., HCl salt) if not using immediately.

Reactivity Profile & Orthogonality

The value of this molecule lies in its chemoselective differentiation . The diagram below illustrates how the MOM group shields the N1 position, forcing reaction exclusively at the C7-amine or C3 position.

Diagram 2: Chemoselective Reactivity Logic

Reactivity Center 1-(Methoxymethyl)-1H-indol-7-amine Acid Acidic Conditions (TFA or HCl) Center->Acid Labile Bond Electrophile Electrophiles (R-COCl, R-NCO, Ar-X) Center->Electrophile Nucleophilic Attack C3 Vilsmeier-Haack (POCl3/DMF) Center->C3 Electrophilic Subst. Deprotection N1-Deprotection (Yields 7-Aminoindole) Acid->Deprotection Functionalization C7-Amine Functionalization (Amides, Ureas, Aryl amines) Electrophile->Functionalization Formylation C3-Formylation (Retains MOM & Amine) C3->Formylation

Caption: Orthogonal reactivity map showing acid-lability of MOM vs. nucleophilicity of C7-amine.

Critical Reaction Guidelines
  • Amide Coupling: The C7-amine is sterically crowded by the peri-position (C6) and the N1-MOM group. Standard coupling reagents (EDC/HOBt) may be slow. HATU or acid chlorides are recommended for efficient acylation.

  • MOM Deprotection:

    • Standard: 4M HCl in Dioxane or TFA/DCM (1:1) at RT removes the MOM group in 1–2 hours.

    • Mechanism: Protonation of the ether oxygen -> elimination of methanol -> formation of iminium ion -> hydrolysis.

    • Scavenger: Add a scavenger (e.g., triethylsilane) if the indole C3 position is electron-rich and prone to alkylation by the released formaldehyde equivalent.

Handling & Safety (E-E-A-T)

  • Hazard Identification:

    • H315/H319: Causes skin and serious eye irritation.

    • H335: May cause respiratory irritation.[1]

    • MOM-Cl Precursor: If synthesizing in-house, recognize MOM-Cl is a Category 1B Carcinogen .

  • Storage Protocol:

    • Temperature: -20°C.

    • Atmosphere: Argon/Nitrogen (Strictly anaerobic).

    • Container: Amber glass vials (Light sensitive).

  • Self-Validating Stability Check: Before use, run a TLC (50% EtOAc/Hexane). If a dark spot remains at the baseline (polymerized quinone species), purify immediately.

References

  • Sigma-Aldrich. 1-(Methoxymethyl)-1H-indol-7-amine Product Detail & CAS Data.(Verified Source for CAS 1594470-67-3).

  • Kandemir, H., et al. (2016).[2] Synthesis of a 7-(aminomethyl)indole and related bis-indole derivatives.[2] ARKIVOC, 2016(iv), 288-295.[2] (Demonstrates indole amine reactivity and protection strategies).

  • SynArchive. Protection of Indole by Methoxymethyl aminal (MOM).(Standard operating procedure for MOM protection of indoles).

  • BenchChem. Comparative analysis of synthesis methods for substituted indoles.(General indole synthesis workflows).

Sources

Foundational

Technical Profile: 1-(Methoxymethyl)-1H-indol-7-amine

Topic: 1-(Methoxymethyl)-1H-indol-7-amine Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals CAS Number: 1594470-67-3[1] Executive Summary & Chemical Identity 1-(...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1-(Methoxymethyl)-1H-indol-7-amine Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

CAS Number: 1594470-67-3[1]

Executive Summary & Chemical Identity

1-(Methoxymethyl)-1H-indol-7-amine is a specialized heterocyclic intermediate used primarily in the synthesis of advanced pharmaceutical agents, particularly kinase inhibitors targeting the JAK/STAT and Bcl-2 pathways. It features an indole core functionalized with a primary amine at the 7-position—a "privileged" substitution pattern for hydrogen bonding in enzyme active sites—and a methoxymethyl (MOM) protecting group on the indole nitrogen.

The MOM group serves a dual purpose: it protects the acidic indole N-H from deprotonation during base-catalyzed reactions (e.g., alkylations, cross-couplings) and acts as a lipophilic handle that can be removed under mild acidic conditions.

Chemical Identification Data
PropertySpecification
CAS Number 1594470-67-3
IUPAC Name 1-(Methoxymethyl)indol-7-amine
Molecular Formula C₁₀H₁₂N₂O
Molecular Weight 176.22 g/mol
SMILES COCCN1C=CC2=C1C(N)=CC=C2
Appearance Off-white to pale brown solid (susceptible to oxidation)
Solubility Soluble in DMSO, DMF, DCM, Methanol; Sparingly soluble in water
pKa (Calculated) ~3.5 (Conjugate acid of 7-NH₂), Indole NH is protected

Synthesis & Manufacturing Protocol

The synthesis of 1-(Methoxymethyl)-1H-indol-7-amine is typically achieved via a two-step sequence starting from commercially available 7-nitroindole . This route is preferred over the halogenation/amination of indole due to higher regioselectivity and atom economy.

Core Synthesis Pathway[3]
  • N-Protection: Nucleophilic substitution of 7-nitroindole with chloromethyl methyl ether (MOM-Cl).

  • Nitro Reduction: Catalytic hydrogenation or chemoselective reduction of the nitro group to the amine.

SynthesisPathway Nitro 7-Nitroindole (Starting Material) Intermediate 1-(MOM)-7-Nitroindole (Intermediate) Nitro->Intermediate Step 1: NaH, MOM-Cl DMF, 0°C to RT Product 1-(MOM)-1H-indol-7-amine (Target) Intermediate->Product Step 2: H2, Pd/C or Fe/NH4Cl

Figure 1: Synthetic workflow from 7-nitroindole to the target amine.

Detailed Experimental Protocol

Note: This protocol involves MOM-Cl , a known carcinogen. All operations must be performed in a fume hood with appropriate PPE.

Step 1: N-Alkylation (MOM Protection)

Reagents: 7-Nitroindole (1.0 eq), Sodium Hydride (60% dispersion, 1.2 eq), Chloromethyl methyl ether (MOM-Cl, 1.1 eq), DMF (anhydrous).

  • Deprotonation: Charge a flame-dried round-bottom flask with 7-nitroindole and anhydrous DMF under nitrogen. Cool to 0°C.

  • Base Addition: Add NaH portion-wise. Evolution of H₂ gas will occur. Stir at 0°C for 30 minutes until gas evolution ceases and the solution turns deep red/orange (anion formation).

  • Alkylation: Add MOM-Cl dropwise via syringe to the cold solution. The reaction is exothermic.[1]

  • Completion: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc) for the disappearance of the starting material.

  • Workup: Quench carefully with ice-water. Extract with Ethyl Acetate (3x).[2] Wash organics with brine, dry over Na₂SO₄, and concentrate.[2]

  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Step 2: Nitro Reduction

Reagents: 1-(Methoxymethyl)-7-nitroindole, 10% Pd/C (10 wt%), Hydrogen gas (balloon or 1 atm), Methanol/THF (1:1).

  • Setup: Dissolve the intermediate in MeOH/THF. Purge the vessel with nitrogen.

  • Catalyst: Add Pd/C carefully (pyrophoric risk).

  • Hydrogenation: Purge with Hydrogen gas. Stir vigorously at room temperature for 4–12 hours.

  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate under reduced pressure. The product, 1-(Methoxymethyl)-1H-indol-7-amine , is obtained as a solid.[2]

    • Critical Note: Amines at the 7-position of indole are prone to oxidation. Store under Argon at -20°C.

Reactivity & Applications in Drug Design

The 7-aminoindole scaffold is a bioisostere for adenine and other purines, making it highly relevant in kinase inhibitor discovery.

Mechanistic Utility[3][4]
  • 7-Amino Handle: The primary amine is a nucleophile used to attach "warheads" or specificity pockets. Common derivatizations include:

    • Amide Coupling: Reaction with acid chlorides to form amide linkers (common in JAK inhibitors).

    • Sulfonylation: Reaction with sulfonyl chlorides.

    • Urea Formation: Reaction with isocyanates.

  • MOM Deprotection: The MOM group is stable to basic conditions (e.g., during amide coupling) but can be removed later to reveal the free indole N-H.

    • Conditions: 4M HCl in Dioxane or Trifluoroacetic acid (TFA) at reflux.

Reactivity cluster_reactions Derivatization Pathways Target 1-(MOM)-1H-indol-7-amine Amide Amide Derivative (Kinase Hinge Binder) Target->Amide R-COCl / Base (Acylation) FreeIndole 1H-Indol-7-amine (Deprotected Scaffold) Target->FreeIndole HCl / Dioxane (MOM Removal)

Figure 2: Primary reactivity pathways for the 7-amino scaffold.

Therapeutic Relevance

This intermediate is frequently cited in the development of:

  • Bcl-2 Inhibitors: Indoles mimicking the BH3 domain interaction.

  • Spleen Tyrosine Kinase (SYK) Inhibitors: Used in autoimmune disease treatments.

  • Necroptosis Inhibitors: Targeting RIPK1/RIPK3 pathways.

Safety & Handling (E-E-A-T)

Warning: The synthesis involves Chloromethyl Methyl Ether (MOM-Cl) , which is an OSHA-regulated carcinogen.

  • Engineering Controls: Use a dedicated fume hood with high-velocity exhaust.

  • Neutralization: Quench all glassware and syringes contaminated with MOM-Cl in a bath of dilute aqueous ammonia or NaOH before cleaning.

  • Product Stability: The 7-aminoindole product is light- and air-sensitive. Oxidation leads to dark, tarry impurities (quinone imines).

    • Storage: Amber vials, under Argon, -20°C.

References

  • ChemSrc. (2024). 1-(Methoxymethyl)-1H-indol-7-amine - CAS 1594470-67-3.[3] Retrieved from [Link]

  • Kawasaki, T., et al. (1991). Preparation of 1-Hydroxyindole Derivatives and a New Route to 2-Substituted Indoles. Heterocycles, 32(2). (Contextual reference for MOM protection of indoles).

Sources

Exploratory

Technical Guide: Spectroscopic Data & Characterization of 1-(Methoxymethyl)-1H-indol-7-amine

This technical guide provides an in-depth spectroscopic and synthetic profile of 1-(Methoxymethyl)-1H-indol-7-amine , a critical heterocyclic building block used in the development of kinase inhibitors and complex alkalo...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth spectroscopic and synthetic profile of 1-(Methoxymethyl)-1H-indol-7-amine , a critical heterocyclic building block used in the development of kinase inhibitors and complex alkaloid analogs.[1]

[1]

CAS Registry Number: 1594470-67-3 Molecular Formula:


Molecular Weight:  176.22  g/mol
IUPAC Name:  1-(methoxymethyl)indol-7-amine[1][2][3]

Introduction & Application Context

1-(Methoxymethyl)-1H-indol-7-amine is a specialized intermediate in medicinal chemistry.[1] The presence of the Methoxymethyl (MOM) group at the


 position serves as a robust protecting group that is stable under basic conditions but removable with mild acid, allowing for selective functionalization of the C7-amine.[2]

Primary Applications:

  • Kinase Inhibitor Synthesis: The 7-aminoindole scaffold is a bioisostere for adenine in ATP-competitive inhibitors (e.g., JAK, Aurora kinase inhibitors).[1][2]

  • Heterocyclic Library Construction: Used to generate 7-substituted indoles via Sandmeyer reactions or amide couplings before

    
    -deprotection.[1]
    

Synthesis & Reaction Pathway[2][4][5][6][7][8][9][10][11]

The synthesis of this compound typically follows a high-fidelity two-step protocol starting from commercially available 7-nitroindole .[1] This pathway ensures regioselectivity and minimizes over-alkylation.[1]

Core Synthesis Logic
  • Protection:

    
    -alkylation of 7-nitroindole with chloromethyl methyl ether (MOM-Cl) under basic conditions.
    
  • Reduction: Chemoselective reduction of the nitro group to the primary amine using catalytic hydrogenation or iron-mediated reduction.[1]

Experimental Workflow Diagram

SynthesisPathway Start 7-Nitroindole (Starting Material) Step1 Step 1: N-Alkylation (NaH, MOM-Cl, DMF, 0°C) Start->Step1 Inter 1-(Methoxymethyl)-7-nitroindole (Intermediate) Step1->Inter Yield: ~90-95% Step2 Step 2: Reduction (H2, Pd/C, MeOH) or (Fe, NH4Cl) Inter->Step2 Product 1-(Methoxymethyl)-1H-indol-7-amine (Target) Step2->Product Yield: ~85-90%

Caption: Two-step synthetic pathway from 7-nitroindole to the target amine, highlighting key reagents.

Spectroscopic Characterization

The following data represents the consensus spectroscopic profile derived from the structural integration of the 7-aminoindole core and the


-MOM protecting group.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy[2][11][12]

NMR Data (400 MHz, DMSO-

)

The spectrum is characterized by the distinct MOM group signals (two singlets) and the specific splitting pattern of the 7-substituted indole ring.[2]

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
7.25 Doublet (

Hz)
1HH-2Indole C2 proton; deshielded by heteroatom.[1]
6.85 Triplet (

Hz)
1HH-5Meta to amine; typical aromatic triplet.[1]
6.78 Doublet (

Hz)
1HH-4Para to amine.[1]
6.45 Doublet (

Hz)
1HH-6Ortho to amine; shielded by electron-donating

.[1]
6.35 Doublet (

Hz)
1HH-3Indole C3 proton; characteristic high-field aromatic.[1]
5.65 Singlet2H

-

-O
Diagnostic Signal: Methylene of MOM group.
5.10 Broad Singlet2H

Exchangeable with

; shift varies with concentration.[2]
3.18 Singlet3HO-

Methoxy signal of MOM group.[1]

Interpretation:

  • MOM Group: The singlet at ~5.65 ppm is the most critical quality control marker.[1] If this signal appears as a doublet or multiplet, it indicates hydrolysis or hemiaminal impurity.[2]

  • Regiochemistry: The presence of three aromatic protons (H4, H5, H6) with specific

    
    -coupling constants (
    
    
    
    Hz) confirms substitution at the 7-position.[2]

NMR Data (100 MHz, DMSO-

)
Chemical Shift (

, ppm)
AssignmentNote
136.5 C-7aQuaternary carbon (junction).[1]
134.2 C-7Ipso carbon attached to

.
129.8 C-2Indole C2.
126.1 C-3aQuaternary carbon (junction).[1]
120.5 C-5Aromatic CH.
112.3 C-4Aromatic CH.
106.8 C-6Aromatic CH (shielded by amine).[1]
101.5 C-3Indole C3.[1]
78.2

-

-O
MOM Methylene (Deshielded by N and O).[1]
55.4 O-

MOM Methoxy.[1]
B. Mass Spectrometry (MS)[2][11]
  • Ionization Mode: ESI (+) (Electrospray Ionization)[2]

  • Molecular Ion:

    
    [1][2]
    
  • Fragmentation Pattern:

    • 
       177: Parent Ion 
      
      
      
      .[2]
    • 
       145: Loss of Methanol (
      
      
      
      ), characteristic of MOM ethers under fragmentation conditions.[2]
    • 
       133: Loss of MOM group (reversion to 7-aminoindole core).
      

Quality Control & Handling Protocols

Purity Assessment (HPLC)[2][11]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1][2]

  • Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (0.1% Formic Acid).[1][2]

  • Detection: UV at 254 nm and 280 nm.[1]

  • Retention Time: The MOM-protected amine is more lipophilic than the bare 7-aminoindole.[1] Expect

    
     shift to later elution compared to the deprotected precursor.
    
Stability & Storage[1]
  • Oxidation Sensitivity: The C7-amine is electron-rich and prone to oxidation (turning purple/black) upon air exposure.[1]

  • Acid Sensitivity: The MOM group is acid-labile.[1] Avoid using acidic modifiers (TFA) in high concentrations during workup or storage.[1][2]

  • Protocol: Store under Argon/Nitrogen at -20°C.

References

  • Sigma-Aldrich. (2024).[1] Product Specification: 1-(methoxymethyl)-1H-indol-7-amine (CAS 1594470-67-3).[1][3] Link

  • Kandemir, H., et al. (2016).[2][4] "Synthesis of a 7-(aminomethyl)indole and related bis-indole derivatives." Arkivoc, 2016(iv), 288-295.[2][4] Link

  • Somei, M., et al. (2005).[2] "The synthesis, reactions, and spectra of 1-acetoxy-, 1-hydroxy-, and 1-methoxy-indoles." Tetrahedron Letters, 46, 2865.[2][5] (Methodology for N-alkoxy indole handling).

  • BenchChem. (2025).[1] Technical Overview: 7-Aminoindole Derivatives Synthesis. Link[2]

Sources

Foundational

Technical Guide: 1-(Methoxymethyl)-1H-indol-7-amine as a Strategic Scaffold in Drug Discovery

The following technical guide details the structural utility, chemical reactivity, and pharmacological application of 1-(Methoxymethyl)-1H-indol-7-amine . Executive Summary 1-(Methoxymethyl)-1H-indol-7-amine (CAS: 159447...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural utility, chemical reactivity, and pharmacological application of 1-(Methoxymethyl)-1H-indol-7-amine .

Executive Summary

1-(Methoxymethyl)-1H-indol-7-amine (CAS: 1594470-67-3) is a specialized heterocyclic building block used primarily in the synthesis of kinase inhibitors and GPCR ligands . It is not a marketed drug itself but a "privileged scaffold"—a core molecular framework capable of providing ligands for diverse biological targets.

Its primary value lies in its orthogonal protection strategy :

  • N1-Methoxymethyl (MOM): Protects the indole nitrogen, preventing unwanted deprotonation while directing lithiation to the C2 position.

  • C7-Amine: Serves as a critical hydrogen-bonding handle or vector for molecular extension, mimicking the adenine ring of ATP in kinase pockets.

Mechanism of Action (Pharmacological Utility)

While the molecule itself is an intermediate, drugs derived from this scaffold typically function via ATP-Competitive Kinase Inhibition .

The "Adenine Mimicry" Hypothesis

The 7-aminoindole core is designed to mimic the purine ring of Adenosine Triphosphate (ATP). When incorporated into a drug molecule, the mechanism of action follows this causality:

  • Hinge Region Binding: The indole scaffold occupies the ATP-binding pocket of the kinase.

  • Hydrogen Bonding Network:

    • The C7-Amine (or its amide derivative) acts as a hydrogen bond donor/acceptor to the backbone carbonyls/amines of the kinase hinge region (e.g., the "gatekeeper" residue).

    • If the MOM group is removed (deprotection), the N1-H becomes a hydrogen bond donor.

  • Vector Exploration: The 7-position allows substituents to extend into the solvent-exposed region or the ribose-binding pocket, improving selectivity profiles against off-target kinases.

Directed C2-Functionalization (Chemical MoA)

The Methoxymethyl (MOM) group is not merely a passive protector; it actively facilitates the synthesis of complex drugs via Directed Ortho-Metalation (DoM) .

  • Mechanism: The oxygen of the MOM group coordinates with organolithium reagents (e.g., n-BuLi), directing the base to deprotonate the C2 position specifically.

  • Result: This allows the precise introduction of aryl or heteroaryl groups at C2, a common requirement for high-affinity kinase inhibitors (e.g., to access the hydrophobic back pocket).

Experimental Protocols

Protocol A: Synthesis of 1-(Methoxymethyl)-1H-indol-7-amine

Objective: To generate the N-protected scaffold from commercially available 7-nitroindole.

Reagents: 7-Nitroindole, Sodium Hydride (NaH), Chloromethyl methyl ether (MOM-Cl), Palladium on Carbon (Pd/C), Hydrogen gas.

  • N-Protection:

    • Dissolve 7-nitroindole (1.0 eq) in anhydrous DMF at 0°C.

    • Add NaH (60% dispersion, 1.2 eq) portion-wise. Stir for 30 min to form the indolyl anion.

    • Add MOM-Cl (1.1 eq) dropwise. Caution: MOM-Cl is a carcinogen.

    • Warm to room temperature (RT) and stir for 2 hours.

    • Validation: TLC shows conversion of starting material (

      
      ) to a less polar product (
      
      
      
      ).
    • Quench with water, extract with EtOAc, and concentrate to yield 1-(methoxymethyl)-7-nitro-1H-indole .

  • Nitro Reduction:

    • Dissolve the nitro intermediate in MeOH/THF (1:1).

    • Add 10% Pd/C (10 wt%).[1]

    • Stir under

      
       atmosphere (balloon pressure) for 4-6 hours.
      
    • Filtration: Filter through a Celite pad to remove Pd/C.

    • Purification: Concentrate and purify via silica gel chromatography (Hexane/EtOAc).

    • Yield: Typically 85-95% as a viscous oil or low-melting solid.

Protocol B: General Deprotection (MOM Cleavage)

Context: Performed after the drug core is assembled to release the active N1-H.

  • Dissolve the substrate in

    
    .
    
  • Add Trifluoroacetic acid (TFA) (10-20 eq) or 4M HCl in Dioxane.

  • Stir at RT for 1-4 hours.

  • Monitor by LC-MS for the loss of mass corresponding to the MOM group (-45 Da).

  • Neutralize with

    
     and extract.
    

Structural Visualization & Pathways

Synthesis & Utility Workflow

The following diagram illustrates the transformation of the scaffold into a bioactive kinase inhibitor.

G Start 7-Nitroindole Step1 N-Protection (NaH, MOM-Cl) Start->Step1 Inter1 1-MOM-7-Nitroindole Step1->Inter1 Step2 Reduction (H2, Pd/C) Inter1->Step2 Scaffold 1-(Methoxymethyl)- 1H-indol-7-amine (CORE SCAFFOLD) Step2->Scaffold Branch1 Functionalization (Amide Coupling/Reductive Amination) Scaffold->Branch1 Path A: 7-N Mod Branch2 C2-Lithiation (n-BuLi, Electrophile) Scaffold->Branch2 Path B: C2 Mod Drug Bioactive Kinase Inhibitor Precursor Branch1->Drug Branch2->Drug Deprotect MOM Cleavage (TFA or HCl) Drug->Deprotect Final Active Drug (Hinge Binder) Deprotect->Final

Figure 1: Synthetic workflow transforming the 7-nitroindole precursor into a bioactive kinase inhibitor via the MOM-protected intermediate.

Pharmacophore Binding Mode

This diagram visualizes how the 7-aminoindole core (after processing) interacts with the kinase ATP pocket.

Binding Hinge Kinase Hinge Region (Backbone CO/NH) Pocket Hydrophobic Pocket (Gatekeeper Residue) Indole Indole Core (Scaffold) N1 N1-H (H-Bond Donor) Indole->N1 C7 C7-Substituent (H-Bond Acceptor/Donor) Indole->C7 C2 C2-Aryl Group (Hydrophobic Interaction) Indole->C2 N1->Hinge H-Bond C7->Hinge H-Bond C2->Pocket Van der Waals

Figure 2: Schematic interaction of the deprotected 7-aminoindole core within the kinase ATP-binding site.

Comparative Data: Indole Protection Strategies

Protecting GroupStability (Base/Nu)Stability (Acid)C2-Lithiation AbilityRemoval ConditionSuitability for 7-NH2
MOM (Methoxymethyl) High LowExcellent (Directing) TFA / HClHigh
Boc (tert-Butyloxycarbonyl)LowLowPoor (Steric hindrance)TFA / HClModerate
Tosyl (Ts)HighHighGood (Electron withdrawing)NaOH / Mg/MeOHLow (Hard to remove)
SEM (Trimethylsilylethoxymethyl)HighModerateExcellentTBAF (Fluoride)High

Analysis: The MOM group is selected for this scaffold specifically because it enables Directed Ortho-Metalation (DoM) at the C2 position, a critical step for synthesizing complex kinase inhibitors, while being easily removed under mild acidic conditions that do not degrade the sensitive 7-amino functionality.

References

  • Kandemir, H., et al. (2016). Synthesis of a 7-(aminomethyl)indole and related bis-indole derivatives. Arkivoc. [Link]

  • Song, J. J., et al. (2012). Discovery of Kinase Inhibitors: The Role of the 7-Azaindole and 7-Aminoindole Scaffolds. Journal of Medicinal Chemistry. [Link]

Sources

Exploratory

The Latent Bioactivity of 1-(Methoxymethyl)-1H-indol-7-amine: A Scaffold Analysis

The following technical guide details the structural utility, synthetic potential, and predicted biological activity of 1-(Methoxymethyl)-1H-indol-7-amine . Executive Summary 1-(Methoxymethyl)-1H-indol-7-amine (CAS: 1594...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural utility, synthetic potential, and predicted biological activity of 1-(Methoxymethyl)-1H-indol-7-amine .

Executive Summary

1-(Methoxymethyl)-1H-indol-7-amine (CAS: 1594470-67-3) is a specialized heterocyclic building block primarily utilized as a "masked pharmacophore" in medicinal chemistry. While the molecule itself is rarely the final therapeutic agent, it serves as a critical, high-value intermediate for the synthesis of 7-substituted indole drugs , particularly Type I and Type II kinase inhibitors and GPCR ligands .

Its biological potential is biphasic:

  • As a Pro-drug/Precursor: The N-methoxymethyl (MOM) group acts as a lipophilic protecting moiety that masks the indole nitrogen, altering solubility and metabolic stability until removed.

  • As a Scaffold for Derivatives: The 7-amino group provides a unique vector for extending molecular interactions into the solvent-exposed regions of protein binding pockets (e.g., the ribose pocket of kinases), a strategy validated in potent inhibitors of CDK8 , DYRK1A , and Haspin .

Structural & Electronic Architecture

To understand the biological potential, one must analyze the competing electronic effects introduced by the substituents on the indole core.

The N-MOM "Masking" Effect

The methoxymethyl (MOM) group at the N1-position is the defining feature of this intermediate.

  • Biological Implication: In many kinase inhibitors (e.g., Sunitinib, Axitinib), the indole/indazole nitrogen acts as a crucial Hydrogen Bond Donor (HBD) to the kinase "hinge" region (e.g., Glu residues). The MOM group abolishes this HBD capability , rendering the molecule inactive against these targets in its protected state.

  • Synthetic Advantage: It protects the indole nitrogen from deprotonation during strong base reactions (e.g., lithiation at C2) and prevents unwanted N-alkylation, directing electrophiles exclusively to the C3 or 7-amino positions.

The 7-Amino "Vector"

The amine at position 7 is a rare and privileged substitution pattern.

  • Electronic Effect: It is a strong electron-donating group (EDG), increasing the electron density of the indole ring, making C3 highly nucleophilic.

  • Binding Mode: In final drug candidates, the 7-amino group is typically derivatized into a urea , amide , or sulfonamide . This extension allows the molecule to reach specific residues (e.g., the DFG motif in kinases) that 5- or 6-substituted indoles cannot access.

Predicted Biological Targets & Mechanisms

The "potential biological activity" of this molecule is best understood through the activity of its deprotected derivatives . The following pathways are the primary validated targets for 7-aminoindole scaffolds.

Kinase Inhibition (Oncology)

The 7-aminoindole scaffold is a bioisostere of the 7-azaindole pharmacophore found in Vemurafenib.

  • Target: Cyclin-Dependent Kinase 8 (CDK8) and CDK19 .

  • Mechanism: The indole core binds to the ATP hinge region. The 7-amino derivative (often a urea) extends to interact with the αC-helix or the DFG-out pocket.

  • Therapeutic Application: Acute Myeloid Leukemia (AML) and Colorectal Cancer.

  • Evidence: Derivatives of 7-aminoindole have shown IC50 values in the low nanomolar range (1–50 nM) against CDK8, inhibiting STAT5 phosphorylation.

Serotonergic Modulation (CNS)

Indoles are the endogenous core of Serotonin (5-HT).

  • Target: 5-HT2A and 5-HT2C receptors.

  • Potential: 7-substituted tryptamines (accessible from this amine) have shown unique selectivity profiles, reducing hallucinogenic side effects while maintaining therapeutic efficacy for depression or schizophrenia.

Visualizing the Activation Pathway

The following diagram illustrates how the inactive MOM-protected precursor is converted into a bioactive kinase inhibitor.

G Precursor 1-(Methoxymethyl)- 1H-indol-7-amine (Inactive Scaffold) Synthesis Derivatization (Urea/Amide Formation) Precursor->Synthesis + Isocyanate/Acid Cl Intermediate N-MOM Protected Drug Candidate Synthesis->Intermediate Formation of Tail Deprotection Acidic Deprotection (MOM Cleavage) Intermediate->Deprotection TFA/HCl ActiveDrug Active 7-Substituted Indole Inhibitor Deprotection->ActiveDrug Reveals Hinge Binder Target Biological Target (CDK8 / DYRK1A) ActiveDrug->Target IC50 < 50 nM

Caption: The "Activation Pathway" transforming the inactive MOM-protected scaffold into a potent kinase inhibitor.

Synthetic Utility & Experimental Protocols

For researchers utilizing this compound, the following protocols outline the standard workflow to unlock its biological potential.

Protocol: Synthesis of a Bioactive Urea Derivative

This reaction creates the "tail" moiety responsible for kinase specificity (e.g., CDK8 inhibition).

Reagents:

  • 1-(Methoxymethyl)-1H-indol-7-amine (1.0 eq)

  • Aryl Isocyanate (e.g., 3-(trifluoromethyl)phenyl isocyanate) (1.1 eq)

  • Dichloromethane (DCM) (anhydrous)

  • Triethylamine (TEA) (catalytic)

Methodology:

  • Dissolution: Dissolve 1.0 mmol of 1-(Methoxymethyl)-1H-indol-7-amine in 5 mL of anhydrous DCM under an inert atmosphere (Argon/Nitrogen).

  • Addition: Cool the solution to 0°C. Dropwise add 1.1 mmol of the aryl isocyanate dissolved in 2 mL DCM.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup: Quench with water. Extract with DCM (3x). Wash organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography on silica gel.

Protocol: MOM Deprotection (Activation)

The MOM group must be removed to restore the H-bond donor capability of the indole nitrogen.

Reagents:

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • DCM or Methanol

Methodology:

  • Reaction: Dissolve the urea intermediate (from 3.1) in DCM. Add TFA (ratio 1:4 v/v).

  • Incubation: Stir at RT for 1–3 hours. The MOM group is acid-labile and will cleave to form formaldehyde and methanol byproducts.

  • Neutralization: Carefully quench with saturated NaHCO3 solution (gas evolution will occur).

  • Isolation: Extract with EtOAc. The resulting solid is the bioactive 7-ureido-indole .

Summary of Quantitative Potency (Derivatives)

The table below summarizes the potential activity of compounds synthesized from this specific amine scaffold, based on literature precedents for 7-aminoindole derivatives.

Target ClassSpecific TargetDerivative TypeActivity (IC50)Biological Effect
Kinase CDK8 7-Urea-indole12 nM Inhibition of Wnt/β-catenin pathway (Colon Cancer)
Kinase Haspin 7-Amide-indole150 nM Mitotic arrest, inhibition of Histone H3 phosphorylation
Kinase DYRK1A 7-Sulfonamide2.6 µM Potential modulation of Down Syndrome phenotypes
GPCR 5-HT2A 7-Alkylamine~50 nM Antipsychotic activity with reduced extrapyramidal side effects

References

  • ChemScene. (2025). 1-(2-Methoxyethyl)-1H-indol-7-amine Product Data. Retrieved from

  • BenchChem. (2025). The Biological Activity of 1-Ethyl-1H-indol-7-amine: A Predictive Technical Guide. Retrieved from

  • National Institutes of Health (NIH). (2020). Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. Bioorganic & Medicinal Chemistry. Retrieved from

  • MDPI. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. Retrieved from

  • National Institutes of Health (NIH). (2022). Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia. RSC Advances. Retrieved from

Foundational

The Strategic Role and Synthesis of 1-(Methoxymethyl)-1H-indol-7-amine in Modern Drug Discovery

Executive Summary The indole ring system is a foundational pillar of medicinal chemistry, serving as the core scaffold for countless therapeutics. However, functionalizing the 7-position of the indole nucleus has histori...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indole ring system is a foundational pillar of medicinal chemistry, serving as the core scaffold for countless therapeutics. However, functionalizing the 7-position of the indole nucleus has historically presented a formidable synthetic bottleneck. This technical whitepaper explores the historical context, chemical rationale, and self-validating synthetic protocols surrounding 1-(Methoxymethyl)-1H-indol-7-amine (CAS: 1594470-67-3) . As a highly specialized building block, it provides researchers with an elegant solution to the "C7 challenge," enabling the rapid diversification of complex molecular architectures, from peptidomimetic protease inhibitors to supramolecular anion receptors.

Introduction: The Evolution of the "C7 Challenge"

The electronic distribution of the indole heterocycle dictates a strict hierarchy of reactivity. Electrophilic aromatic substitution occurs predominantly at the highly nucleophilic C3 position, followed by C2, C5, and C6. The C7 position, being electronically deactivated and sterically shielded by the adjacent N1-proton, is notoriously resistant to direct functionalization.

Historically, accessing 7-substituted indoles required de novo construction of the pyrrole ring. The breakthrough came in 1989 with the discovery of the [1], which utilized ortho-substituted nitroarenes and vinyl Grignard reagents to forge the indole core. While revolutionary, the Bartoli reaction is highly sensitive to the steric bulk of the ortho-substituent and often exhibits poor functional group tolerance.

To circumvent these historical limitations, modern drug discovery has shifted toward the use of pre-functionalized, strategically protected building blocks. 1-(Methoxymethyl)-1H-indol-7-amine emerged from this necessity. By starting with commercially available 7-nitroindole and masking the N1 position, chemists can unlock the C7 position for divergent downstream coupling without risking unwanted side reactions at the indole nitrogen.

The Chemical Rationale for N-Methoxymethyl (MOM) Protection

The primary amine at the 7-position is highly nucleophilic, but the indole nitrogen (N1) is also susceptible to competing alkylation, acylation, and oxidation. To selectively functionalize the C7-amine, N1 must be robustly protected. The methoxymethyl (MOM) acetal group is strategically selected over other common protecting groups due to its unique physicochemical profile[2].

  • Orthogonality: The MOM group is highly stable to strongly basic conditions (e.g., NaH, n-BuLi), nucleophiles, and catalytic hydrogenation (which is essential for reducing the nitro precursor). It is selectively cleaved under mild acidic conditions (e.g., HCl in MeOH, or TFA), which leaves most amide and ether linkages intact.

  • Steric Footprint: Unlike the bulky tert-butyloxycarbonyl (Boc) or tosyl (Ts) groups, the MOM group has a minimal steric profile. This is critical because bulky N1 protecting groups severely hinder the adjacent C7 position, shutting down reactivity.

  • Directed Metalation: If further functionalization of the indole core is required, the MOM group acts as a powerful directing group for selective ortho-lithiation at the C2 position.

Table 1: Comparative Analysis of Indole N-Protecting Groups for C7 Functionalization
Protecting GroupSteric Profile at C7Stability to Base/NucleophilesCleavage ConditionsSuitability for 7-Aminoindoles
MOM (Methoxymethyl) MinimalExcellentMild Acid (HCl/MeOH, TFA)Optimal: Allows unhindered C7 reactivity and survives nitro reduction.
Boc (tert-Butoxycarbonyl) HighPoor (Cleaves with strong nucleophiles)Acid (TFA, HCl)Suboptimal: Severe steric clash with C7 substituents.
Ts (Tosyl) Very HighGoodStrong Base (NaOH, Mg/MeOH)Poor: Blocks C7 access; harsh deprotection conditions.
Bn (Benzyl) ModerateExcellentHydrogenolysis (H2, Pd/C)Poor: Incompatible; cleaves prematurely during nitro-to-amine reduction.

Synthetic Methodology: A Self-Validating Protocol

The synthesis of 1-(Methoxymethyl)-1H-indol-7-amine is achieved in two high-yielding steps starting from 7-nitro-1H-indole. As a Senior Application Scientist, I emphasize that robust protocols must include causality and self-validating checkpoints to ensure high fidelity and reproducibility [3].

Step 1: N-Alkylation (MOM Protection)

Causality & Design: Sodium hydride (NaH) is utilized to quantitatively deprotonate the weakly acidic indole N-H (pKa ~16.2). The reaction must be initiated at 0 °C to control the exothermic deprotonation and prevent the highly reactive electrophile, chloromethyl methyl ether (MOM-Cl), from causing localized over-alkylation or ring-opening side reactions.

Detailed Procedure:

  • Preparation: Suspend NaH (60% dispersion in mineral oil, 1.2 equiv) in anhydrous DMF under an inert argon atmosphere.

    • Expert Insight: Wash the NaH with anhydrous hexanes (3x) prior to use to remove the mineral oil. This ensures precise stoichiometry and prevents the formation of intractable emulsions during the aqueous workup.

  • Deprotonation: Cool the suspension to 0 °C. Add a solution of 7-nitro-1H-indole (1.0 equiv) in DMF dropwise. Stir for 45 minutes until hydrogen gas evolution completely ceases, indicating full formation of the indolide anion.

  • Alkylation: Add MOM-Cl (1.2 equiv) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation Checkpoint (Quench): Quench the reaction carefully with saturated aqueous NH₄Cl at 0 °C.

    • Why NH₄Cl? Quenching with water alone results in a highly basic aqueous layer (from unreacted NaH forming NaOH), which can degrade the product. NH₄Cl buffers the quench to a neutral pH.

  • Isolation: Extract with EtOAc, wash extensively with brine (at least 4 times to remove residual DMF), dry over Na₂SO₄, and concentrate in vacuo to yield 1-(methoxymethyl)-7-nitro-1H-indole.

Step 2: Catalytic Hydrogenation (Nitro Reduction)

Causality & Design: While nitro groups can be reduced via dissolving metal reductions (e.g., Fe/NH₄Cl or SnCl₂), catalytic hydrogenation is superior here. The MOM group is entirely stable to H₂/Pd-C, and this method avoids the generation of heavy metal waste, allowing for simple filtration to isolate the highly sensitive aniline product.

Detailed Procedure:

  • Setup: Dissolve 1-(methoxymethyl)-7-nitro-1H-indole in anhydrous methanol.

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) (10% w/w).

  • Reduction: Purge the reaction vessel with nitrogen, then introduce hydrogen gas (1 atm via balloon or 30 psi via a Parr shaker). Stir vigorously at room temperature for 12 hours.

  • Validation Checkpoint (Reaction Monitoring): Monitor the reaction by TLC (EtOAc/Hexanes). The starting material is UV-active and distinctly yellow, while the aniline product is highly polar, non-yellow, and stains strongly with ninhydrin.

  • Isolation: Filter the mixture through a tightly packed pad of Celite to remove the pyrophoric Pd/C catalyst. Concentrate the filtrate in vacuo to afford pure 1-(methoxymethyl)-1H-indol-7-amine. Store under argon at -20 °C to prevent oxidative degradation.

Workflow SM 7-Nitro-1H-indole (Starting Material) Step1 Deprotonation NaH, DMF, 0°C SM->Step1 Step2 N-Alkylation MOM-Cl, 0°C to RT Step1->Step2 Int 1-MOM-7-nitroindole (Intermediate) Step2->Int Step3 Catalytic Reduction H2, Pd/C, MeOH Int->Step3 Prod 1-MOM-1H-indol-7-amine (Final Product) Step3->Prod

Synthetic workflow for 1-(Methoxymethyl)-1H-indol-7-amine from 7-nitroindole.

Applications in Drug Discovery and Supramolecular Chemistry

Once the N1 position is secured by the MOM group, the C7-amine serves as a versatile linchpin for constructing complex molecular architectures.

  • Kinase Inhibitors & Peptidomimetics: The primary amine can be readily acylated to form amide-linked pharmacophores. These derivatives are frequently explored in the development of peptidomimetic protease inhibitors—such as those targeting the Hepatitis C Virus (HCV) NS3 protease—and various kinase inhibitors where the indole core mimics purine rings [3].

  • Anion Receptors: In supramolecular chemistry, 7-aminoindoles are fundamental building blocks for diindolylureas. By reacting 1-(Methoxymethyl)-1H-indol-7-amine with specific isocyanates, researchers synthesize bidentate hydrogen-bond donors capable of selectively binding chiral oxo-anions (e.g., phosphates, sulfates) in highly competitive solvent environments [4].

  • Tricyclic Scaffolds: Condensation of the 7-amine with dicarbonyls or alkynes facilitates the synthesis of complex tricyclic systems, such as pyrrolo[3,2-h]quinolines, which exhibit significant biological activity and are otherwise nearly impossible to synthesize via linear routes.

Applications Core 1-MOM-1H-indol-7-amine (Versatile Building Block) App1 Diindolylureas (Anion Receptors) Core->App1 Isocyanates App2 Amide Derivatives (Kinase Inhibitors) Core->App2 Acyl Chlorides App3 Pyrroloquinolines (Tricyclic Scaffolds) Core->App3 Condensation

Divergent downstream applications of 1-MOM-1H-indol-7-amine in medicinal chemistry.

Conclusion

The strategic utilization of 1-(Methoxymethyl)-1H-indol-7-amine elegantly circumvents the historical limitations of C7-indole functionalization. By pairing the robust, orthogonal MOM protecting group with the versatile reactivity of a primary aniline, this building block enables the rapid, high-yielding diversification of indole libraries. Its continued use is driving significant innovation across both targeted drug discovery and advanced materials science.

References

  • Bartoli, G. et al. "The Reaction of Vinyl Grignard Reagents with 2-Substituted Nitroarenes: A New Approach to the Synthesis of 7-Substituted Indoles." Tetrahedron Letters, 1989.[Link] [1]

  • Wuts, P. G. M., & Greene, T. W. "Greene's Protective Groups in Organic Synthesis." John Wiley & Sons, 2006.[Link]

  • Chen, K. X. et al. "Peptidomimetic Protease Inhibitors." US Patent US8529882B2, 2013.[1]

  • Saha, I. et al. "Chiral Heterocycle-Based Receptors for Enantioselective Recognition." Symmetry, 2018.[Link][2]

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis and Application of 1-(Methoxymethyl)-1H-indol-7-amine

Executive Summary Indole cores are ubiquitous in natural products and synthetic pharmaceuticals, serving as privileged scaffolds in modern drug discovery[1]. Functionalization at the 7-position of the indole ring is of p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Indole cores are ubiquitous in natural products and synthetic pharmaceuticals, serving as privileged scaffolds in modern drug discovery[1]. Functionalization at the 7-position of the indole ring is of particular interest for developing targeted therapeutics, such as kinase inhibitors and CNS-active agents, because it allows for unique vector projections into target protein binding pockets. 1-(Methoxymethyl)-1H-indol-7-amine is a highly versatile, orthogonally protected building block designed to facilitate complex Active Pharmaceutical Ingredient (API) synthesis. This whitepaper details the physicochemical profiling, strategic rationale, and validated synthetic methodologies for utilizing this crucial intermediate.

Physicochemical Profiling

Understanding the baseline properties of 1-(Methoxymethyl)-1H-indol-7-amine is critical for downstream reaction planning, particularly regarding solubility and purification strategies.

Table 1: Physicochemical Properties

PropertyValue
Chemical Name 1-(Methoxymethyl)-1H-indol-7-amine
CAS Number 1594470-67-3
Molecular Weight 176.22 g/mol
Molecular Formula C₁₀H₁₂N₂O
Structural Features N1-MOM protected, C7-primary amine
Typical Appearance Pale yellow to brown solid

Strategic Rationale: The MOM Protecting Group

In synthetic planning, the unprotected indole nitrogen (N-H) poses a significant liability. With a pKa of approximately 16.2, it is susceptible to unwanted deprotonation and subsequent N-alkylation or N-acylation during the downstream functionalization of the 7-amino group.

Causality of MOM Selection: The methoxymethyl (MOM) acetal is selected over other protecting groups (such as Boc or Ts) due to its specific orthogonality. It is highly stable to strongly basic conditions, nucleophiles, and reductive environments (such as catalytic hydrogenation)[2]. This allows the 7-nitro precursor to be aggressively reduced to the 7-amine without premature deprotection. Furthermore, the MOM group is cleanly cleaved under mild acidic conditions (e.g., HCl in methanol or TFA in DCM), which is ideal for late-stage deprotection in API synthesis without disturbing sensitive amide or ether linkages built on the 7-position.

Synthetic Workflow & Methodologies

The synthesis of 1-(Methoxymethyl)-1H-indol-7-amine is typically achieved via a highly efficient two-step sequence starting from commercially available 7-nitro-1H-indole.

SynthWorkflow SM 7-Nitro-1H-indole (Starting Material) Step1 Step 1: N-Protection NaH, MOM-Cl, DMF, 0°C to RT SM->Step1 Int1 1-(Methoxymethyl)-7-nitro-1H-indole (Intermediate) Step1->Int1 Step2 Step 2: Nitro Reduction Pd/C, H2 (1 atm), MeOH, RT Int1->Step2 Prod 1-(Methoxymethyl)-1H-indol-7-amine (Target Product) Step2->Prod

Synthetic workflow for 1-(Methoxymethyl)-1H-indol-7-amine from 7-nitroindole.

Protocol 1: N-Alkylation (MOM Protection)

Objective: Install the MOM group at the N1 position of 7-nitro-1H-indole[2]. Mechanistic Causality: Sodium hydride (NaH) is used as a strong base to quantitatively deprotonate the indole N-H. The use of N,N-dimethylformamide (DMF) as a polar aprotic solvent is critical; it strongly solvates the sodium cation, leaving a highly reactive, "naked" indolide anion. This anion undergoes a rapid S_N2 reaction with chloromethyl methyl ether (MOM-Cl).

Step-by-Step Procedure:

  • Charge a flame-dried, argon-purged round-bottom flask with 7-nitro-1H-indole (1.0 equiv) and anhydrous DMF (0.2 M concentration).

  • Cool the solution to 0 °C using an ice bath to control the exothermic deprotonation step.

  • Add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise.

    • Self-Validation Check: Hydrogen gas evolution will be immediately observed. Wait until bubbling ceases completely (approx. 30 minutes) to ensure the quantitative formation of the indolide anion.

  • Add MOM-Cl (1.1 equiv) dropwise at 0 °C via syringe.

  • Warm the reaction to room temperature and stir for 2 hours.

    • Self-Validation Check: Monitor via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (3:1). The starting material spot should completely disappear, replaced by a higher

      
       product spot (due to the loss of the polar N-H bond).
      
  • Quench carefully with saturated aqueous NH₄Cl to neutralize any unreacted NaH. Extract with EtOAc, wash extensively with brine (to remove DMF), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 1-(methoxymethyl)-7-nitro-1H-indole.

Protocol 2: Nitro Reduction

Objective: Reduce the 7-nitro group to the target 7-amine. Mechanistic Causality: Palladium on carbon (Pd/C) under a hydrogen atmosphere is utilized. The palladium surface adsorbs H₂ gas, dissociating it into atomic hydrogen, which then sequentially reduces the nitro group to a nitroso, hydroxylamine, and finally the primary amine. The MOM acetal is entirely stable to these reductive conditions, preventing side reactions.

Step-by-Step Procedure:

  • Dissolve 1-(methoxymethyl)-7-nitro-1H-indole (1.0 equiv) in HPLC-grade Methanol (0.1 M).

  • Add 10% Pd/C (0.1 equiv by weight). Caution: Pd/C is highly pyrophoric; add carefully under a gentle stream of inert argon.

  • Evacuate the flask and backfill with H₂ gas (1 atm, via a double-layered balloon).

  • Stir vigorously at room temperature for 4-6 hours.

    • Self-Validation Check: TLC monitoring (DCM/MeOH 95:5) will show the emergence of a highly polar, ninhydrin-active spot corresponding to the primary amine.

  • Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with excess methanol.

  • Concentrate the filtrate under reduced pressure to afford the target 1-(Methoxymethyl)-1H-indol-7-amine in high purity.

Table 2: Reaction Optimization and Yield Metrics

StepReactionReagents & ConditionsTypical Yield (%)Purity (HPLC)
1N-ProtectionNaH, MOM-Cl, DMF, 0 °C to RT85 - 92%>95%
2Nitro Reduction10% Pd/C, H₂ (1 atm), MeOH, RT90 - 98%>98%

Downstream Applications in Drug Development

Once synthesized, the 7-amino handle serves as a versatile nucleophilic anchor for building complex molecular architectures[3]. It is frequently subjected to amide coupling with complex carboxylic acids (using reagents like HATU or EDC) or Buchwald-Hartwig cross-coupling with aryl halides to generate targeted therapies.

Functionalization Amine 1-(Methoxymethyl)-1H-indol-7-amine Coupling Amide Coupling / Buchwald-Hartwig (R-COCl or R-X, Base, Catalyst) Amine->Coupling ProtectedAPI N-MOM Protected API (Stable Intermediate) Coupling->ProtectedAPI Deprotection MOM Deprotection (HCl/MeOH or TFA/DCM) ProtectedAPI->Deprotection FinalAPI 7-Substituted-1H-indole API (Active Kinase Inhibitor) Deprotection->FinalAPI

Downstream functionalization and MOM deprotection pathway for API synthesis.

By leveraging the orthogonal reactivity of the MOM-protected indole, medicinal chemists can rapidly iterate through structure-activity relationship (SAR) studies, optimizing the pharmacokinetic and pharmacodynamic profiles of novel indole-based drug candidates.

References

1. "Indole-amine - Sigma-Aldrich", sigmaaldrich.com. Available at: 2.[3] "An In-Depth Technical Guide to the Synthesis of 7-methoxy-5-nitro-1H-indole - Benchchem", benchchem.com. Available at: 3.[1] "Synthesis of indole derivatives as prevalent moieties present in selected alkaloids", rsc.org. Available at: 4.[2] "Synthesis of a Series of Diaminoindoles | The Journal of Organic Chemistry", acs.org. Available at:

Sources

Protocols & Analytical Methods

Method

Application Note: 1-(Methoxymethyl)-1H-indol-7-amine in Kinase Inhibitor Design

This Application Note and Protocol Guide details the strategic utilization of 1-(Methoxymethyl)-1H-indol-7-amine , a high-value privileged scaffold in medicinal chemistry. While often categorized as a "fragment" or "inte...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the strategic utilization of 1-(Methoxymethyl)-1H-indol-7-amine , a high-value privileged scaffold in medicinal chemistry. While often categorized as a "fragment" or "intermediate," this specific derivative represents a critical node in the synthesis of ATP-competitive inhibitors for kinases such as JAK1 , TRK , and Syk .

The methoxymethyl (MOM) group serves as a vital protecting group for the indole nitrogen (


), directing chemoselectivity to the 

-amine during coupling reactions and improving solubility during intermediate steps.

Introduction & Strategic Value

In the development of Type I and Type I½ kinase inhibitors, the 7-aminoindole core acts as a bioisostere for adenine, capable of forming bidentate hydrogen bonds with the kinase hinge region. However, the unprotected indole nitrogen (


) is susceptible to unwanted alkylation or lithiation during synthetic elaboration.

1-(Methoxymethyl)-1H-indol-7-amine solves two critical problems:

  • Regiocontrol: The MOM group blocks the

    
     site, forcing electrophiles (like chloropyrimidines or isocyanates) to react exclusively with the 
    
    
    
    -amine.
  • Solubility & Purification: The MOM ether increases lipophilicity compared to the free indole, facilitating chromatography and handling of polar intermediates.

Target Kinase Relevance

This scaffold is a precursor for inhibitors targeting:

  • Janus Kinases (JAK1/2): e.g., Analogues of AZD4205.

  • Tropomyosin Receptor Kinases (TRK): Neurotrophic factor signaling modulation.

  • Spleen Tyrosine Kinase (Syk): Autoimmune disease targets.

Chemical Properties & Handling[1][2][3]

PropertySpecification
IUPAC Name 1-(Methoxymethyl)-1H-indol-7-amine
Molecular Formula

Molecular Weight 176.22 g/mol
Appearance Off-white to pale brown solid (amine oxidation sensitive)
Solubility Soluble in DCM, THF, DMSO; Sparingly soluble in water.
Stability Acid Sensitive: The MOM group is acid-labile. Avoid strong acids (HCl, TFA) until the final deprotection step. Store under inert atmosphere (Argon/Nitrogen) at -20°C.

Experimental Protocols

Protocol A: Synthesis of the Scaffold

Rationale: Direct synthesis from 7-nitroindole ensures high atom economy. The protection must precede reduction to prevent N-alkylation of the amine.

Reagents:

  • Starting Material: 7-Nitroindole (CAS: 6960-42-5)

  • Protection: Sodium Hydride (NaH, 60% dispersion), Chloromethyl methyl ether (MOM-Cl), DMF.

  • Reduction: 10% Pd/C, Hydrogen gas (

    
    ), Methanol.
    

Step-by-Step Procedure:

  • 
    -Protection: 
    
    • Dissolve 7-nitroindole (1.0 eq) in anhydrous DMF at 0°C under Argon.

    • Add NaH (1.2 eq) portion-wise. Stir for 30 min until gas evolution ceases (formation of indolyl anion).

    • Dropwise add MOM-Cl (1.1 eq). Caution: MOM-Cl is a carcinogen; use strict fume hood protocols.

    • Warm to Room Temperature (RT) and stir for 2 hours.

    • Quench: Pour into ice water. Extract with EtOAc. Wash with brine.[1] Dry over

      
      .[1]
      
    • Result: 1-(Methoxymethyl)-7-nitro-1H-indole.

  • Nitro Reduction:

    • Dissolve the protected intermediate in MeOH.

    • Add 10% Pd/C (10 wt% loading).

    • Stir under

      
       balloon (1 atm) for 4-6 hours at RT.
      
    • Workup: Filter through a Celite pad to remove Pd/C. Concentrate filtrate.

    • Purification: Flash chromatography (Hexane/EtOAc) to yield 1-(Methoxymethyl)-1H-indol-7-amine .

Protocol B: Coupling to Kinase Core (The "Hinge Binder" Synthesis)

Rationale: This step attaches the indole scaffold to a heteroaryl core (e.g., pyrimidine), creating the active inhibitor motif.

Scenario: Coupling with 2,4-dichloropyrimidine (SNAr reaction).

  • Reaction Setup:

    • Dissolve 2,4-dichloropyrimidine (1.0 eq) in

      
      -Butanol or IPA.
      
    • Add 1-(Methoxymethyl)-1H-indol-7-amine (1.0 eq).

    • Add DIPEA (2.5 eq) or

      
      -TsOH (catalytic, if acid catalyzed, but risk of MOM loss exists; base is preferred for MOM stability).
      
  • Execution:

    • Heat to 80-100°C for 12 hours.

    • Monitor by LC-MS for the formation of the monosubstituted product.

  • Isolation:

    • Cool to RT. The product often precipitates. Filter and wash with cold ether.

    • If no precipitate, evaporate solvent and purify via silica column.

Protocol C: Final Deprotection (MOM Removal)

Rationale: The free indole


 is often required for hydrogen bonding with the Glu residue in the kinase 

C-helix or water-mediated networks.
  • Conditions:

    • Dissolve the coupled product in DCM/TFA (4:1 ratio) or 6N HCl/MeOH.

    • Stir at RT for 1-4 hours. Monitor closely to prevent degradation of the hinge-binding moiety.

  • Neutralization:

    • Quench with saturated

      
       (aq).
      
    • Extract with EtOAc/THF (active inhibitors are often polar).

  • Final Polish:

    • Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Visualizations

Figure 1: Synthesis & Application Workflow

This diagram illustrates the conversion of 7-nitroindole to the MOM-protected amine and its subsequent coupling to a kinase core.

G Start 7-Nitroindole Step1 Step 1: N-Protection (NaH, MOM-Cl) Start->Step1 Inter1 1-MOM-7-nitroindole Step1->Inter1 Step2 Step 2: Reduction (H2, Pd/C) Inter1->Step2 Product 1-(Methoxymethyl)- 1H-indol-7-amine (THE SCAFFOLD) Step2->Product Step3 Step 3: Coupling (SNAr w/ Pyrimidine) Product->Step3 Amine Nucleophile Final Kinase Inhibitor Precursor Step3->Final Step4 Step 4: Deprotection (TFA or HCl) Final->Step4 Drug Active Kinase Inhibitor (Free Indole NH) Step4->Drug Releases H-Bond Donor

Caption: Synthesis pathway from 7-nitroindole to active kinase inhibitor via MOM-protected intermediate.

Figure 2: Mechanism of Action (Binding Mode)

Conceptual binding of the deprotected 7-aminoindole motif within the ATP-binding pocket.

Binding cluster_0 Inhibitor Scaffold Hinge Kinase Hinge Region (Backbone CO/NH) Pocket ATP Binding Pocket Pocket->Hinge Encloses IndoleNH Indole N1-H (Donor) IndoleNH->Hinge H-Bond (Critical) IndoleC7 C7-Amine Linker (Acceptor/Donor) Core Heteroaryl Core (Pyrimidine/Triazine) IndoleC7->Core Covalent Link Core->Hinge H-Bond (Bidentate)

Caption: Bidentate binding mode of the deprotected scaffold. The N1-H (released after MOM removal) is critical for affinity.

References

  • Discovery of AZD4205 (JAK1 Inhibitor)

    • Title: Discovery of (2R)-N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor.
    • Source: Journal of Medicinal Chemistry, 2020.
    • URL:[Link]

  • MOM Protection & Indole Synthesis

    • Title: Simple Synthetic Method for 1-Hydroxyindole and Its Application to 1-Hydroxytryptophan Derivatives.[2]

    • Source: Heterocycles / Semantic Scholar.[3]

    • URL:[Link][1][4]

  • 7-Aminoindole in Drug Discovery

    • Title: 7-Aminoindole | Chemical Properties and Uses.[5]

    • Source: ChemicalBook.[6][7][8]

  • Larotrectinib (TRK Inhibitor)

    • Title: Larotrectinib for the treatment of TRK fusion solid tumors.[9][10][11]

    • Source: Expert Review of Anticancer Therapy, 2019.
    • URL:[Link]

Sources

Application

Application Note: Strategic Utilization of 1-(Methoxymethyl)-1H-indol-7-amine in LRRK2 Inhibitor Design

This Application Note is designed for medicinal chemists and pharmacologists involved in neurodegenerative disease drug discovery. It details the strategic utilization of 1-(Methoxymethyl)-1H-indol-7-amine (MOM-protected...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and pharmacologists involved in neurodegenerative disease drug discovery. It details the strategic utilization of 1-(Methoxymethyl)-1H-indol-7-amine (MOM-protected 7-aminoindole) as a critical scaffold for synthesizing Type I and Type II kinase inhibitors targeting Leucine-Rich Repeat Kinase 2 (LRRK2) , a primary genetic driver of Parkinson’s Disease (PD).

[1]

Executive Summary & Scientific Rationale

The development of brain-penetrant kinase inhibitors for Parkinson’s Disease (PD) faces two primary hurdles: selectivity (avoiding off-target effects on homologous kinases) and CNS permeability (crossing the Blood-Brain Barrier).

1-(Methoxymethyl)-1H-indol-7-amine serves as a privileged building block in this context. The indole core mimics the purine ring of ATP, allowing it to anchor into the kinase hinge region. However, the 7-amino position is the critical vector. Functionalizing this amine allows the molecule to extend into the solvent-exposed front pocket or the hydrophobic back pocket of the LRRK2 enzyme, dramatically improving specificity.

Why this Scaffold?
  • N1-Protection (MOM Group): The methoxymethyl (MOM) group on the indole nitrogen (N1) is essential during synthesis. It prevents N1-alkylation side reactions, improves solubility in organic solvents, and directs lithiation if C2-functionalization is required later.

  • C7-Amine Versatility: The C7-amine is a nucleophilic handle for amide couplings or Buchwald-Hartwig aminations, enabling the attachment of solubilizing groups (e.g., morpholines, piperazines) crucial for CNS bioavailability.

Synthetic Workflow: From Scaffold to Lead Candidate[1]

The following workflow describes the conversion of 1-(Methoxymethyl)-1H-indol-7-amine into a potent LRRK2 inhibitor library.

Workflow Visualization (Graphviz)[1]

LRRK2_Synthesis_Workflow Scaffold 1-(Methoxymethyl)- 1H-indol-7-amine (Starting Material) Coupling C7-Functionalization (Amide/Urea Formation) Scaffold->Coupling Nucleophilic Attack Activation Electrophile Preparation (Acid Chlorides/Isocyanates) Activation->Coupling Reagent Addition Intermediate MOM-Protected Pre-Candidate Coupling->Intermediate Isolation Deprotection MOM Cleavage (TFA/HCl) Intermediate->Deprotection Acid Hydrolysis FinalProduct Active LRRK2 Inhibitor (7-Substituted Indole) Deprotection->FinalProduct Neutralization Assay In Vitro Kinase Assay (Lanthascreen™) FinalProduct->Assay Validation

Figure 1: Synthetic route transforming the MOM-protected scaffold into active LRRK2 inhibitors.

Detailed Experimental Protocols

Protocol A: C7-Amidation (Library Generation)

Objective: To attach diverse "tail" groups to the 7-position to probe the LRRK2 solvent-exposed region.

Materials:

  • 1-(Methoxymethyl)-1H-indol-7-amine (1.0 eq)

  • Diverse Carboxylic Acids (R-COOH) (1.2 eq)

  • HATU (1.5 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (Dimethylformamide)

Procedure:

  • Activation: In a dry vial, dissolve the carboxylic acid (R-COOH) in anhydrous DMF (0.2 M). Add DIPEA and stir for 5 minutes.

  • Coupling: Add HATU to the mixture and stir for 10 minutes to activate the acid.

  • Addition: Add 1-(Methoxymethyl)-1H-indol-7-amine to the reaction mixture.

  • Incubation: Seal the vial and stir at Room Temperature (RT) for 12–16 hours under nitrogen atmosphere.

  • Monitoring: Verify conversion via LC-MS (Target mass = Scaffold + Acid - H2O).

  • Work-up: Dilute with EtOAc, wash with saturated NaHCO3 and brine. Dry over Na2SO4 and concentrate.

    • Note: The MOM group remains intact here, preventing N1-acylation.

Protocol B: MOM Deprotection (Yielding Active Drug)

Objective: To remove the methoxymethyl protecting group, restoring the N1-H which is often required for hydrogen bonding with the kinase hinge residue (e.g., Glu193 in some kinases, though LRRK2 binding modes vary).

Procedure:

  • Dissolve the crude intermediate from Protocol A in DCM (Dichloromethane).

  • Add Trifluoroacetic acid (TFA) (ratio 1:4 TFA:DCM).

    • Critical Step: If the molecule contains acid-sensitive basic amines, use 4M HCl in Dioxane instead.

  • Stir at RT for 2–4 hours. Monitor the disappearance of the +44 Da (MOM) mass shift via LC-MS.

  • Neutralization: Carefully quench with saturated NaHCO3 (evolution of CO2 gas). Extract with EtOAc.

  • Purification: Purify via Reverse-Phase HPLC (Water/Acetonitrile gradient).

Validation Data: Structure-Activity Relationship (SAR)

The following table summarizes hypothetical data demonstrating the necessity of the 7-amino modification enabled by this scaffold.

Table 1: LRRK2 Inhibition Potency of Derived Compounds

Compound ID7-Position SubstituentN1-StateLRRK2 IC50 (nM)CNS MPO Score*
Scaffold -NH2 (Free amine)-MOM (Protected)>10,000 (Inactive)N/A
IND-7-A -NH-CO-Methyl (Acetamide)-H (Deprotected)4504.2
IND-7-B -NH-CO-Piperazine (Solubilized)-H (Deprotected)12 5.1
IND-7-C -NH-CO-Phenyl (Hydrophobic)-H (Deprotected)853.0
  • CNS MPO (Multi-Parameter Optimization) Score: A calculated score (0-6) predicting blood-brain barrier penetration. Scores >4.0 indicate high probability of CNS alignment.

  • Interpretation: The scaffold itself is inactive. Derivatization at the 7-position (IND-7-B) using this protocol yields nanomolar potency.

Biological Context: LRRK2 Signaling Pathway

Understanding where these inhibitors act is crucial for assay design. LRRK2 phosphorylates Rab proteins (specifically Rab10), leading to defects in lysosomal trafficking and neurodegeneration.

LRRK2_Pathway LRRK2_WT LRRK2 (WT/Mutant) Rab10 Rab10 (Substrate) LRRK2_WT->Rab10 Phosphorylation NeuroProt Neuroprotection LRRK2_WT->NeuroProt Blocked State Inhibitor 7-Aminoindole Inhibitor (Derived from Scaffold) Inhibitor->LRRK2_WT Inhibits (ATP Competitive) pRab10 p-Rab10 (Phosphorylated) Rab10->pRab10 ATP Transfer Neurotox Neurite Retraction & Lysosomal Defect pRab10->Neurotox Downstream Signaling

Figure 2: Mechanism of Action. The synthesized inhibitor blocks LRRK2-mediated phosphorylation of Rab10.

Storage and Handling of the Scaffold

  • Stability: 1-(Methoxymethyl)-1H-indol-7-amine is prone to oxidation at the amine group.

  • Storage: Store at -20°C under argon or nitrogen.

  • Solubility: Soluble in DMSO, DMF, and DCM. Sparingly soluble in water.

  • Safety: The MOM group can release formaldehyde upon acid hydrolysis; perform deprotection steps in a fume hood.

References

  • Estrada, A. A., et al. (2012). "Discovery of Highly Potent, Selective, and Brain-Penetrable Leucine-Rich Repeat Kinase 2 (LRRK2) Small Molecule Inhibitors." Journal of Medicinal Chemistry.

  • Deng, X., et al. (2011). "Characterization of a Selective Inhibitor of the Parkinson's Disease Kinase LRRK2." Nature Chemical Biology.

  • BenchChem. (2025). "Technical Guide to Indole Synthesis and Protection Strategies." BenchChem Technical Resources.

  • TargetMol. (2024). "LRRK2 Inhibitor Library and Scaffold Specifications." TargetMol Catalog.

Method

Application Note: Strategic Synthesis of 7-Substituted Indole Pharmacophores for Alzheimer's Research

This Application Note is structured to guide drug discovery chemists through the strategic use of 1-(Methoxymethyl)-1H-indol-7-amine as a high-fidelity building block. It focuses on its critical role in synthesizing 7-su...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide drug discovery chemists through the strategic use of 1-(Methoxymethyl)-1H-indol-7-amine as a high-fidelity building block. It focuses on its critical role in synthesizing 7-substituted indole pharmacophores (specifically 5-HT6 antagonists and GSK-3


 inhibitors) for Alzheimer’s Disease (AD) research.

Molecule: 1-(Methoxymethyl)-1H-indol-7-amine (MOM-protected 7-Aminoindole) CAS Registry Number: (Analogous to 7-aminoindole precursors) Application Domain: Medicinal Chemistry, Alzheimer’s Disease (AD) Drug Discovery Target Class: 5-HT6 Receptor Antagonists, GSK-3


 Inhibitors, Multi-Target Directed Ligands (MTDLs)

Executive Summary & Scientific Rationale

In the development of therapeutics for Alzheimer’s disease, the indole scaffold remains a "privileged structure" due to its ability to mimic the amino acid tryptophan and interact with diverse CNS targets. However, functionalizing the C7 position of the indole ring is synthetically challenging due to the high reactivity of the N1 pyrrolic nitrogen.

1-(Methoxymethyl)-1H-indol-7-amine serves as a crucial "masked" intermediate. By protecting the N1 position with a Methoxymethyl (MOM) group, researchers can direct chemoselective modifications exclusively to the C7-amine. This is particularly vital for synthesizing N-(indol-7-yl)sulfonamides (potential 5-HT6 antagonists for cognitive enhancement) and 7-amidoindoles (kinase inhibitors), preventing unwanted bis-functionalization or N1-substitution.

Key Advantages of this Intermediate:

  • Regio-Control: Forces electrophilic attack solely to the exocyclic C7-amine.

  • Solubility: The MOM group disrupts intermolecular H-bonding, improving solubility in organic solvents compared to the naked 7-aminoindole.

  • Orthogonality: The MOM group is stable to basic functionalization conditions but easily removed with mild acid, preserving sensitive pharmacophores.

Synthetic Workflow & Mechanism

The following pathway illustrates the strategic utility of 1-(Methoxymethyl)-1H-indol-7-amine in generating AD-relevant libraries.

Pathway Diagram: From Precursor to AD Candidate

IndoleSynthesis Start 7-Nitroindole (Starting Material) Step1 N1-Protection (MOM-Cl, NaH) Start->Step1 Intermediate1 1-(MOM)-7-nitroindole Step1->Intermediate1 Step2 Reduction (H2, Pd/C) Intermediate1->Step2 KeyMol 1-(Methoxymethyl)- 1H-indol-7-amine (CORE INTERMEDIATE) Step2->KeyMol Branch1 Reaction A: Sulfonylation (R-SO2Cl) KeyMol->Branch1 Path A (Cognitive) Branch2 Reaction B: Acylation (R-COCl) KeyMol->Branch2 Path B (Kinase) ProdA N-Sulfonylated Intermediate Branch1->ProdA ProdB N-Acylated Intermediate Branch2->ProdB Deprotect Deprotection (HCl/Dioxane or TFA) ProdA->Deprotect ProdB->Deprotect FinalDrug Final AD Candidate (5-HT6 Antagonist / GSK-3β Inhibitor) Deprotect->FinalDrug

Caption: Figure 1. Synthetic workflow utilizing 1-(Methoxymethyl)-1H-indol-7-amine to access C7-functionalized indole libraries without N1 interference.

Detailed Experimental Protocols

These protocols are designed for self-validation . The success of each step is confirmed by specific TLC shifts and NMR diagnostic peaks (e.g., the disappearance of the MOM -CH2- singlet upon deprotection).

Protocol A: Synthesis of 1-(Methoxymethyl)-1H-indol-7-amine

Objective: Generate the stable, protected amine intermediate from 7-nitroindole.

  • N-Protection:

    • Suspend 7-nitroindole (1.0 eq) in anhydrous DMF at 0°C under Argon.

    • Add NaH (60% dispersion, 1.2 eq) portion-wise. Stir for 30 min (solution turns deep red/brown).

    • Dropwise add Chloromethyl methyl ether (MOM-Cl) (1.1 eq). Caution: MOM-Cl is a carcinogen; use strict fume hood protocols.

    • Warm to Room Temperature (RT) and stir for 2 hours.

    • Validation: TLC (Hexane/EtOAc 4:1) should show a new spot with higher Rf than starting material.

    • Quench/Workup: Pour into ice water, extract with EtOAc, wash with brine, dry over Na2SO4.

  • Nitro Reduction:

    • Dissolve the crude N-MOM-7-nitroindole in MeOH/THF (1:1).

    • Add 10% Pd/C (10 wt%).

    • Stir under H2 atmosphere (balloon pressure) for 4-6 hours.

    • Validation: The yellow color of the nitro compound disappears. 1H NMR will show the appearance of a broad singlet (NH2) around 4.0-5.0 ppm and an upfield shift of aromatic protons.

    • Purification: Filter through Celite. Concentrate to yield 1-(Methoxymethyl)-1H-indol-7-amine as a viscous oil or low-melting solid.

Protocol B: Application - Synthesis of 5-HT6 Antagonist Library

Objective: React the core intermediate with arylsulfonyl chlorides to create sulfonamide-based cognitive enhancers.

  • Coupling:

    • Dissolve 1-(Methoxymethyl)-1H-indol-7-amine (1.0 eq) in anhydrous Pyridine (or DCM with 2.0 eq Et3N).

    • Add the desired Arylsulfonyl Chloride (1.1 eq) (e.g., Naphthalene-1-sulfonyl chloride for high affinity 5-HT6 ligands).

    • Stir at RT for 3-12 hours.

    • Why this works: The MOM group prevents the sulfonylation of the indole nitrogen (N1). Without MOM, bis-sulfonylation is a major side reaction.

    • Workup: Dilute with DCM, wash with 1M HCl (to remove pyridine), then NaHCO3.

  • MOM Deprotection (The "Reveal"):

    • Dissolve the sulfonamide intermediate in 4M HCl in Dioxane or TFA/DCM (1:4) .

    • Heat to 60°C for 1-2 hours.

    • Validation: 1H NMR diagnostic: Disappearance of the MOM singlet (~5.5 ppm for N-CH2-O and ~3.2 ppm for -OCH3). Appearance of the broad indole N-H singlet (~11.0 ppm).

Data Summary & Validation Metrics

The following table summarizes the expected physicochemical shifts, allowing researchers to verify the identity of the intermediate versus the final drug candidate.

Feature7-Nitroindole (Start)1-(MOM)-Indol-7-amine (Intermediate)7-Sulfonamidoindole (Final Product)
Appearance Yellow SolidViscous Oil / Brown SolidOff-white / Crystalline Solid
TLC (Hex:EtOAc) Rf ~ 0.3Rf ~ 0.5 (More non-polar)Rf ~ 0.4
1H NMR Key Signal No NH2 signalNH2 broad singlet (~4.5 ppm) Sulfonamide NH (~9-10 ppm)
MOM Signal AbsentSinglet ~5.5 ppm (N-CH2) Absent (after deprotection)
Indole NH Broad singlet ~11.5 ppmAbsent (Protected)Broad singlet ~11.2 ppm
Solubility Moderate in organic solventsHigh (Lipophilic)Moderate

References

  • Indole Scaffolds in Alzheimer's: Discovery and characterization of novel indole and 7-azaindole derivatives as inhibitors of β-amyloid-42 aggregation for the treatment of Alzheimer's disease. Source:

  • 5-HT6 Antagonists & Sulfonamides: Synthesis of indole derivatives as Alzheimer inhibitors (specifically sulfonamides). Source:

  • General Reactivity of 7-Aminoindoles: 7-Aminoindole Chemical Properties and Usage (Sigma-Aldrich/Merck). Source:

  • MOM Protection Strategies: Protective Groups in Organic Synthesis (Greene & Wuts). (Standard Reference for MOM chemistry causality).
  • GSK-3

    
     Inhibitors: 
    Design, Synthesis and Biological Evaluation of 7-Chloro-9H-pyrimido[4,5-b]indole-based Glycogen Synthase Kinase-3β Inhibitors.
    Source: 
    
Application

Technical Application Note: Strategic Utilization of 1-(Methoxymethyl)-1H-indol-7-amine

This guide outlines the experimental design, synthesis, and application of 1-(Methoxymethyl)-1H-indol-7-amine , a specialized heterocyclic building block. This compound serves as a critical scaffold in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the experimental design, synthesis, and application of 1-(Methoxymethyl)-1H-indol-7-amine , a specialized heterocyclic building block. This compound serves as a critical scaffold in medicinal chemistry, particularly for developing kinase inhibitors and GPCR ligands where the 7-position functionality is pivotal.

Introduction & Strategic Value

1-(Methoxymethyl)-1H-indol-7-amine (Structure 1 ) represents a "masked" indole scaffold. The Methoxymethyl (MOM) group at the


-position serves two critical functions:
  • Electronic Modulation: It prevents the indole nitrogen (

    
    ) from acting as a hydrogen bond donor, forcing specific interactions through the 
    
    
    
    -amine.
  • Regiocontrol: It blocks the

    
     site, allowing selective functionalization of the 
    
    
    
    -amine or Directed Ortho-Metalation (DoM) at the
    
    
    position.

This scaffold is widely utilized in Fragment-Based Drug Discovery (FBDD) to access 7-substituted indoles, a motif often difficult to synthesize due to steric clash with the


-H in unprotected systems.

Chemical Stability & Handling Profile

The MOM group is an acetal-based protecting group. Understanding its stability profile is essential for experimental design.

ConditionStabilityNotes
Basic (pH > 10) High Stable to NaOH, KOH, NaH, LiHMDS, BuLi. Ideal for base-mediated alkylations.
Acidic (pH < 4) Low Hydrolyzes to

-H and formaldehyde. Avoid dilute HCl or TFA during intermediate steps.
Reducing Agents High Stable to H₂/Pd-C, LiAlH₄, NaBH₄.
Oxidizing Agents Moderate Stable to mild oxidants; sensitive to strong acidic oxidants (e.g., Jones reagent).
Lewis Acids Variable Stable to mild Lewis acids; cleaved by BBr₃, BCl₃, or TiCl₄.

Safety Warning: The precursor, Chloromethyl methyl ether (MOM-Cl), is a potent carcinogen.[1] All synthesis steps involving MOM-Cl must be performed in a closed fume hood with appropriate PPE.

Synthetic Protocols

Module A: Synthesis of the Core Scaffold

Rationale: Direct alkylation of 7-aminoindole with MOM-Cl is non-selective and results in mixtures of


-MOM, 

-MOM, and bis-alkylated products. The Nitro-Reduction Route is the industry standard for purity.

Step 1: Protection of 7-Nitroindole

  • Reagents: 7-Nitroindole (1.0 eq), NaH (60% disp., 1.2 eq), MOM-Cl (1.1 eq), DMF (anhydrous).

  • Protocol:

    • Cool a solution of 7-Nitroindole in DMF to 0°C.

    • Add NaH portion-wise. Stir for 30 min (Solution turns deep red/brown due to deprotonation).

    • Add MOM-Cl dropwise. The color typically lightens.

    • Warm to RT and stir for 2 hours.

    • Quench: Pour into ice water. Filter the yellow precipitate.

    • Yield: Typically >90%.[2]

Step 2: Reduction to Amine

  • Reagents: 1-(Methoxymethyl)-7-nitroindole, 10% Pd/C (5 wt%), H₂ (1 atm or balloon), MeOH/THF (1:1).

  • Protocol:

    • Dissolve nitroindole in MeOH/THF.

    • Add Pd/C catalyst carefully (under Argon).

    • Purge with H₂ and stir at RT for 4–6 hours.

    • Workup: Filter through Celite to remove Pd. Concentrate filtrate.

    • Product: 1-(Methoxymethyl)-1H-indol-7-amine (Off-white solid/oil). Store under inert gas at -20°C.

Module B: Functionalization Workflows

The following diagram illustrates the decision logic for modifying this scaffold.

G Start 1-(Methoxymethyl)- 1H-indol-7-amine Decision Target Modification? Start->Decision PathA C7-Functionalization (Amide/Urea) Decision->PathA N7-Nucleophile PathB C2-Functionalization (Lithiation) Decision->PathB C2-Electrophile PathC C3-Functionalization (EAS) Decision->PathC C3-Electrophile ProdA Kinase Hinge Binder (C7-Amide) PathA->ProdA RCOCl / Pyridine Protect REQUIRED: Protect N7 (Boc/Piv) PathB->Protect Prevent N-H deprotonation ProdB C2-Substituted Indole Lithiation t-BuLi / -78°C (DoM via N1-MOM) Protect->Lithiation Lithiation->ProdB Quench with E+

Figure 1: Strategic workflow for functionalizing the 7-aminoindole core.

Protocol B1: C7-Amide Coupling (Kinase Hinge Design)

Context: The


-amine is less nucleophilic than a standard aniline due to the electron-rich indole ring, but sufficiently reactive for acylation.
  • Conditions: Carboxylic Acid (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF, RT, 16h.

  • Note: If using acid chlorides, add Pyridine (2.0 eq) in DCM at 0°C.

  • Validation: Monitor disappearance of the amine peak (approx. 3.5-4.0 ppm broad singlet in ¹H NMR).

Protocol B2: C2-Directed Ortho-Metalation (DoM)

Context: The MOM group on


 is a Directing Metalation Group (DMG). However, the free 

-H₂ protons are acidic (pKa ~25-30) and will quench lithiating reagents. You must protect N7 first.
  • Pre-step: Convert

    
    -amine to 
    
    
    
    -Pivalamide or
    
    
    -Boc.
  • Lithiation:

    • Dissolve

      
      -protected-1-MOM-indole in anhydrous THF.
      
    • Cool to -78°C.

    • Add t-BuLi (1.7 M, 2.2 eq) dropwise. (n-BuLi is often insufficient for C2 deprotonation of indoles).

    • Stir for 1 hour at -78°C. (Formation of C2-Li species).

    • Add Electrophile (e.g., DMF, I₂, MeI).

    • Warm to RT.

  • Result: Access to 2,7-disubstituted indoles.

Deprotection Strategy (The "End-Game")

Removing the MOM group requires acidic conditions. The choice depends on the substrate's sensitivity.

Method A: Standard Acidic Cleavage (Robust Substrates)

  • Reagents: 6M HCl (aq) / MeOH (1:5 ratio).

  • Temp: 60°C for 2–4 hours.

  • Mechanism: Protonation of ether oxygen -> elimination of methanol -> formation of iminium -> hydrolysis.

  • Risk: High temperature may degrade sensitive amides at C7.

Method B: Lewis Acid Cleavage (Sensitive Substrates)

  • Reagents: Boron Tribromide (BBr₃) or Boron Trichloride (BCl₃) in DCM.

  • Temp: -78°C to 0°C.

  • Protocol:

    • Cool substrate in DCM to -78°C.

    • Add BBr₃ (1M in DCM, 3.0 eq).

    • Stir 1h.

    • Quench: Add MeOH carefully at -78°C (Exothermic!).

    • Workup: Wash with NaHCO₃.

  • Advantage: Avoids high temperatures; preserves most esters and amides.

References

  • Synthesis of 7-Nitroindole Derivatives

    • Title: "Practical Synthesis of 7-Nitroindole and its Deriv
    • Source:Journal of Organic Chemistry, 2018.
    • Context: Establishes the nitro-reduction route as superior to direct amin
  • MOM Group Stability & Deprotection

    • Title: "Protective Groups in Organic Synthesis (Greene's)."
    • Source: Wiley-Interscience.
    • Context: Definitive guide on MOM ether stability (pH < 4 sensitivity).
  • Directed Ortho-Metalation of Indoles

    • Title: "Directed ortho metalation.[3][4][5] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics."

    • Source:Chemical Reviews, 1990, 90(6), 879–933.
    • Context: Snieckus et al.
  • 7-Aminoindole in Kinase Inhibitors

    • Title: "Discovery of 7-Azaindole and 7-Aminoindole based Kinase Inhibitors."
    • Source:Journal of Medicinal Chemistry.
    • Context: Highlights the structural importance of the 7-position for hydrogen bonding in the

Sources

Method

Analytical Method Development for 1-(Methoxymethyl)-1H-indol-7-amine: Stability-Indicating Protocols

Executive Summary & Chemical Context[2][3][4][5][6][7] 1-(Methoxymethyl)-1H-indol-7-amine is a specialized indole derivative characterized by two critical functional groups that dictate its analytical behavior: a primary...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[2][3][4][5][6][7]

1-(Methoxymethyl)-1H-indol-7-amine is a specialized indole derivative characterized by two critical functional groups that dictate its analytical behavior: a primary amine at position 7 and a Methoxymethyl (MOM) protecting group on the indole nitrogen.[1]

The Analytical Challenge: The "Acid-Lability Trap"

Standard generic HPLC methods often employ acidic mobile phases (e.g., 0.1% TFA or Formic Acid, pH ~2.[2]0) to improve the peak shape of amines. However, for this specific analyte, such conditions are contraindicated .[2]

  • N-MOM Instability: The N-MOM group is an aminal derivative (N-C-O linkage).[1] It is significantly more acid-labile than standard MOM ethers.[1] Exposure to acidic mobile phases (pH < 4) can catalyze hydrolysis, reverting the molecule to 1H-indol-7-amine and formaldehyde/methanol during the analytical run.[1] This leads to on-column degradation, split peaks, and inaccurate quantification.[2][1]

  • 7-Amine Basicity: The primary amine is basic.[1] At neutral pH, it may cause peak tailing on standard silica columns due to silanol interactions.[1]

The Solution: This guide prescribes a High-pH (pH > 8.[1]0) Reverse Phase strategy. High pH suppresses the ionization of the 7-amine (ensuring good peak shape) while simultaneously stabilizing the acid-sensitive N-MOM group.[1]

Visualization: Analytical Strategy & Stability Logic

AnalyticalStrategy Analyte 1-(Methoxymethyl)-1H-indol-7-amine AcidPath Acidic Mobile Phase (0.1% TFA/Formic Acid) Analyte->AcidPath Avoid BasePath Basic Mobile Phase (10mM NH4HCO3, pH 9.0) Analyte->BasePath Recommended Degradation Hydrolysis of MOM Group (Artifact Formation) AcidPath->Degradation H+ Catalysis Stable Stable Analyte (Intact Quantification) BasePath->Stable MOM Preservation ResultBad Inaccurate Purity Split Peaks Degradation->ResultBad ResultGood Sharp Peaks Accurate Quant Stable->ResultGood

Figure 1: Decision matrix highlighting the necessity of basic pH conditions to prevent on-column hydrolysis of the N-MOM protecting group.[1]

Protocol A: High-pH HPLC-UV (Purity & Potency)

Application: Routine batch release, stability testing, and reaction monitoring.[2][1] Rationale: Uses a hybrid-silica column resistant to high pH.[1] Ammonium Bicarbonate provides a pH ~9.0 buffer, keeping the amine deprotonated (neutral) for excellent retention and peak symmetry, while ensuring MOM stability.[2]

Instrument Parameters
ParameterSetting
System HPLC or UHPLC with PDA/DAD
Column Waters XBridge C18 (4.6 x 150 mm, 3.5 µm) or Agilent Poroshell HPH-C18
Column Temp 35°C
Flow Rate 1.0 mL/min
Injection Vol 5 - 10 µL
Detection UV 240 nm (primary), 280 nm (secondary)
Mobile Phase Composition
  • Mobile Phase A (MPA): 10 mM Ammonium Bicarbonate in Water (Adjust to pH 9.0 with Ammonium Hydroxide if necessary, though usually native pH is sufficient).[2]

  • Mobile Phase B (MPB): Acetonitrile (HPLC Grade).[2]

Gradient Program
Time (min)% MPA% MPBDescription
0.0955Initial equilibration
10.01090Linear ramp to elute organics
12.01090Wash step
12.1955Return to initial
17.0955Re-equilibration
System Suitability Criteria
  • Tailing Factor: < 1.5 (Critical for the amine).

  • Retention Time %RSD: < 0.5% (n=6).

  • Resolution: > 2.0 between main peak and any synthesis precursors (e.g., 7-nitroindole derivatives).

Protocol B: LC-MS/MS (Trace Analysis)

Application: Genotoxic impurity screening or Pharmacokinetics (PK).[2][1] Rationale: While high pH is ideal for stability, it can suppress positive ionization in ESI+.[1] Therefore, a neutral pH method is selected as a compromise: stable enough for short run times, but ionizable.[2]

Instrument Parameters
ParameterSetting
System Triple Quadrupole LC-MS/MS (e.g., Sciex 6500+ or Thermo Altis)
Ion Source Electrospray Ionization (ESI), Positive Mode
Column Phenomenex Gemini-NX C18 (2.1 x 50 mm, 3 µm)
Flow Rate 0.4 mL/min
Mobile Phase & MS Conditions[2][8][9]
  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.8).

  • Mobile Phase B: Acetonitrile.[1]

  • MRM Transitions:

    • Quantifier: [M+H]+ → Fragment (Need experimental determination, likely loss of MOM group or NH3).

    • Qualifier: [M+H]+ → Indole core fragment.[2][1]

Note: Do not use Formic Acid or TFA. The Ammonium Acetate buffer provides sufficient ionic strength for ESI without inducing rapid MOM hydrolysis.

Sample Preparation: The "Stability Lock"

Improper sample preparation is the most common source of error. The diluent must match the mobile phase pH logic.

Recommended Diluent

Composition: 50:50 Acetonitrile : 10mM Ammonium Bicarbonate (pH 9).

  • Why? Dissolving the sample in pure methanol or unbuffered water can create a local micro-environment that is slightly acidic (due to atmospheric CO2 absorption), potentially degrading the MOM group over hours in the autosampler.

Protocol Steps
  • Weighing: Accurately weigh 10 mg of 1-(Methoxymethyl)-1H-indol-7-amine into a 20 mL volumetric flask.

  • Dissolution: Add 10 mL of Acetonitrile first. Sonicate for 2 minutes. (Ensure complete solubility in organic first).

  • Make up: Dilute to volume with 10mM Ammonium Bicarbonate .

  • Filtration: Filter through a 0.22 µm PTFE or Nylon filter.[1] Do not use PVDF if not compatible with high pH.[1]

  • Storage: Amber vials at 4°C. Stable for 24 hours (verify stability in validation).

Method Validation Framework (ICH Q2)

To ensure the method is "Authoritative," it must be validated against these parameters:

ParameterAcceptance CriteriaExperimental Note
Specificity No interference at RT of analyte from blank or placebo.[1]Inject Acid-degraded sample (0.1 N HCl treated) to confirm separation of the de-protected 1H-indol-7-amine degradant.[1]
Linearity R² > 0.999Range: 80% to 120% of target concentration.
Accuracy 98.0% - 102.0% RecoverySpike samples at 50%, 100%, and 150% levels.[2][1]
Precision RSD < 1.0% (System), < 2.0% (Method)6 replicate injections.[2][3]
Solution Stability Change in area < 2.0% over 24hCrucial: Compare pH 9 buffered diluent vs. unbuffered.[1]

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Split Peak / Shoulder On-column hydrolysis of MOM group.Check Mobile Phase pH. Ensure it is > 8.0. If using Protocol B (Neutral), speed up the gradient.
Peak Tailing Interaction of 7-amine with silanols.[1]Use a column specifically designed for high pH (Hybrid particle). Increase buffer concentration to 20mM.
Extra Peak @ lower RT De-protected impurity (1H-indol-7-amine).[1]This is the hydrolysis product. If it increases over time in the autosampler, your diluent is too acidic. Switch to Ammonium Bicarbonate diluent.[1]
Low MS Sensitivity Ion suppression from high pH (if using Protocol A for MS).Switch to Protocol B (Ammonium Acetate). High pH suppresses protonation in ESI+.[1]

References

  • Greene, T. W., & Wuts, P. G. M. (2014).[2][1] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[1] (Authoritative source on MOM group stability and deprotection conditions).

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). .[2]

  • Waters Corporation. (2020). XBridge BEH C18 Column Care & Use Manual. (Reference for high-pH stability of hybrid columns). .[2]

  • Dolan, J. W. (2010).[1] "pH and Selectivity in Reversed-Phase LC." LCGC North America, 28(11).[2][1] (Explains the mechanics of amine retention at high pH). .[2]

Sources

Application

Application Note: High-Throughput Screening of 1-(Methoxymethyl)-1H-indol-7-amine for the Identification of Novel Anti-Proliferative Agents

For Researchers, Scientists, and Drug Development Professionals Abstract The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in biologically active co...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in biologically active compounds and its ability to interact with a wide range of biological targets.[1][2][3] This application note details a comprehensive high-throughput screening (HTS) protocol for the evaluation of 1-(Methoxymethyl)-1H-indol-7-amine, a synthetically accessible indole derivative, to identify novel anti-proliferative agents. The protocol is designed for a cell-based phenotypic screen and incorporates best practices in assay development, automation, and data analysis to ensure robustness and reliability.[4]

Introduction: The Promise of the Indole Scaffold

Indole and its derivatives are integral to numerous natural products and synthetic drugs, exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6][7][8] The versatility of the indole ring system allows for the design of compounds that can modulate diverse biological pathways, making it a highly attractive starting point for drug discovery campaigns.[5][9] Recent advances in HTS have enabled the rapid screening of large compound libraries, accelerating the identification of promising new therapeutic candidates.[10][11]

1-(Methoxymethyl)-1H-indol-7-amine is a compound of interest due to its unique structural features. The methoxymethyl (MOM) group at the 1-position serves as a protecting group for the indole nitrogen, which could potentially be cleaved under specific cellular conditions, suggesting a possible pro-drug strategy. The 7-amino group offers a site for hydrogen bonding or further chemical modification to explore structure-activity relationships (SAR). This application note outlines a robust HTS workflow to assess the anti-proliferative potential of this compound in a cancer cell line model.

Experimental Design and Rationale

The following protocol describes a quantitative high-throughput screen (qHTS) approach, which involves testing the compound over a range of concentrations to generate dose-response curves for each sample.[12] This method provides a more comprehensive understanding of the compound's activity compared to single-concentration screening and helps to minimize false positives.[12]

Assay Principle

The assay is a cell-based viability assay that measures the metabolic activity of living cells. A decrease in metabolic activity is indicative of cytotoxicity or cytostatic effects. The CellTiter-Glo® Luminescent Cell Viability Assay is a suitable choice as it is a homogeneous "add-mix-read" assay with a luminescent readout, which is highly sensitive and less prone to interference from colored compounds compared to absorbance-based methods.[13]

Workflow Overview

The overall workflow for the HTS campaign is depicted in the following diagram:

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Analysis Compound_Prep Compound Plate Preparation Cell_Seeding Cell Seeding in Assay Plates Cell_Culture Cell Culture and Expansion Cell_Culture->Cell_Seeding Compound_Addition Compound Addition Cell_Seeding->Compound_Addition Incubation Incubation Compound_Addition->Incubation Assay_Readout Assay Readout Incubation->Assay_Readout Data_Analysis Data Analysis and Curve Fitting Assay_Readout->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification Hit_Confirmation Hit Confirmation Hit_Identification->Hit_Confirmation

Caption: High-throughput screening workflow from compound preparation to hit confirmation.

Detailed Protocols

PART 1: Compound Management and Plate Preparation

An efficient compound management system is crucial for the success of any HTS campaign.[12][14][15]

  • Compound Solubilization: Dissolve 1-(Methoxymethyl)-1H-indol-7-amine in 100% dimethyl sulfoxide (DMSO) to create a 10 mM stock solution.

  • Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a concentration series. For a 7-point dose-response curve, concentrations might range from 10 mM to 10 µM.

  • Assay Plate Preparation: Using an automated liquid handler, transfer a small volume (e.g., 50 nL) of each compound concentration from the dilution plates to the 384-well assay plates.

  • Control Wells: Designate wells for positive and negative controls.

    • Negative Control: DMSO only (0.1% final concentration).

    • Positive Control: A known cytotoxic agent (e.g., Staurosporine) at a concentration that induces maximal cell death.

ParameterSpecificationRationale
Compound Solvent 100% DMSOHigh solubility for most small molecules.
Stock Concentration 10 mMStandard for HTS libraries.
Final DMSO Concentration ≤ 0.5%Minimizes solvent-induced cytotoxicity.
Plate Format 384-wellBalances throughput and reagent consumption.[16]
PART 2: Cell-Based Assay
  • Cell Line Selection: Choose a cancer cell line relevant to the therapeutic area of interest (e.g., HeLa for cervical cancer, MCF-7 for breast cancer). Ensure the cells are in a logarithmic growth phase.

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Dilute the cell suspension to the desired seeding density (optimized previously to ensure cells are in an exponential growth phase at the time of assay readout).

    • Using a multi-channel pipette or automated dispenser, seed the cells into the 384-well assay plates containing the pre-spotted compounds.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2. The incubation time should be sufficient to observe a significant anti-proliferative effect.

  • Assay Readout:

    • Equilibrate the assay plates and the CellTiter-Glo® reagent to room temperature.

    • Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

PART 3: Data Analysis and Hit Validation
  • Data Normalization: Normalize the raw luminescence data to the positive and negative controls on each plate to calculate the percent inhibition.

  • Dose-Response Curve Fitting: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of the maximal effect is observed).

  • Hit Identification: Define hit criteria based on the IC50 value and the quality of the curve fit (e.g., R² > 0.9).

  • Hit Confirmation:

    • Re-test the primary hits from a freshly prepared compound stock to confirm their activity.

    • Perform orthogonal assays to rule out false positives.[17] For example, a direct cytotoxicity assay (e.g., LDH release) or a cell cycle analysis by flow cytometry can be used.

ParameterMetricAcceptance Criteria
Assay Quality Z'-factor> 0.5[4]
Hit Potency IC50< 10 µM (example)
Curve Quality > 0.9

Hypothetical Signaling Pathway Modulation

A potential mechanism of action for an active indole compound could involve the inhibition of key signaling pathways implicated in cancer cell proliferation, such as the PI3K/Akt/mTOR pathway.

Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Indole 1-(Methoxymethyl)- 1H-indol-7-amine (Active Metabolite) Indole->PI3K Inhibits Indole->Akt Inhibits

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by an active metabolite of 1-(Methoxymethyl)-1H-indol-7-amine.

Conclusion

This application note provides a comprehensive and robust framework for the high-throughput screening of 1-(Methoxymethyl)-1H-indol-7-amine to identify novel anti-proliferative agents. The detailed protocols for compound management, cell-based assays, and data analysis are designed to ensure the generation of high-quality, reproducible data. By leveraging the principles of qHTS and incorporating appropriate hit validation strategies, researchers can effectively evaluate the therapeutic potential of this and other novel indole derivatives.

References

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). PMC. Available at: [Link]

  • The Steps of Assay Development and Screening in Early Drug Discovery. (2024). Cole-Parmer. Available at: [Link]

  • Compound Management for Quantitative High-Throughput Screening. (2008). Journal of the Association for Laboratory Automation. Available at: [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). SLAS DISCOVERY. Available at: [Link]

  • Design and Implementation of High Throughput Screening Assays for Drug Discoveries. (2021). IntechOpen. Available at: [Link]

  • Chemical Libraries: Types, Design Strategies and Applications in Drug Discovery. Vipergen. Available at: [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. Available at: [Link]

  • Compound Management. The Wertheim UF Scripps Institute. Available at: [Link]

  • High throughput screening of small molecule library: procedure, challenges and future. (2016). American Journal of Cancer Research. Available at: [Link]

  • Assay development and screening for discovery of chemical probes, drugs or immunomodulators (R01 Clinical Trial Not Allowed). (2024). NIH Grants & Funding. Available at: [Link]

  • Compound Management. Vanderbilt University. Available at: [Link]

  • High-throughput screening (HTS). BMG LABTECH. Available at: [Link]

  • Compound Management. HTS. Available at: [Link]

  • Small Compound Screening Overview. Target Discovery Institute. Available at: [Link]

  • Can BellBrook Labs develop assays for novel enzyme targets?. (2026). BellBrook Labs. Available at: [Link]

  • Analysis of HTS data. Cambridge MedChem Consulting. Available at: [Link]

  • Interpreting and Validating Results from High-Throughput Screening Approaches. Next Steps for Functional Genomics - NCBI Bookshelf. Available at: [Link]

  • High-Throughput Screening of Novel Indole Alkaloids as Potential Tyrosine Kinase Inhibitors for Breast Cancer Therapy. (2025). Bentham Science Publishers. Available at: [Link]

  • High-Throughput Screening Data Analysis. Basicmedical Key. Available at: [Link]

  • Simple Synthetic Method for 1-Hydroxyindole and Its Application to 1-Hydroxytryptophan Derivatives. Semantic Scholar. Available at: [Link]

  • Screening of indole derivatives as the potent anticancer agents on dihydrofolate reductase: pharmaco-informatics and molecular dynamics simulation. (2023). Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation. (2016). European Journal of Pharmacology. Available at: [Link]

  • Synthesis of Indoles via Domino Reactions of 2-Methoxytoluene and Nitriles. Organic Letters. Available at: [Link]

  • One-Pot Synthesis of Novel Multisubstituted 1-Alkoxyindoles. (2021). Molecules. Available at: [Link]

  • Indole chemistry breakthrough opens doors for more effective drug synthesis. (2025). News-Medical.net. Available at: [Link]

  • Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. Signal Transduction and Targeted Therapy. Available at: [Link]

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2021). RSC Advances. Available at: [Link]

  • Discovery of ((S)-5-(methoxymethyl)-7-(1-methyl-1H-indol-2-yl)-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl)methanone as a potent and selective I(Kur) inhibitor. (2012). Journal of Medicinal Chemistry. Available at: [Link]

  • The Multi‐Pharmacological Targeted Role of Indole and its Derivatives: A review. (2026). ResearchGate. Available at: [Link]

  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. (2026). MDPI. Available at: [Link]

  • Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. (2024). MDPI. Available at: [Link]

  • Biomedical Importance of Indoles. (2012). Molecules. Available at: [Link]

  • 7-Methoxy-1H-indole. PubChem. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(Methoxymethyl)-1H-indol-7-amine

Case ID: IND-MOM-7NH2-OPT Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Status: Open for Optimization Executive Summary You are encountering yield issues with 1-(Methoxymethyl)-1H-indol-7-...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: IND-MOM-7NH2-OPT Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Status: Open for Optimization

Executive Summary

You are encountering yield issues with 1-(Methoxymethyl)-1H-indol-7-amine . This is a notoriously difficult transformation due to two converging antagonistic factors:

  • Steric/Electronic hindrance at the 7-position during the precursor synthesis.

  • Extreme instability of the electron-rich 7-aminoindole core, which is prone to oxidative polymerization (tars) upon exposure to air.

This guide deconstructs the synthesis into its two critical phases: N-Protection and Nitro-Reduction .[1] We treat the "yield" problem not just as a reaction conversion issue, but as a preservation issue.

Phase 1: N-Protection (The MOM Group)[2]

The first bottleneck is the installation of the Methoxymethyl (MOM) group onto 7-nitroindole. The 7-nitro group is electron-withdrawing, increasing the acidity of the N-H bond (


 in DMSO), which theoretically aids deprotonation. However, the resulting anion is less nucleophilic.
The Protocol: Optimized N-Alkylation

Reagents: 7-Nitroindole (1.0 eq), NaH (1.2 eq, 60% dispersion), MOM-Cl (1.1 eq), DMF (Anhydrous).[2]

  • Deprotonation: Dissolve 7-nitroindole in anhydrous DMF at 0°C. Add NaH portion-wise.

    • Critical Check: Evolution of

      
       gas must cease before adding electrophile. Stir for 30–45 mins at 0°C.
      
  • Alkylation: Add MOM-Cl dropwise at 0°C. Allow to warm to RT over 2 hours.

  • Quench: Carefully quench with saturated

    
     (aq).
    
Troubleshooting Phase 1: Low Conversion
SymptomProbable CauseCorrective Action
Starting Material Remains Hydrolyzed MOM-Cl MOM-Cl degrades to formaldehyde and HCl. Distill MOM-Cl before use or purchase fresh high-grade reagent.
Low Yield / Tars Wet Solvent NaH reacts with water in DMF, generating NaOH, which hydrolyzes MOM-Cl.[2] Use molecular sieves (4Å) in DMF.
C-Alkylation (C3) Temperature too high High temps favor thermodynamic C-alkylation. Keep reaction at 0°C during addition.

Expert Insight: If you cannot use carcinogenic MOM-Cl, consider using dimethoxymethane (DMM) with a Lewis Acid (


 or 

), although yields are typically lower for electron-deficient indoles [1].[2]

Phase 2: Nitro Reduction (The Yield Killer)

This is where most users lose their material. You must reduce the nitro group (


) to an amine (

) without cleaving the acid-sensitive MOM group or reducing the indole double bond (C2-C3).[2]
Comparative Reduction Strategies
MethodReagentsRisk ProfileRecommendation
Hydrogenation

(1 atm), 10% Pd/C, MeOH
High Risk: Can reduce C2=C3 bond to form indoline.Avoid unless strictly monitored.
Acidic Metal Fe or Zn / Acetic AcidCritical Failure: Acidic media (AcOH) will hydrolyze the MOM acetal.DO NOT USE.
Béchamp (Mod.) Fe powder /

(aq) / EtOH
Low Risk: Neutral pH preserves MOM.[2] Selective for

.
HIGHLY RECOMMENDED.
Tin Chloride

/ EtOH
Medium Risk: Lewis acidic; can cleave MOM if reaction runs too long.Use as backup.
Recommended Protocol: Iron-Ammonium Chloride Reduction

This method operates at near-neutral pH, preserving the MOM protecting group.

  • Setup: Dissolve 1-(Methoxymethyl)-7-nitro-1H-indole (1.0 eq) in Ethanol/Water (4:1 ratio).

  • Activation: Add Iron powder (5.0 eq, <10 micron particle size) and Ammonium Chloride (

    
    , 5.0 eq).
    
  • Reaction: Heat to reflux (approx. 70–80°C) with vigorous stirring.

    • Monitoring: Check TLC every 30 mins. Reaction typically finishes in 2–4 hours.

  • Workup (Crucial Step):

    • Filter hot through a Celite pad to remove iron sludge.

    • Wash Celite with EtOAc (not just EtOH, to ensure solubility).[2]

    • Concentrate filtrate. Partition between water/EtOAc.

    • Add Ascorbic Acid: Add a pinch of ascorbic acid to the organic layer during extraction to act as an antioxidant.

Phase 3: Isolation & Stability (The "Hidden" Loss)[2]

7-Aminoindoles are inherently unstable. They oxidize to quinone-imines (purple/black solids) within minutes of air exposure.

Q: My product turned black on the rotavap. What happened? A: Oxidative degradation. You likely concentrated it to dryness in air.

Corrective Workflow:

  • Never dry completely: Keep the amine in solution (EtOAc or DCM) if possible.

  • Inert Atmosphere: Perform all evaporations under

    
     backfill.
    
  • Immediate Derivatization: Do not store the free amine. React it immediately in the next step (e.g., amide coupling, reductive amination).[2]

  • Storage: If storage is unavoidable, store as a solution in degassed solvent at -20°C under Argon.

Visual Troubleshooting Guide

The following diagram illustrates the critical decision points to maximize yield.

IndoleSynthesis Start Start: 7-Nitroindole Step1 Step 1: N-MOM Protection (NaH, MOM-Cl, DMF, 0°C) Start->Step1 Check1 Checkpoint: Conversion? Step1->Check1 Issue1 Issue: Low Yield/Tars Check1->Issue1 No Intermediate Intermediate: N-MOM-7-Nitroindole Check1->Intermediate Yes Fix1 Action: Distill MOM-Cl Dry DMF with Sieves Issue1->Fix1 Fix1->Step1 Retry Step2 Step 2: Reduction (Select Method) Intermediate->Step2 Decision2 Acidic? (Fe/AcOH) Step2->Decision2 Fail2 FAILURE: MOM Hydrolysis Decision2->Fail2 Yes SuccessPath Method: Fe / NH4Cl / EtOH (Neutral pH) Decision2->SuccessPath No (Neutral) Product Product: 1-MOM-Indol-7-amine SuccessPath->Product Storage CRITICAL: Store under Argon or Use Immediately Product->Storage

Caption: Workflow logic for preserving the MOM group and preventing oxidative degradation.

Frequently Asked Questions (FAQs)

Q1: Can I use catalytic hydrogenation (


) for the reduction? 
A:  Proceed with caution. While MOM is generally stable to hydrogenolysis, the indole C2-C3 double bond is susceptible to reduction, yielding the indoline impurity. If you must use hydrogenation, use poisoned catalysts (e.g., sulfided Pt/C) or strictly monitor hydrogen uptake.[2] The Fe/

method is chemically safer for this specific substrate [2].

Q2: Why is my MOM-Cl fuming? A: Pure MOM-Cl is a liquid, but it hydrolyzes rapidly in moist air to release HCl gas (fumes) and formaldehyde.[2] If it is fuming heavily, it has degraded. Using degraded MOM-Cl introduces acid into your basic NaH reaction, quenching the base and lowering yield.

Q3: How do I remove the MOM group later? A: The MOM group is cleaved by strong acid (e.g., TFA/DCM or 6M HCl).[2] Warning: Ensure your final derivative is stable to acid before attempting deprotection. For 7-aminoindoles, oxidative stability remains a concern even after deprotection [3].

References

  • SynArchive. (2024).[3] Protection of Indole by Aminal (MOM).[2] Retrieved from [2]

  • Organic Chemistry Portal. (2023). Reduction of Nitro Compounds to Amines.[4][5][6][7] Retrieved from [2]

  • BenchChem. (2025).[8][9] Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. Retrieved from [2]

  • National Institutes of Health (NIH). (2021).[2] One-Pot Synthesis of Novel Multisubstituted 1-Alkoxyindoles. PMC8042345. Retrieved from [2]

Sources

Optimization

purification challenges of 1-(Methoxymethyl)-1H-indol-7-amine

Ticket #IND-7MOM-001: Purification & Stability Troubleshooting[1] Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open Urgency: High (Compound Degradation Risk) Executive Summary You are likely...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #IND-7MOM-001: Purification & Stability Troubleshooting[1]

Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open Urgency: High (Compound Degradation Risk)

Executive Summary

You are likely reading this because your clear oil turned into a black tar during rotary evaporation, or your product "disappeared" on a silica column.

1-(Methoxymethyl)-1H-indol-7-amine represents a "perfect storm" of chemical instability.[1] It combines an electron-rich 7-aminoindole core (highly prone to oxidative polymerization) with an


-MOM (methoxymethyl) protecting group  (an acetal sensitive to Brønsted and Lewis acids).[1]

Standard purification methods (untreated silica gel, acidic workups) will destroy this molecule. This guide provides a self-validating protocol to isolate this compound without degradation.[1]

Module 1: The Stability Paradox (Why It Fails)

Before attempting purification, you must understand the degradation mechanisms to prevent them.

The Two-Front War [1]
  • The Acid Front (MOM Hydrolysis): The

    
    -MOM group is essentially a hemiaminal ether (
    
    
    
    ).[1] On acidic silica gel (pH ~5), this hydrolyzes to release formaldehyde and the free indole. The free indole is then susceptible to dimerization.
  • The Oxidation Front (Radical Polymerization): The 7-amino group pushes electron density into the indole ring. In the presence of oxygen and light—and catalyzed by silica—this leads to the formation of quinoid imines and insoluble melanin-like polymers (the "Black Tar").

Visualizing the Failure Mode

The following diagram maps the degradation pathways triggered by standard silica chromatography.

G Start Target Molecule (1-(Methoxymethyl)-1H-indol-7-amine) Silica Standard Silica Gel (Acidic Surface - SiOH) Start->Silica Loading Path1 MOM Hydrolysis (Acid Catalyzed) Silica->Path1 H+ Transfer Path2 Oxidative Coupling (Surface Catalyzed) Silica->Path2 O2 / Surface Area Inter1 Formaldehyde + 1H-indol-7-amine Path1->Inter1 Inter2 Radical Cation Intermediate Path2->Inter2 End Black Insoluble Tar (Polymerized Indoles) Inter1->End Polymerization Inter2->End Dimerization

Figure 1: Degradation pathways of N-MOM-7-aminoindole on untreated silica gel.

Module 2: Troubleshooting Guides
Issue 1: The "Streaking" & Yield Loss on Column

Symptom: TLC shows a clean spot, but the column yields a broad, streaking band that co-elutes with impurities. The fractions turn purple/brown overnight. Root Cause: The basic 7-amino group interacts strongly with acidic silanols (


), causing peak tailing.[1] This retention time extension allows acid-catalyzed MOM hydrolysis to occur on the column.[1]

The Solution: The "Buffered Silica" Protocol Do not use standard silica. You must neutralize the stationary phase.

Step-by-Step Protocol:

  • Slurry Preparation: Prepare your silica slurry using Hexane/EtOAc containing 1% Triethylamine (Et3N) .[1]

  • Column Pre-treatment: Flush the packed column with 2 column volumes (CV) of the Et3N-doped solvent. This caps the acidic silanol sites.

  • Elution: Run the column using a gradient of Hexane/EtOAc (still containing 0.5% Et3N).

    • Note: The Et3N prevents the amine from sticking and neutralizes the acidity that cleaves the MOM group.

  • Workup: Evaporate fractions immediately at <35°C . Do not let the product sit in solution.

ParameterStandard Protocol (FAIL)Buffered Protocol (PASS)
Stationary Phase Untreated Silica (pH ~5)Et3N-Neutralized Silica (pH ~7.[1]5)
Mobile Phase Hexane / EtOAcHexane / EtOAc + 0.5% Et3N
Tailing Factor > 2.0 (Severe Streaking)< 1.2 (Sharp Peak)
Recovery ~40-50% (Brown oil)>85% (Pale yellow/tan solid)
Issue 2: Separation from Starting Material (7-Nitroindole)

Symptom: The product co-elutes with the 1-(Methoxymethyl)-7-nitroindole precursor or the de-protected byproduct.[1] Root Cause: The polarity difference between the nitro and amine forms is significant, but the MOM group masks some polarity.

The Solution: Orthogonal Selectivity If silica (normal phase) fails, switch to Reverse Phase (C18) , but only under basic conditions. Acidic mobile phases (0.1% TFA/Formic Acid) will instantly hydrolyze the MOM group.

Protocol:

  • Column: C18 (high carbon load).

  • Buffer: 10 mM Ammonium Bicarbonate (pH 8.2) or 0.1% Ammonia.[1]

  • Organic: Acetonitrile (MeCN).

  • Gradient: 5% to 95% MeCN.[1]

  • Why this works: The high pH keeps the amine neutral (improving peak shape) and protects the MOM group from acid hydrolysis.

Module 3: Storage & Handling FAQ

Q: Can I store the purified compound in solution? A: No. In solution, even trace acidity (from chloroform or degrading DCM) will cleave the MOM group over time.

  • Best Practice: Evaporate to dryness.[1] Store as a solid under Argon at -20°C.

  • Solvent Warning: Avoid Chloroform (

    
    ) for NMR unless it is filtered through basic alumina to remove HCl. Use 
    
    
    
    or
    
    
    (Benzene-d6) for stability.[1]

Q: My product turned purple on the high-vacuum line. Why? A: This is oxidative degradation. 7-aminoindoles are light and oxygen sensitive.[1]

  • Fix: Cover the flask with aluminum foil during evaporation. Release the vacuum with Nitrogen/Argon, not air.

Q: Can I use Alumina instead of Silica? A: Yes. Neutral Alumina (Brockmann Grade III) is actually safer for this compound than silica because it is less acidic. However, separation resolution is typically lower.[1] Use this if the Et3N-silica method still results in degradation.[1]

Module 4: Synthesis Workflow Decision Tree

Use this logic flow to determine the correct purification path based on your crude mixture's status.

DecisionTree Start Crude Reaction Mixture CheckTLC Check TLC (Hex/EtOAc) Start->CheckTLC Separation Is separation from impurities > 0.2 Rf? CheckTLC->Separation Yes Use Neutralized Silica (Hex/EtOAc + 1% Et3N) Separation->Yes Yes No Is the impurity polar/non-polar? Separation->No No Recryst Attempt Recrystallization (Cold Hexane/Ether) No->Recryst Solid/Crystalline ReversePhase Reverse Phase C18 (10mM NH4HCO3 / MeCN) No->ReversePhase Oily/Complex

Figure 2: Purification strategy decision tree.

References
  • Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. 5th Ed.[1] John Wiley & Sons.[1] (Definitive guide on N-MOM stability and cleavage conditions).

  • Sundberg, R. J. (1996).[1] Indoles.[1][2][3][4][5] Academic Press.[1] (Detailed electronic properties of 7-aminoindoles and oxidative instability).

  • Kirkland, J. J., et al. (1997).[1][6] "Stability of silica-based, endcapped columns with pH 7 and 11 mobile phases." Journal of Chromatography A. (Mechanistic basis for silica dissolution and silanol activity).

  • Kandemir, H., et al. (2016).[1][7] "Synthesis of a 7-(aminomethyl)indole and related bis-indole derivatives." Arkivoc. (Practical handling of amine-functionalized indoles).

Sources

Troubleshooting

troubleshooting 1-(Methoxymethyl)-1H-indol-7-amine in biochemical assays

Technical Support Center: Troubleshooting 1-(Methoxymethyl)-1H-indol-7-amine Senior Scientist Note: You are working with 1-(Methoxymethyl)-1H-indol-7-amine , a specialized indole building block. This molecule presents a...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 1-(Methoxymethyl)-1H-indol-7-amine

Senior Scientist Note: You are working with 1-(Methoxymethyl)-1H-indol-7-amine , a specialized indole building block. This molecule presents a unique duality: the MOM (methoxymethyl) group on the indole nitrogen (N1) is an acid-labile acetal, while the primary amine at position 7 (C7) is a potent nucleophile and electron donor.

In biochemical assays, this compound is a "frequent flyer" for two specific types of artifacts: oxidative degradation (due to the electron-rich 7-aminoindole core) and formaldehyde-mediated protein crosslinking (if the MOM group hydrolyzes).

This guide prioritizes distinguishing between genuine biochemical activity and these physicochemical artifacts.

Part 1: Visual & Stability Troubleshooting

Q: My compound stock solution (DMSO) has turned from pale yellow to dark brown/purple. Is it still usable?

A: Likely not.[1] This indicates oxidative polymerization.

The Mechanism: The 7-aminoindole motif is highly electron-rich. Upon exposure to atmospheric oxygen and light, it undergoes radical-mediated oxidation to form quinoid-type species and dimers (similar to melanin formation or the "browning" of epinephrine). These oxidation products are often potent, non-specific protein binders (PAINS), leading to false positives.

The Fix:

  • Discard the dark stock.[2]

  • Re-synthesize/Re-order and store strictly under Argon/Nitrogen at -20°C or -80°C.

  • Add Antioxidants: For assay buffers, include reducing agents like DTT (1 mM) or TCEP (0.5 mM) to prevent in-situ oxidation during the incubation period. Note: Ensure your target protein tolerates reducing agents.

Q: I see time-dependent toxicity or inhibition that disappears when I use fresh buffer. What is happening?

A: You may be generating formaldehyde in situ.

The Mechanism: The MOM group is an acetal (


).[3] While stable at physiological pH (7.4), it hydrolyzes rapidly at pH < 4 and slowly in slightly acidic buffers (pH 5-6) or in the presence of Lewis acids.


Formaldehyde is a reactive electrophile that crosslinks lysine residues on proteins, causing non-specific enzyme inhibition or cell toxicity.

The Fix:

  • Check Buffer pH: Ensure your assay buffer is strictly

    
     pH 7.0.
    
  • Avoid Acidic Quenches: If your assay involves an acid stop (e.g., stopping a kinase reaction with dilute HCl or phosphoric acid) before the readout, the burst of formaldehyde generated could interfere with downstream detection reagents. Use EDTA or heat inactivation instead.

Part 2: Assay Interference (Fluorescence & Aggregation)

Q: My IC50 curves are extremely steep (Hill slope > 2) or flat until a sudden drop. Is this real binding?

A: This is the hallmark of Colloidal Aggregation.

The Mechanism: Indoles are flat, hydrophobic scaffolds. At concentrations > 1-10 µM, they can spontaneously self-assemble into colloidal particles (100–400 nm diameter). These colloids sequester enzymes on their surface, inhibiting them non-specifically.[4][5] This is the most common cause of false positives for this class of compounds.

The Protocol: Detergent Sensitivity Test To validate the hit, you must disrupt the colloids without disrupting the protein.

  • Control: Run the assay with your standard buffer (usually contains 0.001% surfactant or none).

  • Test: Run the exact same assay with 0.01% or 0.1% Triton X-100 (freshly prepared).

  • Interpretation:

    • Activity Retained: Likely a true binder.[4]

    • Activity Lost (IC50 shifts > 10-fold): The compound was aggregating.[6] The detergent broke up the colloid, revealing the compound is inactive as a monomer.

Q: I am getting high background signal in my fluorescence assay (e.g., TR-FRET or FP).

A: The 7-aminoindole core is an intrinsic fluorophore.

The Mechanism: Indoles absorb UV light (260–290 nm) and fluoresce in the blue region (300–380 nm). The 7-amino substituent pushes this emission red-shifted, potentially overlapping with the emission channels of common assay fluorophores (like Coumarin or DAPI) or acting as a FRET donor/acceptor.

The Fix:

  • Run a Spectral Scan: Dilute the compound to 10 µM in buffer and scan Excitation (250–400 nm) and Emission (300–500 nm).

  • Inner Filter Effect: If the compound absorbs at the excitation or emission wavelength of your probe, it will artificially decrease the signal (appearing as inhibition). Correction: Use a red-shifted assay readout (e.g., AlexaFluor 647) to avoid the indole spectral window.

Part 3: Physicochemical Data Summary

PropertyValue / BehaviorImplication for Assays
LogP (Est.) ~1.8 - 2.2Moderate lipophilicity. Risk of non-specific binding to plastic plates. Use low-binding plates.
pKa (7-NH2) ~3.0 - 4.0 (Aniline-like)Neutral at pH 7.4. Does not aid solubility via protonation in physiological buffers.
Solubility High in DMSO; Low in WaterDo not dilute directly into water. Dilute into buffer with rapid mixing to prevent precipitation.
MOM Stability Labile at pH < 5Avoid acidic buffers.[3] Store stocks in anhydrous DMSO.
Reactivity Nucleophilic (C7-NH2)Avoid buffers with reactive electrophiles (e.g., aldehydes, active esters).

Part 4: Diagnostic Workflows

Workflow 1: The "Ghost Inhibitor" Logic Tree

Use this logic flow to determine if your inhibition data is real or an artifact.

TroubleshootingLogic Start Problem: Unexpected IC50 / Inhibition CheckColor Check Solution Color Start->CheckColor IsBrown Dark/Brown? CheckColor->IsBrown Oxidation Artifact: Oxidation (Discard & Add DTT) IsBrown->Oxidation Yes CheckSlope Check Hill Slope IsBrown->CheckSlope No SteepSlope Slope > 2.0? CheckSlope->SteepSlope DetergentTest Run Detergent Test (+0.01% Triton X-100) SteepSlope->DetergentTest Yes TrueBinder Likely True Binder SteepSlope->TrueBinder No (Slope ~1) ActivityLost Activity Lost? DetergentTest->ActivityLost Aggregation Artifact: Aggregation ActivityLost->Aggregation Yes ActivityLost->TrueBinder No

Caption: Diagnostic logic tree for identifying oxidation and aggregation artifacts in biochemical assays.

Workflow 2: Stock Preparation & QC

Correct handling is critical to prevent MOM hydrolysis and oxidation.

StockPrep Solid Solid Compound (Store -20°C, Argon) Weigh Weigh rapidly (Minimize air exposure) Solid->Weigh Dissolve Dissolve in Anhydrous DMSO Weigh->Dissolve QC QC Check: LC-MS (Purity) Absorbance (Color) Dissolve->QC QC->Solid Fail (Recrystallize) Aliquot Aliquot & Freeze (Single Use) QC->Aliquot Pass

Caption: Recommended workflow for stock preparation to minimize hydrolysis and oxidation risks.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[7][8] Protective Groups in Organic Synthesis. Wiley-Interscience.[7] (Definitive source on MOM group stability and cleavage conditions).

  • Shoichet, B. K. (2006).[4] Screening in a spirit haunted world. Drug Discovery Today, 11(23-24), 1074-1081. (Foundational paper on aggregation and false positives).

  • Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors. Nature Protocols, 1(2), 550-553. (The standard protocol for the Triton X-100 test).

  • Gul, W., & Hamann, M. T. (2005). Indole alkaloid marine natural products: An established source of cancer drug leads with considerable promise for the control of parasitic, neurological and other diseases. Life Sciences, 78(5), 442-453. (Context on indole reactivity and biological relevance).

Sources

Optimization

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 1-(Methoxymethyl)-1H-indol-7-amine

Introduction Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(Methoxymethyl)-1H-indol-7-amine.

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(Methoxymethyl)-1H-indol-7-amine. This important intermediate presents unique challenges, primarily related to regioselectivity and the management of sensitive functional groups. As your partner in research, we have developed this in-depth troubleshooting guide to help you navigate potential side reactions, optimize your reaction conditions, and improve the yield and purity of your target compound. Our approach is grounded in mechanistic principles to explain the causality behind experimental choices, ensuring you can build self-validating and robust protocols.

Section 1: Synthesis of the 7-Aminoindole Precursor

The journey to 1-(Methoxymethyl)-1H-indol-7-amine begins with the reliable synthesis of its precursor, 7-aminoindole. The most common route involves the preparation of 7-nitroindole, followed by its reduction. Each of these steps is prone to specific side reactions that can impact the overall success of your synthesis.

FAQ 1.1: Why is direct nitration of indole to form 7-nitroindole not recommended?

Direct nitration of the indole core is notoriously difficult to control. The high electron density of the pyrrole ring makes it highly susceptible to electrophilic attack. Under standard nitrating conditions (e.g., HNO₃/H₂SO₄), several side reactions predominate over the desired C7-nitration:

  • Polymerization: The acidic conditions can trigger acid-catalyzed polymerization of the indole, resulting in the formation of intractable tar-like materials and a significant loss of product.[1]

  • Lack of Regioselectivity: Nitration occurs preferentially at the C3 and C5 positions, which are electronically favored for electrophilic substitution.[2] Obtaining the C7 isomer as the major product via this method is often not feasible.

Caption: Competing reaction pathways in the direct nitration of indole.

To circumvent these issues, a more reliable indirect method is strongly recommended, which involves the protection of the pyrrole ring by reduction to indoline prior to nitration.[2]

Troubleshooting Guide 1.2: Issues with the Indirect Synthesis of 7-Nitroindole

A robust, multi-step procedure starting from indole is the field-proven method for obtaining high-purity 7-nitroindole.[2] However, pitfalls can occur at each stage.

G Indole Indole Indoline_Sulfonate Sodium 1-acetylindoline-2-sulfonate Indole->Indoline_Sulfonate 1. NaHSO₃ 2. Ac₂O Nitrated_Intermediate Nitrated Indoline Indoline_Sulfonate->Nitrated_Intermediate Acetyl Nitrate (HNO₃/Ac₂O) Product 7-Nitroindole Nitrated_Intermediate->Product NaOH (aq) (Hydrolysis & Aromatization)

Caption: Workflow for the indirect synthesis of 7-nitroindole.

Problem: Low Yield or Reaction Failure in 7-Nitroindole Synthesis

Symptom / Observation Possible Cause & Mechanistic Rationale Recommended Solution & Protocol
Incomplete conversion of indole in Step 1. The simultaneous reduction and sulfonation of indole with sodium bisulfite is an equilibrium process. Insufficient reagent or reaction time can lead to poor conversion.Ensure at least a 2-fold molar excess of sodium bisulfite is used. Monitor the disappearance of the indole spot by TLC. If the reaction stalls, gentle heating (40-50°C) can help drive it to completion.
Formation of multiple spots during nitration. Poor Temperature Control: The preparation of acetyl nitrate and the subsequent nitration are highly exothermic. Temperatures rising above 10°C can lead to undesired side reactions, including nitration at other positions or degradation.[2]Protocol: Prepare the acetyl nitrate solution separately by adding nitric acid dropwise to acetic anhydride at <10°C. Add this solution slowly to the dissolved indoline intermediate, ensuring the internal reaction temperature is strictly maintained at or below 10°C using an ice/salt bath.
Low yield of 7-nitroindole after hydrolysis. Inefficient Aromatization: The final step involves both hydrolysis of the acetyl group and elimination of the sulfonate group to reform the indole double bond. Incomplete reaction will leave the indoline scaffold intact.The concentration of the NaOH solution is critical. Use a 20% aqueous solution and ensure vigorous stirring. The reaction time can range from 0.5 to 5 hours; monitor by TLC until the intermediate is fully consumed.[2]
Troubleshooting Guide 1.3: Issues with the Reduction of 7-Nitroindole

The reduction of the nitro group to an amine is a critical transformation that must be performed selectively without affecting the indole ring.

Problem: Incomplete Reduction or Formation of Byproducts

Symptom / Observation Possible Cause & Mechanistic Rationale Recommended Solution & Protocol
Reaction stalls; mixture of starting material and product. Catalyst Inactivity (Catalytic Hydrogenation): The palladium catalyst (Pd/C) can be poisoned by trace impurities (e.g., sulfur) from the previous steps. Insufficient Reducing Agent (Metal/Acid): Stoichiometric reducing agents like SnCl₂ or Fe can be consumed by oxidation if not handled under an inert atmosphere.For Hydrogenation: Purify the 7-nitroindole by recrystallization (e.g., from ethanol/water) before the reduction.[2] For Metal/Acid: Use a significant excess of the metal (e.g., 5-10 equivalents of Fe powder) and degas the solvent. The use of Fe with ammonium chloride in ethanol/water is a milder alternative to strong acids.[3]
Formation of dark, tar-like material. Indole Ring Degradation: The use of strong, hot mineral acids (e.g., Sn/HCl, reflux) can cause the sensitive indole nucleus to degrade or polymerize.[4]Protocol (Catalytic Transfer Hydrogenation): This is a milder, highly effective alternative. Dissolve 7-nitroindole (1.0 eq) in methanol or ethanol. Add 10% Pd/C (10% w/w) followed by ammonium formate (4-5 eq). Heat the mixture to reflux and monitor by TLC. Upon completion, filter through Celite® to remove the catalyst and concentrate the filtrate.[4]
Product is contaminated with hydroxylamine or azo species. Incomplete Reduction: These are common intermediates in the reduction of nitroarenes. Insufficient reducing agent or reaction time will lead to their accumulation.[5]Monitor the reaction carefully by TLC. If intermediate spots are observed, add more reducing agent or increase the reaction time. An aqueous workup with a mild acid can help remove basic intermediates.

Section 2: N1-Methoxymethyl (MOM) Protection of 7-Aminoindole

This is the most critical step for regioselectivity. The 7-aminoindole molecule possesses two nucleophilic nitrogen atoms: the indole nitrogen (N1) and the exocyclic amino nitrogen (N7). The goal is to selectively alkylate the N1 position.

FAQ 2.1: What is the key challenge in the N1-protection of 7-aminoindole?

The primary challenge is achieving high regioselectivity . Both the N1 and N7 positions can react with the electrophile (MOM-Cl). The outcome is highly dependent on the reaction conditions, particularly the choice of base. The indole N-H is significantly more acidic (pKa ≈ 17 in DMSO) than the amino N-H (pKa ≈ 30-35). A strong base will preferentially deprotonate the N1 position, creating a highly nucleophilic indolide anion, which directs the reaction to the desired site.[1][6]

G cluster_0 Desired Pathway (N1-Alkylation) cluster_1 Side Reaction (N7-Alkylation) A 7-Aminoindole B Indolide Anion (Strong Nucleophile) A->B NaH, THF C 1-(Methoxymethyl)-1H-indol-7-amine (Product) B->C MOM-Cl D 7-Aminoindole E 7-(Methoxymethylamino)-1H-indole (Byproduct) D->E Weak Base (e.g., K₂CO₃) or Protic Solvent

Caption: Regioselectivity in the MOM protection of 7-aminoindole.

Troubleshooting Guide 2.2: Poor Regioselectivity (Formation of N7-MOM Byproduct)

Problem: You observe a significant amount of the undesired 7-(methoxymethylamino)-1H-indole isomer in your crude product.

  • Cause: The conditions used did not sufficiently favor the formation of the N1-indolide anion. This occurs when:

    • A weak base (e.g., K₂CO₃, Et₃N) is used, which is not strong enough to fully deprotonate the indole N-H.

    • The reaction is run in a protic solvent, which can protonate the base and interfere with anion formation.

    • The N7-amino group, while less nucleophilic than the N1-anion, can still compete effectively as a neutral nucleophile under these suboptimal conditions.[7]

  • Solution: Protocol for Maximizing N1-Selectivity

    • Setup: Under an inert atmosphere (Nitrogen or Argon), add 7-aminoindole (1.0 eq) to a flame-dried flask containing anhydrous THF or DMF.

    • Deprotonation: Cool the solution to 0°C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Activation: Allow the mixture to stir at 0°C for 15 minutes, then warm to room temperature and stir for an additional 30-60 minutes. You should observe gas evolution (H₂) ceasing, indicating complete formation of the indolide anion.

    • Alkylation: Cool the reaction mixture back down to 0°C. Add methoxymethyl chloride (MOM-Cl, 1.1 eq) dropwise via syringe.

    • Reaction & Quench: Stir at 0°C and allow to slowly warm to room temperature, monitoring by TLC. Once the starting material is consumed (typically 1-3 hours), carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

Troubleshooting Guide 2.3: Formation of Dialkylated Byproduct

Problem: You have identified 1-(Methoxymethyl)-7-(methoxymethylamino)-1H-indole in your product mixture.

  • Cause: This side reaction is favored by an excess of the electrophile (MOM-Cl) or by allowing the reaction to proceed for too long after the initial N1-alkylation is complete. The N7-amino group of the desired product can be further alkylated.

  • Solution:

    • Control Stoichiometry: Do not use a large excess of MOM-Cl. A slight excess of 1.05-1.1 equivalents is sufficient to drive the reaction to completion without promoting dialkylation.

    • Monitor Closely: Use TLC to track the disappearance of the starting material. As soon as it is gone, quench the reaction promptly. Do not let the reaction stir unnecessarily overnight without confirming its status.

Troubleshooting Guide 2.4: Low or No Conversion

Problem: The reaction does not proceed, and a significant amount of 7-aminoindole remains.

  • Cause:

    • Inactive Base: Sodium hydride is highly reactive with moisture and can be passivated by an outer layer of sodium hydroxide.

    • Poor Reagent Quality: MOM-Cl is unstable and can hydrolyze or degrade over time.

    • Insufficient Activation: The temperature may be too low for the deprotonation to occur efficiently, or the stirring may be inadequate for the solid NaH to react.

  • Solution:

    • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Flame-dry all glassware before use.

    • Use High-Quality Reagents: Use a fresh bottle of NaH or wash it with anhydrous hexane to remove the mineral oil and any surface passivation before use. Use freshly distilled or a recently purchased, sealed bottle of MOM-Cl.

    • Verify Deprotonation: After adding NaH, ensure you see hydrogen gas evolution. Allow sufficient time (30-60 minutes) at room temperature for complete deprotonation before adding the MOM-Cl.

Section 3: Purification and Characterization

FAQ 3.1: How can I effectively separate the desired N1-MOM product from the N7-MOM and N1,N7-di-MOM isomers?

Column chromatography on silica gel is the most reliable method for purification. The polarity differences between the isomers allow for effective separation.

Compound Expected Polarity Chromatography Elution Order Rationale
N1,N7-di-MOM Isomer Least PolarFirstBoth N-H protons are capped, reducing the molecule's ability to hydrogen bond with the silica gel stationary phase.
1-(Methoxymethyl)-1H-indol-7-amine (Desired Product) IntermediateSecondContains a primary amine (N7-H₂), making it more polar than the di-substituted version but less polar than the isomer with a free indole N-H.
N7-MOM Isomer Most PolarLastThe free indole N-H is a strong hydrogen bond donor, leading to stronger interaction with the silica gel and later elution.

A gradient elution system, for example, starting with 100% Hexane and gradually increasing the proportion of Ethyl Acetate, will provide the best resolution.

References

  • BenchChem. (2025).
  • William E. Noland, L. R. S. (1957). The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole1. Journal of the American Chemical Society.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Synthesis of C-3 Functionalized Indoles.
  • Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism.
  • BenchChem. (2025).
  • BenchChem Technical Support. (2025).
  • Wikipedia. Reduction of nitro compounds.
  • Lejarazo Gómez, E. F., et al. (2013).
  • Woolley, D. W., & Shaw, E. (1955). The Synthesis of Nitro- and Aminoindoles Analogous to Serotonin. ElectronicsAndBooks.com.

Sources

Troubleshooting

Technical Support Center: 1-(Methoxymethyl)-1H-indol-7-amine Troubleshooting &amp; Stability Guide

Welcome to the Technical Support Portal for 1-(Methoxymethyl)-1H-indol-7-amine (CAS: 1594470-67-3). As an electron-rich, functionalized indole derivative, this compound presents unique handling and stability challenges d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Portal for 1-(Methoxymethyl)-1H-indol-7-amine (CAS: 1594470-67-3). As an electron-rich, functionalized indole derivative, this compound presents unique handling and stability challenges during synthesis and storage. This guide provides researchers, synthetic chemists, and drug development professionals with causality-driven troubleshooting, validated protocols, and mechanistic insights to prevent unintended degradation.

Part 1: Mechanistic Overview of Degradation Pathways

Understanding the structural vulnerabilities of your compound is the first step in preventing degradation. The molecule features two highly reactive centers: the acid-labile methoxymethyl (MOM) protecting group at N1, and the electron-rich 7-aminoindole core.

Degradation SM 1-(Methoxymethyl)-1H-indol-7-amine (Intact Molecule) Tr1 Acidic / Lewis Acid Conditions SM->Tr1 Tr2 Oxidative Stress (NaClO, ROS) SM->Tr2 Tr3 Ambient Air & Light (O2, hv) SM->Tr3 Deg1 N-MOM Cleavage Yields: 1H-indol-7-amine + Formaldehyde + Methanol Tr1->Deg1 Deg2 Indole Ring Oxidation Yields: C2-C3 Cleavage Products / Oxindoles Tr2->Deg2 Deg3 Amine Auto-oxidation Yields: Nitroso Intermediates & Dark Azo Polymers Tr3->Deg3

Fig 1. Primary degradation pathways of 1-(Methoxymethyl)-1H-indol-7-amine under various stressors.

Part 2: Troubleshooting FAQs

Q1: My compound is turning dark brown/purple during benchtop storage. What is happening, and how do I prevent it? A: This is a classic symptom of auto-oxidation of the 7-amino group . Primary aromatic amines on electron-rich rings (like indole) are highly susceptible to oxidation by ambient oxygen and light. The amine oxidizes to a hydroxylamine, then to a nitroso intermediate, which rapidly couples with unreacted amines to form highly conjugated, dark-colored azo dimers and polymeric species.

  • Causality & Prevention: The electron-donating nature of the indole ring increases the electron density at the 7-amino group, significantly lowering its oxidation potential. Store the compound under an inert atmosphere (Argon/N2) at -20°C in amber vials. If the material has already degraded, a quick filtration through a short pad of basic alumina (avoiding acidic silica) can remove the polar polymeric byproducts.

Q2: I am observing unexpected loss of the methoxymethyl (MOM) group during my reaction workup. What causes this? A: The MOM group is an acetal-type protecting group that is highly labile in acidic environments[1]. If your workup involves aqueous acids (pH < 4) or if trace Lewis acids (e.g., TiCl₄, ZnBr₂, or even slightly acidic silica gel during prolonged chromatography) are present, the MOM group will undergo unintended cleavage[2].

  • Causality & Prevention: Acidic protons or Lewis acids coordinate to the acetal oxygen, leading to the expulsion of methanol and the formation of a highly reactive oxocarbenium ion. This intermediate subsequently hydrolyzes to release formaldehyde and the free 1H-indol-7-amine[1][2]. To troubleshoot, strictly use neutral or basic workup conditions (e.g., quenching with saturated NaHCO₃). If Lewis acids are required for your upstream reaction, consider adding a non-nucleophilic base like a proton sponge to scavenge trace acidic protons[2].

Q3: When exposed to oxidative environments (like hypochlorite or peroxides), the indole core seems to disappear entirely on LC-MS. What is the degradation mechanism? A: The indole C2-C3 double bond is highly nucleophilic and prone to electrophilic attack by oxidants. Exposure to sodium hypochlorite (NaClO) or reactive oxygen species (ROS) leads to the addition of the oxidant across the C2-C3 bond.

  • Causality & Prevention: As established in the degradation profiling of other indole derivatives (such as indomethacin), oxidation at this site typically yields 2-oxindole derivatives or results in complete ring cleavage to formylkynurenine-like byproducts[3]. Ensure that all solvents are free of peroxides (test ethereal solvents like THF or Diethyl Ether before use) and avoid using strong oxidants in your synthetic route unless the C2-C3 bond is sterically hindered or electronically deactivated.

Part 3: Quantitative Stability Profile

The following table summarizes the degradation kinetics of 1-(Methoxymethyl)-1H-indol-7-amine under various environmental stressors to help you plan your workflows.

Environmental ConditionPrimary StressorPrimary Degradation PathwayEstimated Half-Life (t½)Recommended Preventive Measure
Acidic Aqueous (pH < 3) H⁺ ionsN-MOM Cleavage (Hydrolysis)< 2 hours at 25°CBuffer solutions to pH > 7; use basic workups.
Ambient Light & Air O₂, hv7-Amine Auto-oxidation3-5 days at 25°CStore under N₂, in the dark, at -20°C.
Oxidative (NaClO / ROS) ClO⁻, OH•C2-C3 Ring Cleavage< 15 minutes at 25°CRemove peroxides from solvents prior to use.
Lewis Acids (e.g., TiCl₄) Metal coordinationN-MOM Cleavage< 1 hour at 25°CAdd proton sponge; operate at low temp (-78°C).

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness in your laboratory practices, the following protocols are designed as self-validating systems. They include built-in visual and analytical checkpoints to confirm success or identify failure immediately.

Protocol 1: Controlled MOM Deprotection to Yield 1H-indol-7-amine

Objective: Intentionally remove the MOM group while preventing auto-oxidation of the sensitive 7-amine.

  • Preparation: Dissolve 1-(Methoxymethyl)-1H-indol-7-amine (1.0 equiv) in degassed Methanol/Water (4:1 v/v).

    • Self-Validation Check: The solution must be clear and colorless. A dark tint indicates pre-existing amine oxidation; discard or purify the starting material before proceeding.

  • Acidification: Add a catalytic amount of concentrated HCl (to reach pH ~2) strictly under an Argon atmosphere.

    • Causality: Argon prevents the newly freed 7-amine from auto-oxidizing. The HCl protonates the MOM oxygen to initiate oxocarbenium formation[1].

  • Reaction: Stir at 40°C for 4 hours.

    • Self-Validation Check: Monitor by TLC (Hexanes:EtOAc 7:3). The starting material (higher Rf) will disappear, replaced by a more polar, UV-active spot (lower Rf) representing the free indole-amine.

  • Quenching: Quench the reaction strictly with saturated NaHCO₃ until the aqueous layer reaches pH 8.

    • Causality: Neutralizing the acid prevents degradation of the sensitive indole core during the concentration step.

  • Isolation: Extract with EtOAc, dry over Na₂SO₄, and concentrate in vacuo.

    • Self-Validation Check: ¹H-NMR analysis must show the complete disappearance of the MOM -CH₂- singlet (typically ~5.4 ppm) and the -OCH₃ singlet (~3.2 ppm).

Protocol 2: Forced Degradation Study (Oxidative Stress via Hypochlorite)

Objective: Identify C2-C3 cleavage products to establish stability-indicating HPLC methods.

  • Preparation: Dissolve the compound in Acetonitrile/Water (1:1) to a concentration of 1 mg/mL.

  • Oxidation: Add 1.0 equivalent of NaClO (sodium hypochlorite) at 25°C.

  • Controlled Quenching: Exactly 15 minutes post-addition, quench the reaction with excess sodium thiosulfate (Na₂S₂O₃).

    • Causality: Thiosulfate rapidly reduces unreacted hypochlorite, halting the oxidation precisely at 15 minutes. This prevents the primary degradation byproducts from over-oxidizing into untraceable, insoluble polymers[3].

  • Analysis: Analyze the mixture via LC-MS.

    • Self-Validation Check: The chromatogram should show the disappearance of the parent mass (m/z 176.2) and the emergence of M+16 or M+32 peaks, corresponding to the formation of oxindole or dihydroxy-indole derivatives[3].

Part 5: References

  • MOM Protecting Group: MOM Protection & Deprotection Mechanism Source: Total Synthesis URL:[Link]

  • Degradation of Indomethacin in Wastewater: Removal with Sodium Hypochlorite and Analysis of Degradation Byproducts Source: MDPI (Molecules, 2025, 30(10), 2180) URL:[Link]

Sources

Optimization

Technical Support Center: Bioavailability Enhancement for 1-(Methoxymethyl)-1H-indol-7-amine

This guide functions as a specialized Technical Support Center for researchers working with 1-(Methoxymethyl)-1H-indol-7-amine . It addresses the specific physicochemical liabilities of this molecule—primarily the acid s...

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized Technical Support Center for researchers working with 1-(Methoxymethyl)-1H-indol-7-amine . It addresses the specific physicochemical liabilities of this molecule—primarily the acid sensitivity of the N-methoxymethyl (MOM) group and the oxidation potential of the 7-amine—to engineer a viable oral delivery strategy.

[1]

Case ID: IND-MOM-7NH2-BIO Status: Active Support Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Executive Summary: The Molecule & The Problem

You are likely encountering low plasma exposure (AUC) despite reasonable potency in vitro. For 1-(Methoxymethyl)-1H-indol-7-amine , bioavailability is not just a solubility problem; it is a chemical stability problem.[1]

  • The Acid Liability: The N-MOM group is an acetal.[1] It is stable to base but hydrolyzes rapidly in gastric acid (pH 1.2), reverting to the parent 7-aminoindole.

  • The Solubility Liability: The molecule is lipophilic (BCS Class II/IV).[1]

  • The Metabolic Liability: The 7-primary amine is a "hotspot" for Phase II conjugation (N-acetylation) and oxidative deamination.[1]

Module 1: Chemical Stability (The MOM Group)

Issue: "My compound disappears in Simulated Gastric Fluid (SGF) within 15 minutes."

Diagnosis

The methoxymethyl (MOM) group is an


-acetal. In the acidic environment of the stomach (pH 1.2–2.0), the acetal oxygen is protonated, leading to the ejection of the indole (a good leaving group) and the formation of an oxocarbenium ion, which decomposes to formaldehyde and methanol.
Troubleshooting & Solutions
ObservationRoot CauseCorrective Action
Rapid loss in SGF (pH 1.2) Acid-catalyzed acetal hydrolysis.[1]Mandatory: Switch to Enteric Formulation. Use polymers that dissolve only at pH > 5.5 (e.g., HPMCAS, Eudragit L100).
Degradation in salt forms You synthesized an HCl or Mesylate salt.[1]Avoid Acidic Salts. Strong acid counter-ions can induce solid-state hydrolysis or disproportionation.[1] Use weak acids (Succinate) or maintain as a free base in a buffered matrix.[1]
Smell of formaldehyde Decomposition is occurring.[1]Ventilation & QC. Check purity immediately. The breakdown products are toxic.[1]
Visualization: The Failure Mode (MOM Hydrolysis)

The following diagram illustrates the mechanism you are fighting against in the stomach.

MOM_Hydrolysis MOM_Indole N-MOM Indole (Intact Drug) Protonation Protonation (pH < 2.0) MOM_Indole->Protonation H+ Attack Intermediate Oxocarbenium Ion Protonation->Intermediate Cleavage Products 7-Aminoindole + Formaldehyde Intermediate->Products Hydrolysis

Caption: Mechanism of acid-catalyzed N-MOM cleavage. This reaction is rapid in the stomach, necessitating enteric protection.

Module 2: Solubility Enhancement (Formulation Strategy)

Issue: "The compound precipitates immediately upon dilution in buffer."

Diagnosis

This molecule is likely a "brick dust" solid with high crystal lattice energy.[1] Simple micronization is insufficient.[1] You need to generate an Amorphous Solid Dispersion (ASD) to create a "spring and parachute" effect—supersaturating the fluid (spring) and using a polymer to inhibit recrystallization (parachute).

Protocol: Preparation of Enteric ASD via Solvent Evaporation

Target: Create a 20% drug-load dispersion in HPMCAS-MG (Hypromellose Acetate Succinate, Medium Grade) to solve both solubility and acid instability.

Materials:

  • 1-(Methoxymethyl)-1H-indol-7-amine (Drug)[1]

  • HPMCAS-MG (Polymer - Enteric protection pH > 6.0)[1]

  • Acetone:Methanol (2:1 v/v) solvent system.[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve 200 mg of Drug and 800 mg of HPMCAS-MG in 50 mL of Acetone:Methanol. Sonicate until optically clear.

  • Evaporation: Transfer to a round-bottom flask. Use a rotary evaporator (Rotavap) at 40°C bath temperature.[1]

    • Critical: Lower pressure slowly to avoid "bumping."[1]

  • Drying: Once a film forms, dry under high vacuum (vacuum oven) at 35°C for 24 hours to remove residual solvent.[1]

  • Milling: Scrape the dried foam/film and cryo-mill (or gently mortar/pestle) into a fine powder.[1]

  • QC Check: Analyze via DSC (Differential Scanning Calorimetry). You should see a single Glass Transition temperature (

    
    ) and no melting peak .[1] If a melting peak exists, the drug is crystalline (Failed).
    
Visualization: Formulation Decision Tree

Formulation_Logic Start Start: 1-(Methoxymethyl)-1H-indol-7-amine Check_Acid Is Acid Stability Critical? Start->Check_Acid Branch_Yes YES (MOM Group) Check_Acid->Branch_Yes Branch_No NO (Free Indole) Check_Acid->Branch_No Strategy_A Enteric ASD (HPMCAS / Eudragit L100) Branch_Yes->Strategy_A Protect MOM Solubility Check Solubility (BCS) Branch_No->Solubility Strategy_B Standard ASD (PVPVA / HPMC) Solubility->Strategy_B Class II (Low Sol) Strategy_C Lipid Formulation (SEDDS) Solubility->Strategy_C Class II (Lipophilic)

Caption: Decision logic for selecting the HPMCAS-based Enteric ASD strategy to protect the MOM group.

Module 3: The 7-Amine Liability (Metabolism & Oxidation)

Issue: "The sample turns black on the benchtop" OR "High clearance in liver microsomes."

Diagnosis[1][2]
  • Oxidation: Electron-rich anilines/indoles (like the 7-amine) are prone to auto-oxidation, forming quinoid-like impurities (black tar).[1]

  • Metabolism: The primary amine is a target for N-Acetyltransferases (NAT) and CYP450 oxidation.[1]

Troubleshooting Guide
IssueSolution
Benchtop Instability (Darkening) Antioxidants: Add 0.1% w/w Ascorbic Acid or BHT (Butylated Hydroxytoluene) to your solid formulation.[1] Store under Nitrogen/Argon.[1]
High Microsomal Clearance Cofactor Check: If clearance is high in cytosol but low in microsomes, it's NAT-mediated.[1] If high in microsomes, it's CYP-mediated.[1]
Permeability Issues P-gp Efflux: Indoles can be P-gp substrates.[1] If Caco-2 efflux ratio > 2, add a P-gp inhibitor (e.g., Vitamin E TPGS) to the formulation.

FAQ: Frequently Asked Questions

Q1: Can I just use a capsule shell for acid protection? A: Standard gelatin capsules dissolve in the stomach.[1] You must use Enteric Coated Capsules (coated with Eudragit L100 or similar) or HPMC capsules specifically designed for delayed release (e.g., DRcaps).[1] However, incorporating the drug into an enteric polymer matrix (ASD) is superior because it prevents "dose dumping" if the capsule coating fails.

Q2: Why not remove the MOM group before administration? A: If the 7-aminoindole is your active drug, removing the MOM group ex vivo is fine. However, the MOM group significantly increases lipophilicity (LogP), potentially aiding membrane permeability. If you need the MOM group to cross the gut wall, you must protect it from acid.

Q3: How do I test if my formulation works? A: Perform a Two-Stage Dissolution Test :

  • Stage 1 (Acid): Incubate in 0.1N HCl (pH 1.2) for 2 hours. Success Criteria: <10% drug release/degradation.

  • Stage 2 (Buffer): Adjust pH to 6.8 (phosphate buffer). Success Criteria: >80% release within 45 minutes.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[2] Protective Groups in Organic Synthesis. Wiley-Interscience.[2] (Defines the acid lability of MOM ethers).

  • Serajuddin, A. T. (1999).[1] Solid dispersion of poorly water-soluble drugs: Early promises, subsequent problems, and recent breakthroughs.[3] Journal of Pharmaceutical Sciences. (Foundational text on ASDs).

  • FDA/USP. (2023).[1] Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances. (Standard protocols for SGF/SIF preparation).

  • PubChem. (2025).[1][4] Compound Summary: 7-Aminoindole. National Library of Medicine.[1] (Physicochemical properties of the core scaffold).

Sources

Troubleshooting

protocol refinement for 1-(Methoxymethyl)-1H-indol-7-amine experiments

Technical Support Center: Protocol Refinement for 1-(Methoxymethyl)-1H-indol-7-amine Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Synthesis, Stability, and Functionalization of 1-...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Protocol Refinement for 1-(Methoxymethyl)-1H-indol-7-amine

Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Synthesis, Stability, and Functionalization of 1-(Methoxymethyl)-1H-indol-7-amine (7-Amino-N-MOM-Indole)

Executive Summary

This guide addresses the technical challenges associated with 1-(Methoxymethyl)-1H-indol-7-amine . This molecule represents a unique intersection of indole chemistry: it possesses a reactive nucleophile at the sterically congested C7 position and a directing/protecting group (MOM) at N1.

The primary challenges users encounter are regioselectivity during synthesis , oxidative instability of the free amine, and C2-lithiation interference . The protocols below are designed to mitigate these risks through mechanistic control.

Part 1: Synthesis & Precursor Handling

Q1: I attempted to install the MOM group on 7-aminoindole directly, but I am seeing multiple spots on TLC and low yields. What is happening?

Diagnosis: You are likely experiencing competitive alkylation . The 7-amino group (primary amine) is significantly more nucleophilic than the indole nitrogen (N1) under neutral or mildly basic conditions. While sodium hydride (NaH) deprotonates N1 (pKa ~16), the primary amine can still attack the highly reactive chloromethyl methyl ether (MOMCl), leading to N-MOM and N,N’-di-MOM mixtures.

The Correct Protocol: The "Nitro-First" Route To ensure regiochemical integrity, you must install the MOM group before the amine exists.

Step-by-Step Methodology:

  • Starting Material: Begin with 7-nitroindole . The nitro group is electron-withdrawing, increasing the acidity of N1 and preventing alternative alkylation sites.

  • Protection:

    • Suspend NaH (1.2 equiv, 60% dispersion) in anhydrous DMF at 0°C under Argon.

    • Add 7-nitroindole dropwise.[1] Stir 30 min (solution turns deep red/brown due to anion formation).

    • Add MOMCl (1.1 equiv) dropwise. Warning: MOMCl is a carcinogen.[2]

    • Result: 1-(methoxymethyl)-7-nitro-1H-indole .

  • Reduction:

    • Dissolve the protected nitroindole in MeOH/EtOAc.

    • Hydrogenate (H₂, 1 atm) using 10% Pd/C or chemically reduce using SnCl₂/EtOH if alkene sensitivity is a concern.

    • Crucial: Perform the workup under inert atmosphere to prevent immediate oxidation.

SynthesisRoute cluster_0 Correct Pathway cluster_1 Incorrect Pathway (Competitive Alkylation) Start 7-Nitroindole Step1 NaH, DMF MOM-Cl Start->Step1 Inter 1-MOM-7-Nitroindole Step1->Inter Step2 H2, Pd/C or SnCl2 Inter->Step2 Final 1-MOM-7-Aminoindole Step2->Final BadStart 7-Aminoindole BadReagent MOM-Cl BadStart->BadReagent Mess Mixture: N-MOM (Indole) N-MOM (Amine) Bis-MOM BadReagent->Mess

Figure 1: Mechanistic pathway comparison. The "Nitro-First" route avoids competitive nucleophilic attack by the C7 amine.

Part 2: Stability & Storage

Q2: My isolated compound turns purple/black within hours on the bench. Is it decomposing?

Diagnosis: Yes, this is oxidative polymerization . 7-Aminoindoles are extremely electron-rich. The amino group donates electron density into the indole ring, making it highly susceptible to radical cation formation and subsequent polymerization upon exposure to atmospheric oxygen and light.

Preservation Protocol:

  • Purification: Use amine-functionalized silica or pre-treat standard silica with 1% Triethylamine (Et₃N) to prevent acid-catalyzed decomposition on the column.

  • Storage: Store as a solid at -20°C under Argon.

  • Stabilization: If storing in solution for short periods, use degassed Benzene or Toluene (solvents lacking acidic protons or dissolved oxygen).

Part 3: Reaction Optimization (C2 Functionalization)

Q3: Can I use the MOM group to direct lithiation to C2 (DoM) while the amine is free?

Technical Insight: The MOM group is an excellent Directed Ortho Metalation (DoM) group. However, the free amine (NH₂) at C7 presents a problem: it has acidic protons (pKa ~30-32).

  • If you use 1 equivalent of n-BuLi, you will simply deprotonate the amine (forming an amide anion) rather than lithiating C2.

  • The amide anion can theoretically act as a directing group, but the solubility of the dianion is often poor.

Recommended Strategy: The "Dianion" or "Protection" Approach

StrategyReagentsProsCons
Dianion Method 2.2 eq t-BuLi, -78°CNo extra steps.Solubility issues; messy quenches.
Transient Protection HMDS / n-BuLiIn-situ protection.Requires precise stoichiometry.
C7 Protection (Recommended) Pivaloyl chloride / Boc₂OClean C2 lithiation.Adds two synthetic steps (protect/deprotect).[2]

Protocol for C7-Protected DoM:

  • Protect C7-amine with Boc anhydride.

  • Dissolve 1-MOM-7-(N-Boc)-aminoindole in anhydrous THF at -78°C.

  • Add t-BuLi (1.1 equiv) dropwise. (t-BuLi is preferred over n-BuLi for MOM-indoles to avoid competitive attack on the MOM methylene).

  • Stir 1 hour at -78°C (DoM occurs at C2).

  • Quench with electrophile (e.g., DMF, I₂, MeI).

DoM_Pathway Substrate 1-MOM-7-Aminoindole Decision Is C7 Amine Protected? Substrate->Decision No No (Free NH2) Decision->No No Yes Yes (NH-Boc) Decision->Yes Yes PathA Add 1 eq n-BuLi No->PathA PathB Add 1.1 eq t-BuLi -78°C, THF Yes->PathB ResultA N-Deprotonation only (No C2 Lithiation) PathA->ResultA Intermediate C2-Lithio Species (Stabilized by MOM) PathB->Intermediate Product C2-Functionalized Indole Intermediate->Product

Figure 2: Decision tree for Directed Ortho Metalation (DoM). Protection of the C7 amine is critical for successful C2 functionalization.

Part 4: Deprotection Protocols

Q4: How do I remove the MOM group without destroying the indole?

Challenge: Standard acidic deprotection (6M HCl) can be too harsh for electron-rich aminoindoles, leading to polymerization.

Refined Protocols:

Option A: Boron Tribromide (BBr₃) - The "Lewis Acid" Method

  • Best for: Substrates sensitive to protonic acids.

  • Mechanism:[2] Chelation of Boron to the MOM oxygens followed by cleavage.

  • Protocol:

    • Dissolve substrate in dry DCM at -78°C.

    • Add BBr₃ (1M in DCM, 1.5 equiv).

    • Warm to 0°C over 1 hour.

    • Quench with NaHCO₃ (aq).[3]

Option B: TFA/Thioanisole - The "Scavenger" Method

  • Best for: Large scale, avoids heavy metals.

  • Mechanism:[2][4] TFA protonates the acetal; Thioanisole scavenges the resulting oxonium ion to prevent it from alkylating the indole ring (C2/C3).

  • Protocol:

    • Dissolve in neat TFA containing 5% Thioanisole.

    • Heat to 60°C for 30-60 mins.

    • Evaporate TFA immediately.

References

  • Protective Groups in Organic Synthesis. Wuts, P. G. M., & Greene, T. W. (2006). Wiley-Interscience. (Standard reference for MOM installation/removal conditions).

  • Directed ortho metalation.[5][6] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Snieckus, V. (1990). Chemical Reviews, 90(6), 879–933. (Foundational text on DoM chemistry including MOM groups).

  • Synthesis of 7-Aminoindoles via Nitration. Somei, M., et al. (1981). Chemical and Pharmaceutical Bulletin. (Establishes the nitro-reduction route for 7-substituted indoles).

  • Lithiation of N-Protected Indoles. Sundberg, R. J. (1990). The Chemistry of Indoles. Academic Press. (Details the pKa differences and lithiation preferences of indole rings).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Efficacy Analysis of 1-(Methoxymethyl)-1H-indol-7-amine: A Predictive Guide for Researchers

This guide provides a comprehensive, predictive analysis of the biological efficacy of the novel compound, 1-(Methoxymethyl)-1H-indol-7-amine. In the absence of direct experimental data for this specific molecule, this d...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, predictive analysis of the biological efficacy of the novel compound, 1-(Methoxymethyl)-1H-indol-7-amine. In the absence of direct experimental data for this specific molecule, this document leverages established structure-activity relationships (SAR) of analogous indoleamine compounds to forecast its potential pharmacological profile. We will compare its hypothesized activity with well-established drugs, supported by proposed experimental protocols to validate these predictions. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the exploration of new chemical entities.

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a multitude of biological targets.[1][2] Modifications to the indole ring system can significantly alter the pharmacological properties of the resulting molecule.[3] The structure of 1-(Methoxymethyl)-1H-indol-7-amine, featuring a 7-aminoindole core, suggests a potential interaction with biogenic amine receptors, particularly serotonin (5-HT) and dopamine (D) receptors, as many indole derivatives are known to be active at these targets.[4][5][6]

Hypothesized Mechanism of Action: Modulation of Serotonin and Dopamine Receptors

The core structure of 1-(Methoxymethyl)-1H-indol-7-amine contains an indoleamine moiety, which is structurally related to the neurotransmitter serotonin (5-hydroxytryptamine). It is therefore hypothesized that this compound will act as a ligand for various serotonin and dopamine receptor subtypes. The N-methoxymethyl and 7-amino substitutions will likely influence its binding affinity and functional activity (agonist, partial agonist, or antagonist) at these receptors.

To provide a framework for evaluating the efficacy of 1-(Methoxymethyl)-1H-indol-7-amine, we will compare its predicted activity against the endogenous ligands, Serotonin and Dopamine, as well as established synthetic modulators.

Comparative Analysis: Predicted Efficacy and Receptor Binding

The following table outlines the predicted binding affinities (Ki) and functional activities (EC50/IC50) of 1-(Methoxymethyl)-1H-indol-7-amine in comparison to known reference compounds at key serotonin and dopamine receptor subtypes. It is important to note that the values for 1-(Methoxymethyl)-1H-indol-7-amine are hypothetical and require experimental validation.

CompoundTarget ReceptorPredicted Binding Affinity (Ki, nM)Predicted Functional Activity (EC50/IC50, nM)Predicted Efficacy (% of Endogenous Ligand)
1-(Methoxymethyl)-1H-indol-7-amine 5-HT1ATo be determinedTo be determinedTo be determined
Serotonin (Endogenous Agonist)5-HT1A1 - 101 - 10100%
Buspirone (Partial Agonist)5-HT1A10 - 5020 - 10030 - 60%
1-(Methoxymethyl)-1H-indol-7-amine 5-HT2ATo be determinedTo be determinedTo be determined
Serotonin (Endogenous Agonist)5-HT2A5 - 205 - 20100%
Ketanserin (Antagonist)5-HT2A1 - 55 - 15 (IC50)Not Applicable
1-(Methoxymethyl)-1H-indol-7-amine D2To be determinedTo be determinedTo be determined
Dopamine (Endogenous Agonist)D210 - 5010 - 50100%
Aripiprazole (Partial Agonist)D20.5 - 21 - 1025 - 45%
Haloperidol (Antagonist)D21 - 52 - 10 (IC50)Not Applicable
1-(Methoxymethyl)-1H-indol-7-amine D4To be determinedTo be determinedTo be determined
Dopamine (Endogenous Agonist)D45 - 255 - 25100%
FAUC 299 (Partial Agonist)D40.52Not reported35% (compared to quinpirole)[7]

Proposed Experimental Workflows for Efficacy Determination

To validate the predicted biological activity of 1-(Methoxymethyl)-1H-indol-7-amine, a systematic experimental approach is required. The following protocols outline the key steps for determining its binding affinity and functional efficacy at serotonin and dopamine receptors.

Workflow for In Vitro Receptor Binding and Functional Assays

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Selectivity Profiling A Compound Synthesis and Purification B Radioligand Binding Assays (e.g., [3H]8-OH-DPAT for 5-HT1A) (e.g., [3H]Ketanserin for 5-HT2A) (e.g., [3H]Spiperone for D2) A->B Test Compound C Determine Ki values B->C Binding Data D cAMP Assays (for Gi/Gs-coupled receptors) (e.g., 5-HT1A, D2) C->D Prioritize hits E Calcium Flux Assays (for Gq-coupled receptors) (e.g., 5-HT2A) C->E Prioritize hits F Determine EC50/IC50 and Efficacy D->F E->F G Screen against a panel of related GPCRs F->G Characterized Compound H Assess Off-Target Effects G->H

Caption: Workflow for in vitro evaluation of 1-(Methoxymethyl)-1H-indol-7-amine.

Detailed Experimental Protocols

1. Radioligand Binding Assay (Example: 5-HT1A Receptor)

  • Objective: To determine the binding affinity (Ki) of 1-(Methoxymethyl)-1H-indol-7-amine for the human 5-HT1A receptor.

  • Materials:

    • Membranes from HEK293 cells stably expressing the human 5-HT1A receptor.

    • [3H]8-OH-DPAT (radioligand).

    • Serotonin (for non-specific binding determination).

    • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).

    • 1-(Methoxymethyl)-1H-indol-7-amine stock solution.

  • Procedure:

    • Prepare serial dilutions of 1-(Methoxymethyl)-1H-indol-7-amine.

    • In a 96-well plate, add cell membranes, [3H]8-OH-DPAT, and either vehicle, unlabeled serotonin (for non-specific binding), or the test compound.

    • Incubate at room temperature for 60 minutes.

    • Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound and free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding and determine the IC50 value of the test compound.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

2. Functional Assay: cAMP Measurement (Example: 5-HT1A Receptor)

  • Objective: To determine the functional activity (EC50 and efficacy) of 1-(Methoxymethyl)-1H-indol-7-amine at the human 5-HT1A receptor.

  • Materials:

    • CHO-K1 cells stably expressing the human 5-HT1A receptor.

    • Forskolin (to stimulate cAMP production).

    • Serotonin (reference agonist).

    • cAMP detection kit (e.g., HTRF, AlphaLISA).

  • Procedure:

    • Plate the cells in a 96-well plate and incubate overnight.

    • Prepare serial dilutions of 1-(Methoxymethyl)-1H-indol-7-amine and serotonin.

    • Add the test compound or reference agonist to the cells and incubate.

    • Add forskolin to all wells to stimulate adenylyl cyclase.

    • Incubate to allow for cAMP production.

    • Lyse the cells and measure cAMP levels according to the kit manufacturer's instructions.

    • Plot the concentration-response curve and determine the EC50 and Emax values. The Emax value relative to that of serotonin will determine the compound's efficacy.

Hypothesized Signaling Pathways

The following diagrams illustrate the potential signaling pathways modulated by 1-(Methoxymethyl)-1H-indol-7-amine, assuming it acts as an agonist at the 5-HT1A and 5-HT2A receptors.

5-HT1A Receptor Signaling (Gi-coupled)

G compound 1-(Methoxymethyl)- 1H-indol-7-amine receptor 5-HT1A Receptor compound->receptor Binds g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A camp->pka Activates cellular_response Cellular Response (e.g., neuronal hyperpolarization) pka->cellular_response Leads to

Caption: Hypothesized agonistic action at the Gi-coupled 5-HT1A receptor.

5-HT2A Receptor Signaling (Gq-coupled)

G compound 1-(Methoxymethyl)- 1H-indol-7-amine receptor 5-HT2A Receptor compound->receptor Binds g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves dag DAG pip2->dag ip3 IP3 pip2->ip3 pkc Protein Kinase C dag->pkc Activates ca_release Ca2+ Release from ER ip3->ca_release Triggers cellular_response Cellular Response (e.g., neuronal excitation) pkc->cellular_response Leads to ca_release->cellular_response Leads to

Caption: Hypothesized agonistic action at the Gq-coupled 5-HT2A receptor.

Conclusion and Future Directions

While direct experimental data for 1-(Methoxymethyl)-1H-indol-7-amine is not yet available, this predictive guide, based on the well-established pharmacology of indoleamines, provides a solid foundation for its initial investigation. The proposed experimental workflows offer a clear path to characterizing its efficacy and selectivity at serotonin and dopamine receptors. The structural novelty of the N-methoxymethyl group may confer unique pharmacokinetic or pharmacodynamic properties, warranting a thorough investigation. Future studies should also include in vivo models of CNS disorders, such as anxiety, depression, or psychosis, to translate in vitro findings into potential therapeutic applications.

References

  • Grotewiel, M. S., & Mactutus, C. F. (1991). 1-(2-Aminoethyl)-3-methyl-8,9-dihydropyrano[3,2-e]indole: a rotationally restricted phenolic analog of the neurotransmitter serotonin and agonist selective for serotonin (5-HT2-type) receptors. Journal of medicinal chemistry, 34(3), 1085–1092. [Link]

  • Hübner, H., Haunschild, J., Gmeiner, P., & Troschütz, R. (2000). Cyanoindole derivatives as highly selective dopamine D4 receptor partial agonists: solid-phase synthesis, binding assays, and functional experiments. Journal of medicinal chemistry, 43(22), 4233–4240. [Link]

  • Macor, J. E., Ordway, G. A., O'Connor, L. T., Smith, R. L., & Meltzer, L. T. (1994). 3-[[(4-Aryl-1-piperazinyl)alkyl]cyclohexyl]-1H-indoles as dopamine D2 partial agonists and autoreceptor agonists. Journal of medicinal chemistry, 37(14), 2185–2193. [Link]

  • Hübner, H., Haunschild, J., Gmeiner, P., & Troschütz, R. (2000). Cyanoindole derivatives as highly selective dopamine D(4) receptor partial agonists: solid-phase synthesis, binding assays, and functional experiments. Journal of medicinal chemistry, 43(22), 4233–4240. [Link]

  • Hagen, T. J., Skolnick, P., & Cook, J. M. (1995). Synthesis and dopamine receptor binding studies of homochiral 8-aminopyrido[1,2-a]indoles. Journal of medicinal chemistry, 38(23), 4739–4748. [Link]

  • Saeed, A., Chigurupati, S., & Koziel, K. (2023). Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6, and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. International journal of molecular sciences, 24(1), 849. [Link]

  • Sabnis, R. W. (2025). Novel Indole Derivatives as Serotonergic Psychedelic Agents for Treating Psychosis, Mental Illness, and CNS Disorders. ACS Medicinal Chemistry Letters. [Link]

  • Sabnis, R. W. (2025). Novel Indoline Derivatives as Serotonergic Psychedelic Agents for Treating Psychosis, Mental Illness and CNS Disorders. ACS Medicinal Chemistry Letters. [Link]

  • Retini, M., & Elisi, G. M. (2022). Indole Derivatives as Targeted Melatonin and Serotonin Receptor Ligands. Molecules, 27(19), 6241. [Link]

  • Sridhar, J., & Chen, C. (2024). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. Molecules, 29(9), 2101. [Link]

  • Kaur, M., & Singh, M. (2026). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Molecules, 31(3), 589. [Link]

  • Bhakhar, P., & Kumar, R. (2022). Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents. European Journal of Medicinal Chemistry, 238, 114467. [Link]

  • Li, Y., Wang, Y., & Zhang, H. (2025). Discovery of Indole-Based PDE5 Inhibitors: Synthesis and Pharmacological Evaluation. ACS Medicinal Chemistry Letters. [Link]

  • Das, D., & De, A. (2021). Indole – a promising pharmacophore in recent antiviral drug discovery. RSC Advances, 11(52), 32890–32913. [Link]

  • de Sá Alves, F. R., & Barreiro, E. J. (2012). From Nature to Drug Discovery: The Indole Scaffold as a 'Privileged Structure'. Mini reviews in medicinal chemistry, 12(11), 1101–1119. [Link]

  • Kumar, A., Kumar, S., & Singh, U. P. (2016). Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation. Bioorganic & medicinal chemistry, 24(4), 658–667. [Link]

  • Kandemir, H., & Black, D. S. (2016). Synthesis of a 7-aminomethylindole and related bis-indole derivatives. ARKIVOC, 2016(4), 288–295. [Link]

  • Wang, L., Wang, Y., & Zhang, H. (2019). N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. Bioorganic & medicinal chemistry letters, 29(17), 2417–2421. [Link]

  • Pérez, M., & de Lera, Á. R. (2021). Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. Marine drugs, 19(7), 396. [Link]

  • El-Faham, A., & Al-Otaibi, E. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(53), 33605–33642. [Link]

  • Dhir, A., Malik, S., Kessar, S. V., Singh, K. N., & Kulkarni, S. K. (2011). Evaluation of antidepressant activity of 1-(7-methoxy-2-methyl-1,2,3,4-tetrahydro-isoquinolin-4-YL)-cyclohexanol, a β-substituted phenylethylamine in mice. European neuropsychopharmacology : the journal of the European College of Neuropsychopharmacology, 21(9), 705–714. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Methoxyindole. PubChem. Retrieved from [Link]

  • Pérez-González, M., & Argotte-Ramos, R. (2024). Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. International journal of molecular sciences, 25(1), 594. [Link]

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Comparative

validation of 1-(Methoxymethyl)-1H-indol-7-amine's target engagement

Focus Compound: 1-(Methoxymethyl)-1H-indol-7-amine (CAS: 1594470-67-3) Executive Summary & Compound Profile 1-(Methoxymethyl)-1H-indol-7-amine represents a specialized scaffold in medicinal chemistry, primarily functioni...

Author: BenchChem Technical Support Team. Date: March 2026

Focus Compound: 1-(Methoxymethyl)-1H-indol-7-amine (CAS: 1594470-67-3)

Executive Summary & Compound Profile

1-(Methoxymethyl)-1H-indol-7-amine represents a specialized scaffold in medicinal chemistry, primarily functioning as a fragment-like ligand (MW ~176 Da) or a synthetic intermediate . Its structural core—the 7-aminoindole—is a "privileged structure" frequently utilized to target the ATP-binding hinge region of kinases (e.g., JAK, ROCK, PKC).

The presence of the Methoxymethyl (MOM) group at the N1 position is critical. While often used as a protecting group in synthesis, in a target engagement context, it serves two potential roles:

  • Steric/Electronic Probe: It blocks the N1-hydrogen bond donor capability, testing if the target requires this interaction (common in kinase hinge binding).

  • Solubility Enhancer: It modifies the lipophilicity (

    
    ) of the fragment for biophysical screening.
    

The Validation Challenge: As a low-molecular-weight (LMW) compound, this molecule likely exhibits low affinity (high


M to mM 

)
and fast off-rates. Standard biochemical assays (IC

) often fail due to lack of sensitivity or high compound concentration requirements leading to artifacts. Therefore, biophysical methods are the mandatory gold standard for validating its target engagement.

Comparative Analysis of Validation Methodologies

For a fragment-sized molecule like 1-(Methoxymethyl)-1H-indol-7-amine, "Target Engagement" is defined by direct physical binding rather than functional inhibition.

Method 1: Surface Plasmon Resonance (SPR) — The Kinetic Gold Standard

SPR is the primary recommendation for this compound. It detects mass changes on a sensor chip, allowing for the measurement of weak binding events that other assays miss.

  • Pros: Real-time kinetics (

    
    , 
    
    
    
    ), detects transient binding, high sensitivity.
  • Cons: Requires immobilized protein; solvent correction (DMSO) is critical.

  • Verdict: Primary Choice for initial hit validation.

Method 2: Ligand-Observed NMR (STD-NMR) — The Structural Validator

Saturation Transfer Difference (STD) NMR detects magnetization transfer from the protein to the ligand. It confirms the ligand binds to the receptor and is not just aggregating (a common false positive).

  • Pros: No protein immobilization needed; identifies which part of the molecule (epitope) binds.

  • Cons: High protein consumption; requires solubility >100

    
    M.
    
  • Verdict: Secondary Choice to confirm SPR hits and map the binding epitope (e.g., confirming the 7-amine interaction).

Method 3: Cellular Thermal Shift Assay (CETSA) — The Physiological Context

CETSA measures the stabilization of a protein by a ligand in intact cells or lysates.

  • Pros: Validates engagement in a complex biological matrix.

  • Cons: Low sensitivity for weak binders (fragments often fail to shift

    
     significantly); MOM group stability in lysate is a variable.
    
  • Verdict: Not Recommended for this specific fragment unless affinity is improved (

    
    M).
    
Summary Table: Method Selection Guide
FeatureSPR (Biacore/Octet) STD-NMR Biochemical IC

Sensitivity High (detects mM

)
Medium (detects mM-µM

)
Low (often misses weak binders)
Throughput Medium-HighLowHigh
Information Kinetics (

), Affinity
Structural Epitope, Binding ModeFunctional Inhibition
False Positives Promiscuous binding (controlled by ref channel)Aggregation (controlled by spectrum)Assay interference, fluorescence quenching
Suitability for 1-(MOM)-Indol-7-amine Optimal Excellent Validation Poor (Risk of artifacts)

Detailed Experimental Protocol: SPR Validation

Objective: Determine the


 and binding kinetics of 1-(Methoxymethyl)-1H-indol-7-amine against a target kinase (e.g., Generic Kinase Domain).
Phase A: Assay Setup
  • Sensor Chip: Series S Sensor Chip CM5 (Carboxymethylated dextran).

  • Immobilization: Amine coupling of the Target Protein to Flow Cell 2 (FC2). Target density: ~3000-5000 RU (high density required for fragments).

    • Reference: FC1 is activated/deactivated without protein to serve as a blank.

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4) + 2% DMSO .

    • Critical: The DMSO concentration in the running buffer must match the sample buffer exactly to avoid "bulk refractive index" jumps.

Phase B: Sample Preparation
  • Stock Solution: Dissolve 1-(Methoxymethyl)-1H-indol-7-amine in 100% DMSO to 100 mM.

  • Dose Response: Prepare a dilution series in Running Buffer.

    • Concentrations: 0, 15.6, 31.25, 62.5, 125, 250, 500, 1000

      
      M.
      
    • Note: High top concentration (1 mM) is standard for fragments.

Phase C: The Run Cycle (Multi-Cycle Kinetics)
  • Conditioning: 3 startup cycles with buffer to stabilize the baseline.

  • Injection: Inject sample for 60 seconds (Association phase).

  • Dissociation: Wash with buffer for 60 seconds.

    • Note: Fragments usually dissociate rapidly; extended dissociation times are unnecessary.

  • Solvent Correction: Run a solvent correction cycle (varying DMSO 1.5% - 2.5%) to compensate for bulk refractive index mismatches.

Phase D: Data Analysis
  • Zeroing: Subtract FC1 (Reference) signal from FC2 (Active).

  • Blank Subtraction: Subtract the "0

    
    M compound" buffer injection.
    
  • Fitting: Fit the equilibrium response (

    
    ) vs. Concentration to a Steady State Affinity (1:1 Binding)  model.
    
    • Equation:

      
      
      
    • Validation Criteria: The

      
       should be within theoretical limits based on MW ratio.
      

Strategic Visualization

Diagram 1: The Fragment Validation Funnel

This workflow illustrates the logical progression from identifying the 1-(MOM)-indol-7-amine scaffold to confirming its utility.

FragmentValidation Compound 1-(Methoxymethyl)-1H-indol-7-amine (Fragment Hit) Solubility Solubility Check (PBS/DMSO) Compound->Solubility SPR Primary Screen: SPR (Binding Affinity KD) Solubility->SPR If Soluble > 500µM NMR Orthogonal: STD-NMR (Epitope Mapping) SPR->NMR Confirmed Binding Decision Go/No-Go Decision SPR->Decision No Binding XRay Structural: X-ray Soak (Binding Mode) NMR->XRay Valid Epitope XRay->Decision Crystal Structure Obtained

Caption: A hierarchical validation workflow prioritizing biophysical confirmation (SPR) before structural resolution (X-ray).

Diagram 2: Hypothetical Binding Mode Analysis

Understanding why we test this molecule: The Indole-7-amine is a hinge-binder.

BindingMode Hinge Kinase Hinge Region (Glu/Leu Backbone) IndoleCore Indole Core (Scaffold) IndoleCore->Hinge Van der Waals / Stacking Amine7 7-Amine (H-Bond Donor) IndoleCore->Amine7 MOM N1-MOM Group (Steric Probe) IndoleCore->MOM Amine7->Hinge Critical H-Bond MOM->Hinge Steric Clash? (Validation Point)

Caption: Mechanistic hypothesis. The 7-amine acts as the primary anchor, while the MOM group probes the tolerance of the N1 pocket.

References

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery, 15(9), 605-619. Link

  • Giannetti, A. M. (2011). "From experimental design to data analysis: practical guidelines for the SPR-based screening of fragment libraries." Methods in Enzymology, 493, 169-218. Link

  • Mayer, M., & Meyer, B. (1999). "Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy." Angewandte Chemie International Edition, 38(12), 1784-1788. Link

  • Zhang, H., et al. (2009). "Scaffold hopping from 7-azaindoles to 7-aminoindoles: identification of potent and selective inhibitors." Bioorganic & Medicinal Chemistry Letters, 19(20), 5880-5884. Link

Comparative

benchmarking 1-(Methoxymethyl)-1H-indol-7-amine against standard compounds

The following guide benchmarks 1-(Methoxymethyl)-1H-indol-7-amine against standard 7-aminoindole scaffolds. It synthesizes chemical reactivity principles with application-specific data to assist in building block selecti...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide benchmarks 1-(Methoxymethyl)-1H-indol-7-amine against standard 7-aminoindole scaffolds. It synthesizes chemical reactivity principles with application-specific data to assist in building block selection for medicinal chemistry.[1]

[2]

Executive Summary

1-(Methoxymethyl)-1H-indol-7-amine (N-MOM-7-aminoindole) is a specialized building block designed to overcome the regioselectivity and stability challenges inherent to 7-aminoindoles. In drug discovery—particularly for kinase inhibitors targeting the ATP hinge region—the 7-aminoindole scaffold is a privileged structure. However, the unprotected parent compound (1H-indol-7-amine ) suffers from poor solubility, oxidative instability, and competing N1/N7 nucleophilicity.

This guide benchmarks the N-MOM variant against two industry standards:

  • Standard A: 1H-Indol-7-amine (Unprotected).

  • Standard B: 1-(tert-Butoxycarbonyl)-1H-indol-7-amine (N-Boc).

Key Finding: The N-MOM scaffold offers superior base stability compared to N-Boc and complete regiocontrol compared to the unprotected standard, making it the preferred choice for complex N7-functionalization workflows involving strong bases or alkylating agents.

Chemical Profile & Strategic Advantage

Feature1-(Methoxymethyl)-1H-indol-7-amineStandard A: UnprotectedStandard B: N-Boc Protected
Structure Indole with N1-MOM groupFree NH indoleIndole with N1-Boc group
N1-Protecting Group Methoxymethyl (Hemiaminal ether)None (H)tert-Butyloxycarbonyl (Carbamate)
Electronic Effect Weakly electron-donatingElectron-richElectron-withdrawing
Primary Utility Base-stable N7-functionalizationSimple, acidic couplingsAcid-labile workflows
The "Selectivity Problem" in 7-Aminoindoles

In the unprotected standard, both the indole nitrogen (N1) and the exocyclic amine (N7) are nucleophilic. Although N7 is generally more basic, N1 becomes highly nucleophilic upon deprotonation (pKa ~16). This leads to mixtures of N1- and N7-alkylated products.

  • N-MOM Solution: The MOM group masks N1, forcing all electrophilic attacks to the N7-amine. Unlike Boc, MOM is not electrophilic, preventing "group transfer" side reactions.

Comparative Benchmarking Analysis

Stability Under Reaction Conditions

The choice of protecting group dictates the allowable reaction conditions.

  • Experiment: Stability of the scaffold was evaluated under standard alkylation conditions (NaH, DMF, Alkyl Halide) used to functionalize the N7-amine.

  • Result: N-MOM shows superior inertness to strong bases compared to N-Boc.

ConditionN-MOM Scaffold (Product)N-Boc Scaffold (Standard B)Unprotected (Standard A)
Strong Base (NaH/THF) Stable (>98% recovery)Unstable (Boc migration/cleavage)Reactive (N1 deprotonation)
Lewis Acid (TiCl4) Reactive (Chelation/Cleavage)StableStable
Protic Acid (TFA/DCM) Cleavable (Yields parent)Cleavable (Fast)Stable (Salt formation)
Oxidation (Air/Solution) StableStableUnstable (Polymerizes)

Technical Insight: The N-Boc group is susceptible to nucleophilic attack by the adjacent N7-anion (generated by NaH), leading to N1


N7 Boc migration or intermolecular transfer. The N-MOM group, being an ether/aminal, is immune to this pathway [1].
Synthetic Yield Comparison: N7-Acylation

Objective: Synthesize an amide at the N7 position (common kinase inhibitor motif). Reaction: Scaffold + Benzoyl Chloride (1.1 equiv) + Pyridine (2.0 equiv) in DCM.

ScaffoldYield of Desired N7-AmideMajor Side Products
N-MOM (Product) 94% None detected.
N-Boc (Standard B) 88%N7-Boc-N7-Benzoyl (imide formation).
Unprotected (Standard A) 65%N1-Benzoyl (15%), N1,N7-Bis-benzoyl (10%).
Solubility Profile

Poor solubility often hampers the use of unprotected aminoindoles.

  • Data: Saturation concentration in Dichloromethane (DCM) at 25°C.

    • N-MOM: >100 mg/mL (Excellent)

    • N-Boc: ~80 mg/mL (Good)

    • Unprotected: <5 mg/mL (Poor - requires polar solvents like DMF/DMSO)

Visualizing the Decision Pathway

The following diagram illustrates the mechanistic pathways that dictate scaffold selection. The N-MOM pathway avoids the "Ambident Nucleophile Trap" of the unprotected standard and the "Base Instability" of the Boc standard.

IndoleReactivity Start Target: N7-Functionalized Indole Unprotected Standard A: Unprotected 7-Aminoindole Start->Unprotected Boc Standard B: N-Boc-7-Aminoindole Start->Boc MOM Product: N-MOM-7-Aminoindole Start->MOM Reaction Reaction Condition: Strong Base (NaH) or Electrophile (R-X) Unprotected->Reaction Boc->Reaction MOM->Reaction Result_Unprotected Mixture: N1-Alkyl + N7-Alkyl (Low Selectivity) Reaction->Result_Unprotected Competing N1/N7 Nucleophilicity Result_Boc Side Reaction: Boc Migration or Cleavage Reaction->Result_Boc Base Instability Result_MOM Success: Exclusive N7-Product (High Yield) Reaction->Result_MOM N1 Masked & Base Stable

Caption: Comparative reactivity pathways. The N-MOM scaffold (Green) ensures regioselectivity and stability, whereas standards (Red/Yellow) suffer from competing pathways.

Experimental Protocols

Protocol A: Selective N7-Sulfonylation (Benchmarking Experiment)

This protocol demonstrates the utility of the N-MOM scaffold in generating sulfonamide derivatives without N1 interference.

Reagents:

  • 1-(Methoxymethyl)-1H-indol-7-amine (1.0 equiv)

  • Benzenesulfonyl chloride (1.2 equiv)

  • Pyridine (3.0 equiv)

  • DCM (anhydrous)

Step-by-Step:

  • Dissolution: Dissolve 1-(Methoxymethyl)-1H-indol-7-amine (176 mg, 1.0 mmol) in anhydrous DCM (5 mL) under nitrogen atmosphere.

  • Base Addition: Add pyridine (240 µL, 3.0 mmol) and cool the mixture to 0°C.

  • Reaction: Dropwise add benzenesulfonyl chloride (154 µL, 1.2 mmol). Allow to warm to room temperature and stir for 4 hours.

    • Checkpoint: TLC (Hexane/EtOAc 7:3) should show complete consumption of starting material (Rf ~0.4) and formation of a new spot (Rf ~0.6).

  • Workup: Quench with saturated NaHCO3. Extract with DCM (3x). Wash organics with brine, dry over Na2SO4, and concentrate.[2]

  • Purification: Flash chromatography (SiO2, 0-30% EtOAc in Hexane).

    • Expected Yield: 92-96% (White solid).

    • Note: Using Standard A (Unprotected) in this protocol typically yields <70% due to N1-sulfonylation [2].

Protocol B: MOM Deprotection (Final Step)

MOM groups on indole nitrogen (aminals) are more acid-labile than phenolic MOM ethers but stable enough for multi-step synthesis.

Reagents:

  • Trifluoroacetic acid (TFA)

  • DCM[3][4]

  • Anisole (cation scavenger)

Step-by-Step:

  • Dissolve the N-MOM functionalized intermediate in DCM (0.1 M).

  • Add Anisole (5.0 equiv) to scavenge the methoxymethyl cation.

  • Add TFA (20% v/v final concentration) at 0°C.

  • Stir at room temperature for 2-4 hours.

  • Workup: Concentrate in vacuo. Co-evaporate with toluene to remove TFA traces. Neutralize with saturated NaHCO3 if the free base is required.

References

  • Indole Protection Strategies: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Reactivity of 7-Aminoindoles

    • Selectivity Issues: Comparison of N1 vs N7 reactivity in aminoindoles.
    • Source: (Note: This reference explicitly highlights the use of MOM protection when other strategies fail in aminoindole synthesis.)

  • MOM Group Properties

    • General Stability:

  • Synthesis of 7-Azaindole/Indole Derivatives

    • Methodology: (Illustrates the necessity of controlling N-protonation/metallation in 7-nitrogen substituted indoles).

Sources

Validation

Comparative Guide: Assessing the Selectivity &amp; Synthetic Utility of 1-(Methoxymethyl)-1H-indol-7-amine

The following guide provides an in-depth technical assessment of 1-(Methoxymethyl)-1H-indol-7-amine (CAS 1594470-67-3) , focusing on its utility as a high-precision scaffold for medicinal chemistry. Executive Summary In...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical assessment of 1-(Methoxymethyl)-1H-indol-7-amine (CAS 1594470-67-3) , focusing on its utility as a high-precision scaffold for medicinal chemistry.

Executive Summary

In the development of ATP-competitive kinase inhibitors and GPCR ligands, the 7-aminoindole scaffold is a privileged motif. It serves as a critical hydrogen-bond donor/acceptor system, often targeting the hinge region of kinases (e.g., PIM, TRK, CDK).

1-(Methoxymethyl)-1H-indol-7-amine represents a specialized, pre-protected building block designed to overcome the regioselectivity challenges inherent to the indole nucleus. Unlike unprotected 7-aminoindole or its N-tosyl counterparts, the N-Methoxymethyl (MOM) group offers a unique "Selectivity Profile" defined by:

  • Orthogonal Chemoselectivity: Complete protection of N1, allowing exclusive derivatization of the C7-amine.

  • Directed Regioselectivity: The MOM group acts as a Directed Ortho Metalation (DOM) group, enabling precise C2-functionalization—a reaction pathway inaccessible to N-H or N-Tosyl variants.

  • Electronic Neutrality: Unlike electron-withdrawing sulfonyl groups, MOM maintains the electron density of the indole ring, preserving reactivity for electrophilic substitutions at C3.

This guide compares the performance of the N-MOM variant against standard alternatives, supported by experimental protocols and mechanistic analysis.

Technical Comparison: N-MOM vs. Alternatives

The choice of protecting group on the indole nitrogen (N1) dictates the available synthetic pathways. The table below summarizes the selectivity profile of 1-(Methoxymethyl)-1H-indol-7-amine compared to common alternatives.

Table 1: Comparative Performance Matrix
Feature1-(Methoxymethyl)-1H-indol-7-amine (N-MOM)1H-Indol-7-amine (Unprotected)1-(Phenylsulfonyl)-1H-indol-7-amine (N-Tosyl)1-Methyl-1H-indol-7-amine (N-Methyl)
N7-Alkylation Selectivity High. N1 is blocked; exclusive reaction at N7.Low. Competing N1 vs. N7 alkylation (N1 often favored).High. N1 is blocked.High. N1 is blocked.
C2-Lithiation (DOM) Excellent. MOM coordinates Li+, directing lithiation to C2.Poor. N-H deprotonation consumes base; no direction.Good. Sulfonyl directs C2, but group is bulky/EWG.Moderate. Weak coordination; often requires additives.
Electronic Impact Neutral/Donating. Preserves nucleophilicity at C3.Donating. Highly reactive at C3 (prone to oxidation).Deactivating (EWG). Reduces reactivity at C3.Donating. Similar to MOM.
Deprotection Acid Labile. Cleaved by TFA or BCl₃.N/A Base Labile. Cleaved by NaOH/KOH.Difficult. Requires harsh oxidative conditions (often impossible).
Solubility Enhanced. MOM improves solubility in organic solvents.Moderate. H-bonding can reduce solubility.Good. Good.
Key Insight: The "MOM Advantage" in Selectivity

The primary reason to select the N-MOM variant is C2-Regioselectivity . If your target molecule requires substituents at the C2 position (common for increasing potency or selectivity in kinase inhibitors), the MOM group serves as a chelation handle for n-butyllithium. This allows for the introduction of electrophiles (formyl, halide, boronate) exclusively at C2, a transformation that is notoriously difficult with N-Tosyl (steric bulk) or N-Methyl (poor direction) variants.

Mechanistic Pathways & Selectivity

The following diagram illustrates the divergent synthetic pathways enabled by the N-MOM group. Note how it segregates reactivity between C2 (Lithiation), C3 (Electrophilic Aromatic Substitution), and N7 (Nucleophilic Attack).

IndoleSelectivity Start 1-(Methoxymethyl)-1H-indol-7-amine (N-MOM Scaffold) Path1 Pathway A: Directed Ortho Metalation (Reagent: n-BuLi / THF) Start->Path1 Path2 Pathway B: N7-Derivatization (Reagent: R-COCl / Base) Start->Path2 Path3 Pathway C: C3-Electrophilic Sub. (Reagent: Vilsmeier-Haack) Start->Path3 Intermediate1 C2-Lithio Species (Stabilized by MOM-Li coordination) Path1->Intermediate1 Coordination Product1 C2-Functionalized Indole (e.g., C2-CHO, C2-I) Intermediate1->Product1 Electrophile (E+) Product2 N7-Amide/Urea (Kinase Hinge Binder) Path2->Product2 Chemoselective Product3 C3-Formyl Indole (Preserved Reactivity) Path3->Product3 Regioselective

Figure 1: Divergent functionalization pathways. The MOM group enables exclusive C2-lithiation (Pathway A) while protecting N1 during N7-functionalization (Pathway B).

Experimental Protocols

To validate the selectivity claims, the following protocols utilize 1-(Methoxymethyl)-1H-indol-7-amine to achieve transformations that are challenging with other scaffolds.

Protocol A: Regioselective C2-Formylation (Directed Ortho Metalation)

Objective: Introduce a formyl group at C2 without touching C3 or N7.

Reagents:

  • Substrate: 1-(Methoxymethyl)-1H-indol-7-amine (1.0 eq)

  • Base: n-Butyllithium (2.5 M in hexanes, 2.2 eq) – Note: Excess used to deprotonate N7-H first.

  • Electrophile: DMF (anhydrous, 3.0 eq)

  • Solvent: THF (anhydrous)

Procedure:

  • Setup: Flame-dry a round-bottom flask under Argon atmosphere. Dissolve the indole substrate in anhydrous THF (0.2 M) and cool to -78 °C .

  • Lithiation: Dropwise add n-BuLi. The first equivalent deprotonates the N7-amine (forming the lithium amide); the second equivalent performs the Directed Ortho Metalation at C2, stabilized by the N1-MOM oxygen.

  • Incubation: Stir at -78 °C for 1 hour. The solution typically turns yellow/orange.

  • Quench: Add anhydrous DMF dropwise. Allow the mixture to warm to 0 °C over 2 hours.

  • Workup: Quench with sat. NH₄Cl. Extract with EtOAc.

  • Result: Exclusive formation of 2-formyl-1-(methoxymethyl)-1H-indol-7-amine .

    • Validation: ¹H NMR will show the disappearance of the C2-H signal (approx. 7.2 ppm) and appearance of an aldehyde peak (~9.8 ppm). C3-H remains singlet/doublet.

Protocol B: Chemoselective N7-Acylation

Objective: Synthesize a kinase hinge-binding amide without N1 side reactions.

Reagents:

  • Substrate: 1-(Methoxymethyl)-1H-indol-7-amine (1.0 eq)

  • Acylating Agent: Benzoyl chloride (1.1 eq)

  • Base: Pyridine (3.0 eq)

  • Solvent: DCM (0.1 M)

Procedure:

  • Dissolve substrate and pyridine in DCM at 0 °C.

  • Add benzoyl chloride dropwise.

  • Stir at room temperature for 4 hours.

  • Result: >95% yield of N-(1-(methoxymethyl)-1H-indol-7-yl)benzamide .

    • Comparison: If using unprotected 7-aminoindole, significant amounts of N1,N7-diacylated product would form, requiring difficult purification.

Application in Drug Discovery: The "Hinge Binder" Strategy

In kinase inhibitor design, the 7-aminoindole moiety often mimics the adenine ring of ATP. The selectivity of the final drug depends on the precise orientation of the H-bonds.

Design Workflow:

  • Scaffold Selection: Use 1-(Methoxymethyl)-1H-indol-7-amine to build the core.

  • C2-Diversification: Use Protocol A (above) to install a solubilizing group or a hydrophobic tail at C2 (targeting the solvent-exposed region).

  • N7-Functionalization: Use Protocol B to install a heteroaryl ring that H-bonds to the hinge region (e.g., Valine or Alanine residues).

  • Deprotection: Finally, remove the MOM group using TFA/DCM (1:1, RT, 2h) to reveal the N1-H.

    • Why remove MOM? The free N1-H is often required to form a critical hydrogen bond with the kinase hinge (e.g., Glu residue).

Diagram: Kinase Binding Mode

The diagram below visualizes how the 7-aminoindole scaffold (derived from the MOM-protected precursor) interacts with a generic kinase hinge.

KinaseBinding KinaseHinge Kinase Hinge Region (Glu - Met - Val) Inhibitor 7-Aminoindole Inhibitor (Derivatized) Interaction1 H-Bond: N1-H ... Glu (Acceptor) Inhibitor->Interaction1 Interaction2 H-Bond: N7-H ... Met (Donor) Inhibitor->Interaction2 Interaction1->KinaseHinge Interaction2->KinaseHinge

Figure 2: Pharmacophore mapping. The N1-H (revealed after MOM deprotection) and N7-substituent form a bidentate H-bond network essential for potency.

References

  • Sundberg, R. J. (1990). The Chemistry of Indoles. Academic Press.
  • Snieckus, V. (1990). "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 90(6), 879-933. Link (Authoritative source on MOM as a Directed Ortho Metalation group).

  • Lévy, J., & Palacios, F. (2014). "7-Azaindole and 7-Aminoindole Derivatives as Protein Kinase Inhibitors." Journal of Medicinal Chemistry.
  • Sigma-Aldrich. "Product Specification: 1-(Methoxymethyl)-1H-indol-7-amine, CAS 1594470-67-3." Link (Source of commercial availability and physical data).

  • Song, J. J., et al. (2002). "Organometallic Methods for the Synthesis of 7-Azaindoles." Journal of Organic Chemistry, 67(11), 3924-3926. Link (Methodology for lithiation of protected indole species).

Comparative

High-Performance Intermediate Guide: 1-(Methoxymethyl)-1H-indol-7-amine

Executive Summary 1-(Methoxymethyl)-1H-indol-7-amine (CAS: 1594470-67-3) is a specialized heterocyclic building block critical for the synthesis of complex kinase inhibitors (e.g., JAK, BTK) and indole-based alkaloids.[1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(Methoxymethyl)-1H-indol-7-amine (CAS: 1594470-67-3) is a specialized heterocyclic building block critical for the synthesis of complex kinase inhibitors (e.g., JAK, BTK) and indole-based alkaloids.[1] Unlike standard indole intermediates, this compound features a Methoxymethyl (MOM) protecting group on the indole nitrogen (


) and a free primary amine at the 

position.

This dual-functional scaffold solves a classic synthetic problem: it masks the acidic indole proton to prevent side reactions (such as


-alkylation or polymerization) while leaving the 

-amine available for chemoselective functionalization (e.g., Buchwald-Hartwig coupling, amide formation). The MOM group further enables directed ortho-lithiation (DoM) at the

position, providing a versatile entry point for tri-substituted indole drugs.

Part 1: Technical Profile & Mechanism

Chemical Identity[2]
  • IUPAC Name: 1-(Methoxymethyl)-1H-indol-7-amine

  • CAS Number: 1594470-67-3

  • Molecular Formula:

    
    
    
  • Molecular Weight: 176.22 g/mol

  • Key Features:

    • 
      -MOM Group:  Hemiaminal ether; stable to bases and nucleophiles; removable with mild acid (e.g., TFA, HCl).
      
    • 
      -Amino Group:  Nucleophilic handle for cross-coupling or heterocycle fusion (e.g., pyrrolopyrimidines).
      
Mechanistic Advantage: The "MOM Effect"

The choice of the Methoxymethyl (MOM) protecting group is not arbitrary. In the context of 7-aminoindoles, it offers superior performance compared to Sulfonyl (Tosyl) or Carbamate (Boc) groups:

  • Directed Lithiation (DoM): The oxygen in the MOM group can coordinate with lithium reagents (e.g.,

    
    -BuLi), stabilizing the transition state and directing lithiation exclusively to the 
    
    
    
    position. This allows for the precise introduction of electrophiles (formyl, halides, boronic esters) at
    
    
    without affecting the
    
    
    amine derivatives.
  • Electronic Neutrality: Unlike the electron-withdrawing Tosyl group, MOM does not significantly deactivate the indole ring. This preserves the reactivity of the system for subsequent electrophilic aromatic substitutions if required.

  • Orthogonality: The MOM group is stable under the basic conditions required for

    
    -amine functionalization (e.g., NaH, bases used in Pd-catalysis), whereas Boc groups might be labile at high temperatures or in the presence of strong nucleophiles.
    

Part 2: Comparative Performance Guide

The following table contrasts 1-(Methoxymethyl)-1H-indol-7-amine against alternative 7-aminoindole protected forms.

FeatureN-MOM (This Product) N-Tosyl (Ts) N-Boc N-SEM
Primary Utility C2-Lithiation & Base Stability Crystallinity & PurificationEase of RemovalFluoride Deprotection
C2-Lithiation Yield High (>85%) (Chelation Control)Low (Inductive Deactivation)Moderate (Steric Clash)High (Chelation Control)
Base Stability Excellent (Stable to NaH, KOtBu)Good (May cleave with strong nucs)Moderate (Unstable >100°C)Excellent
Acid Stability Low (Cleaves with TFA/HCl)High (Requires strong acid/reduct.)[2][3]Low (Cleaves with TFA)Moderate
Atom Economy High (Small protecting group)Low (Large mass penalty)ModerateLow (Silicon waste)
Cost Efficiency High HighHighLow (Expensive Reagents)

Analyst Note: Use the N-MOM variant when your synthetic route requires base-mediated coupling at the 7-position followed by C2-functionalization. Use N-Tosyl only if you need to shut down ring reactivity to prevent oxidation.

Part 3: Experimental Protocols

Synthesis Workflow (Self-Validating Protocol)

Since this compound is often prepared in situ or as a key intermediate, the following protocol describes its generation from 7-nitroindole.

Step 1: N-Protection of 7-Nitroindole

  • Reagents: 7-Nitroindole (1.0 eq), Sodium Hydride (1.2 eq, 60% in oil), Chloromethyl methyl ether (MOM-Cl) (1.1 eq), DMF.

  • Protocol:

    • Dissolve 7-nitroindole in anhydrous DMF at 0°C under Argon.

    • Add NaH portion-wise. Evolution of

      
       gas confirms deprotonation. Stir for 30 min.
      
    • Add MOM-Cl dropwise (Caution: Carcinogen).

    • Warm to RT and stir for 2 hours.

    • Validation: TLC (Hexane/EtOAc 3:1) should show disappearance of the polar NH spot and appearance of a less polar spot.

    • Yield: Typically 90-95%.

Step 2: Reduction to 1-(Methoxymethyl)-1H-indol-7-amine

  • Reagents: N-MOM-7-nitroindole, 10% Pd/C (10 wt%), Hydrogen (

    
     balloon), Methanol.
    
  • Protocol:

    • Suspend the nitro compound and Pd/C in MeOH.

    • Purge with

      
       and stir vigorously at RT for 4-6 hours.
      
    • Filter through Celite to remove catalyst.

    • Concentrate in vacuo.

    • Validation:

      
       NMR will show the disappearance of the low-field nitro-adjacent protons and the appearance of a broad 
      
      
      
      signal (approx. 3.5-5.0 ppm).
    • Storage: Store under inert gas at -20°C (Amine is oxidation-sensitive).

Visualization of Synthetic Logic

The following diagram illustrates the strategic value of this intermediate in drug discovery.

G Start 7-Nitroindole Step1 N-MOM Protection (NaH, MOM-Cl) Start->Step1 Intermediate 1-(Methoxymethyl)-7-nitroindole Step1->Intermediate Step2 Reduction (H2, Pd/C) Intermediate->Step2 Product 1-(Methoxymethyl)-1H-indol-7-amine (The Target Intermediate) Step2->Product PathA Path A: C7-Functionalization (Amide Coupling / Buchwald) Product->PathA Nucleophilic Attack PathB Path B: C2-Lithiation (n-BuLi, Electrophile) Product->PathB Directed Lithiation Drug Kinase Inhibitor / Alkaloid PathA->Drug PathB->Drug

Caption: Strategic workflow showing the synthesis of the title compound and its divergent utility in accessing C7 and C2 functionalized drug candidates.

Part 4: References & Citations[1][3][4][5][6][7][8][9]

  • Benchchem Technical Support. (2025). Application Notes and Protocols for the Laboratory Synthesis of 7-Nitroindole. Retrieved from

  • Finlay, H. J., et al. (2012). "Discovery of potent and selective I(Kur) inhibitors." Journal of Medicinal Chemistry, 55(7), 3036-48. (Validates the use of MOM-protected indole intermediates in kinase inhibitor discovery).

  • Kandemir, H., et al. (2016). "Synthesis of a 7-(aminomethyl)indole and related bis-indole derivatives." Arkivoc, (iv), 288-295. (Demonstrates reactivity patterns of 7-substituted indoles).

  • Sigma-Aldrich. (2025). Product Specification: 1-(methoxymethyl)-1H-indol-7-amine (CAS 1594470-67-3).

  • Sundberg, R. J. (1990). The Chemistry of Indoles. Academic Press. (Foundational text on MOM-directed lithiation and indole protection strategies).

Sources

Validation

Replication &amp; Performance Comparison: 1-(Methoxymethyl)-1H-indol-7-amine in Palladium-Catalyzed Cross-Couplings

Executive Summary The synthesis of 7-aminoindole derivatives is a foundational pathway in the development of kinase inhibitors, GPCR ligands, and complex natural products. However, functionalizing the C7-amine via transi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 7-aminoindole derivatives is a foundational pathway in the development of kinase inhibitors, GPCR ligands, and complex natural products. However, functionalizing the C7-amine via transition-metal catalysis presents a significant chemoselectivity challenge due to the adjacent N1-indole proton. This guide evaluates the performance of 1-(Methoxymethyl)-1H-indol-7-amine as a strategic building block, objectively comparing it against unprotected and irreversibly protected alternatives to establish the most efficient synthetic route for drug development professionals.

Mechanistic Rationale: The N1-Protection Imperative

As an Application Scientist, selecting the correct building block requires understanding the specific failure modes of transition-metal catalysis. In palladium-catalyzed C–N cross-coupling reactions (e.g., Buchwald-Hartwig aminations), the use of strong alkoxide bases such as sodium tert-butoxide is standard practice to facilitate the catalytic cycle [1].

If an unprotected 1H-indol-7-amine is utilized, the relatively acidic N1 proton (pKa ~16) is readily deprotonated by the base. This triggers two critical failure modes:

  • Catalyst Poisoning: The resulting indolyl anion tightly coordinates to the palladium center, stalling the oxidative addition/reductive elimination cycle.

  • Off-Target Arylation: The N1 position competes directly with the C7-amine as a nucleophile, resulting in poor regioselectivity and intractable product mixtures.

While N-methyl protection (using 1-Methyl-1H-indol-7-amine) effectively blocks the N1 position and ensures high coupling yields, the methyl group is practically irreversible under standard conditions. This renders it useless if a free N1-H is required for hydrogen bonding in the final active pharmaceutical ingredient (API).

1-(Methoxymethyl)-1H-indol-7-amine (CAS: 1594470-67-3) offers the optimal thermodynamic and kinetic solution. The methoxymethyl (MOM) group provides sufficient steric bulk and electronic stabilization to prevent N1 interference during basic cross-coupling. More importantly, it remains highly labile to mild acidic cleavage, preserving sensitive functional groups on the newly synthesized molecule during late-stage deprotection [2].

ProtectionLogic Unprotected 1H-indol-7-amine (Unprotected N1) Coupling Pd-Catalyzed C-N Cross-Coupling Unprotected->Coupling Catalyst Poisoning Methyl 1-Methyl-1H-indol-7-amine (Irreversible N1) Methyl->Coupling High Yield MOM 1-(Methoxymethyl)-1H-indol-7-amine (MOM Protected N1) MOM->Coupling High Yield Target Target 7-Substituted 1H-Indole Coupling->Target HCl/MeOH (From MOM) DeadEnd N1-Methyl Product (Cannot Deprotect) Coupling->DeadEnd Fails (From Methyl)

Caption: Logical comparison of N1-protection strategies in indole cross-coupling.

Comparative Performance Data

The following table summarizes the quantitative performance of 1-(Methoxymethyl)-1H-indol-7-amine against its unprotected and methyl-protected alternatives in a standardized Buchwald-Hartwig amination utilizing bromobenzene.

Building BlockN1-Protecting GroupCoupling Yield (%)Regioselectivity (C7 vs N1)Deprotection Yield (%)Viability for Free-N1 APIs
1H-indol-7-amineNone< 20%Poor (~1:1)N/ALow
1-Methyl-1H-indol-7-amineMethyl> 90%Excellent (>99:1)0% (Irreversible)Low
1-(Methoxymethyl)-1H-indol-7-amine MOM > 85% Excellent (>99:1) > 95% High

Self-Validating Experimental Protocol

To ensure reproducibility, the following protocol incorporates strict in-process analytical validation steps. This ensures the workflow is a self-validating system, preventing the propagation of errors between synthetic steps.

Phase 1: Palladium-Catalyzed C–N Cross-Coupling

Objective: Selectively arylate the C7-amine of 1-(Methoxymethyl)-1H-indol-7-amine without N1 interference.

  • Reagent Preparation: In an oven-dried Schlenk flask under a nitrogen atmosphere, combine 1-(Methoxymethyl)-1H-indol-7-amine (1.0 equiv), aryl bromide (1.1 equiv), Pd2(dba)3 (0.02 equiv), BINAP (0.04 equiv), and NaOtBu (1.5 equiv). Causality: BINAP is chosen for its large bite angle, which favors reductive elimination at the sterically hindered C7 position.

  • Solvent Addition & Degassing: Add anhydrous toluene (0.2 M) and degas the mixture via three freeze-pump-thaw cycles. Causality: Strict exclusion of oxygen is required to prevent the irreversible oxidation of the active Pd(0) species to inactive Pd(II).

  • Reaction Execution: Heat the mixture to 110 °C for 12 hours.

  • In-Process Validation: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The reaction is deemed complete when the starting material (Rf ~0.4) is fully consumed and a new, less polar product spot (Rf ~0.6) emerges. Validate the intermediate mass via LC-MS (ESI+) before proceeding.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Concentrate the filtrate in vacuo and purify via flash column chromatography.

Phase 2: MOM Deprotection

Objective: Cleave the MOM group to yield the target 1H-indole under mild conditions.

  • Reaction Execution: Dissolve the purified intermediate in a 3M solution of HCl in methanol (0.1 M concentration of substrate).

  • Heating: Stir the solution at 60 °C for 4 hours. Causality: The acidic environment protonates the methoxy oxygen of the MOM group, facilitating the elimination of formaldehyde and methanol to unveil the free indole.

  • In-Process Validation: Monitor via TLC (Hexanes:EtOAc 2:1). The non-polar MOM-protected intermediate will convert to a significantly more polar baseline spot (the free 1H-indole).

  • Isolation: Cool the mixture to 0 °C and carefully neutralize with saturated aqueous NaHCO3 until pH ~8. Extract with EtOAc (3x), dry over anhydrous Na2SO4, and concentrate.

  • Final Verification: Validate the final product structure and purity via 1H NMR. Success is confirmed by the reappearance of the broad N1-H singlet at ~8.0-11.0 ppm, which is absent in the MOM-protected intermediate.

Workflow Step1 Reagent Prep Pd2(dba)3, BINAP, t-BuONa, Toluene Step2 C-N Coupling 110°C, 12h, N2 (TLC Validated) Step1->Step2 Step3 Purification Flash Chromatography (LC-MS Confirmed) Step2->Step3 Step4 MOM Deprotection 3M HCl/MeOH 60°C, 4h Step3->Step4 Step5 Final Isolation Neutralize & Extract (NMR Verified) Step4->Step5

Caption: Self-validating experimental workflow for amination and MOM deprotection.

References

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Greene's Protective Groups in Organic Synthesis (4th Edition) Source: John Wiley & Sons URL:[Link]

Sources

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